Product packaging for Simeconazole(Cat. No.:CAS No. 1135441-17-6)

Simeconazole

Cat. No.: B8021190
CAS No.: 1135441-17-6
M. Wt: 293.41 g/mol
InChI Key: YABFPHSQTSFWQB-UHFFFAOYSA-N
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Description

Simeconazole (CAS 149508-90-7) is a broad-spectrum conazole fungicide belonging to the sterol demethylation inhibitor (DMI) class (FRAC code 3) and is valued in agricultural research for its pronounced systemic properties . Its chemical structure is (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol, with a molecular formula of C₁₄H₂₀FN₃OSi and a molecular weight of 293.41 g/mol . Researchers utilize it to investigate control of diseases such as powdery mildew ( Blumeria graminis ), Rhizoctonia solani , loose smut, eyespot, scab, rust, and blight in crops including cereals, rice, fruit, and vegetables . Its key research value lies in its notable systemic activity; studies demonstrate prominent vapour-phase action, translaminar movement, and rapid root uptake with upward translocation, making it a compelling model compound for studying fungicide mobility in plants . The mechanism of action involves the inhibition of ergosterol biosynthesis, specifically targeting the C14-demethylation step in fungal membranes . The silicon atom in its unique structure is identified as a key contributor to its favorable selectivity between fungi and plants . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20FN3OSi B8021190 Simeconazole CAS No. 1135441-17-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H20FN3OSi/c1-20(2,3)9-14(19,8-18-11-16-10-17-18)12-4-6-13(15)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABFPHSQTSFWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(CN1C=NC=N1)(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057980
Record name Simeconazole
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Molecular Weight

293.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

149508-90-7
Record name Simeconazole
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Record name Simeconazole [ISO]
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Record name Simeconazole
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Record name 1H-1,2,4-Triazole-1-ethanol, α-(4-fluorophenyl)-α-[(trimethylsilyl)methyl]
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Record name SIMECONAZOLE
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Foundational & Exploratory

Simeconazole's Mode of Action on Fungal Sterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth exploration of the molecular mechanism by which simeconazole, a potent triazole fungicide, inhibits fungal growth. The core of this compound's antifungal activity lies in its specific and highly effective disruption of the fungal ergosterol biosynthesis pathway. This is achieved through the targeted inhibition of the crucial enzyme, lanosterol 14α-demethylase (CYP51), a member of the cytochrome P450 superfamily.

The inhibition of CYP51 by this compound leads to a cascade of detrimental effects within the fungal cell. Primarily, it causes a depletion of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane. Concurrently, this enzymatic blockage results in the accumulation of toxic 14α-methylated sterol precursors. The combined effect of ergosterol depletion and toxic sterol accumulation disrupts the fungal membrane's structure and function, ultimately leading to the cessation of fungal growth. A thorough understanding of this precise mode of action is paramount for researchers and scientists in the fields of mycology, drug development, and agricultural science for the development of new antifungal agents and for managing the emergence of resistance.

Introduction to this compound and the Importance of Sterol Biosynthesis Inhibition

This compound: A Member of the Triazole Class of Fungicides

This compound is a broad-spectrum systemic fungicide belonging to the triazole class of sterol demethylation inhibitors (DMIs).[1] Its chemical structure, featuring a triazole ring, is key to its specific mode of action. Triazole fungicides are widely utilized in agriculture to control a variety of fungal pathogens affecting crops. This compound is noted for its excellent efficacy and systemic properties, allowing it to be absorbed and translocated within the plant, providing curative and preventative protection.[1]

The Fungal Cell Membrane: A Critical Target for Antifungal Agents

The fungal cell membrane is a vital structure that plays a critical role in maintaining cellular integrity, regulating the passage of substances, and facilitating various cellular processes. Its unique composition, distinct from that of mammalian cells, makes it an ideal target for selective antifungal therapies.

Ergosterol: The Primary Sterol in Fungi and Its Essential Functions

The predominant sterol in fungal cell membranes is ergosterol. Ergosterol is crucial for maintaining the fluidity, permeability, and integrity of the fungal membrane. It also modulates the activity of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step process, and its disruption is a proven and effective strategy for controlling fungal growth.[2][3]

The Fungal Ergosterol Biosynthesis Pathway: A Detailed Overview

Key Stages and Enzymatic Steps

The biosynthesis of ergosterol from acetyl-CoA involves a series of enzymatic reactions. This pathway can be broadly divided into three main stages: the synthesis of the precursor molecule squalene, the cyclization of squalene to form lanosterol, and the subsequent conversion of lanosterol to ergosterol through a series of demethylations, desaturations, and reductions.

The Role of Lanosterol 14α-Demethylase (CYP51)

A critical enzyme in the final stage of this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[4][5] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a step that is essential for the formation of the correct sterol structure for the fungal membrane.

Visualization of the Pathway

Fungal_Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition This compound Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates CYP51 (14α-demethylase) Target of this compound Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol Multiple enzymatic steps This compound This compound This compound->Lanosterol

Caption: The fungal ergosterol biosynthesis pathway, highlighting the critical step catalyzed by CYP51, the target of this compound.

Mechanism of Action: this compound's Inhibition of CYP51

The Cytochrome P450 Enzyme Superfamily: CYP51's Place

CYP51 belongs to the large and diverse superfamily of cytochrome P450 monooxygenases. These are heme-containing enzymes that play crucial roles in various metabolic processes. Fungal CYP51 is a particularly attractive target for antifungal agents due to its essential role in ergosterol biosynthesis and the presence of structural differences compared to its mammalian homologs.[5]

Molecular Interaction of Azoles with the Heme Cofactor in CYP51

The mode of action of this compound, like other azole fungicides, involves the binding of the nitrogen atom in its triazole ring to the heme iron atom at the active site of CYP51.[5] This interaction prevents the binding of the natural substrate, lanosterol, and inhibits the enzyme's catalytic activity.

Structural Basis of Inhibition: A Non-Competitive Binding Model

The binding of azoles to CYP51 is considered non-competitive. While the azole interacts directly with the heme iron, its side chains also form hydrophobic and sometimes hydrogen-bonding interactions with the amino acid residues lining the active site cavity. These interactions stabilize the enzyme-inhibitor complex and contribute to the potency of the fungicide.[5]

Consequences of CYP51 Inhibition

The primary consequence of CYP51 inhibition is the cessation of ergosterol production. The lack of this vital sterol disrupts the physical properties of the fungal cell membrane, leading to increased permeability and instability.[2]

In addition to ergosterol depletion, the blockage of the 14α-demethylation step leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol. These abnormal sterols are incorporated into the fungal membrane, further disrupting its structure and function and contributing to the fungistatic or fungicidal effect.[4]

The dual effects of ergosterol depletion and toxic sterol accumulation compromise the integrity and function of the fungal cell membrane. This can affect the activity of membrane-bound enzymes and transport systems, ultimately leading to the inhibition of fungal growth and proliferation.

Visualization of the Inhibitory Mechanism

Simeconazole_Inhibition cluster_enzyme CYP51 Active Site cluster_molecules Interacting Molecules cluster_consequences Biochemical Consequences CYP51 CYP51 Enzyme Heme Heme Cofactor CYP51->Heme contains Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic 14α-methylated Sterol Accumulation This compound This compound (Triazole Fungicide) This compound->Heme Binds to Heme Iron Lanosterol Lanosterol (Substrate) Lanosterol->CYP51 Binding Blocked Membrane_Disruption Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition

Caption: The inhibitory mechanism of this compound on CYP51, leading to downstream cellular disruption.

Experimental Methodologies for Studying this compound's Mode of Action

In Vitro Reconstitution Assay for CYP51 Inhibition

To specifically quantify the inhibitory potential of a compound like this compound on its target enzyme, an in vitro reconstitution assay is the gold standard. This self-validating system isolates the enzyme and its redox partners from other cellular components, allowing for a direct measurement of inhibition. By reconstituting the catalytic activity of CYP51 in a controlled environment, we can accurately determine the concentration of the inhibitor required to reduce enzyme activity by half (IC50). This provides a quantitative measure of the compound's potency.[5]

  • Expression and Purification of Recombinant CYP51:

    • The gene encoding the target fungal CYP51 is cloned into an expression vector and transformed into a suitable host, such as Escherichia coli.

    • The recombinant protein is overexpressed and then purified to homogeneity using affinity chromatography.

  • Reconstitution of the P450 System:

    • A reaction mixture is prepared containing the purified CYP51, a suitable cytochrome P450 reductase (CPR) as an electron donor, and a lipid environment (e.g., liposomes) to mimic the membrane-bound nature of the enzyme.

    • The substrate, lanosterol, is added to the mixture.

  • Inhibition Assay:

    • Varying concentrations of this compound (or other test compounds) are added to the reaction mixtures. A control with no inhibitor is also prepared.

    • The enzymatic reaction is initiated by the addition of NADPH.

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

  • Quantification of Product Formation:

    • The reaction is stopped, and the sterols are extracted.

    • The amount of the 14-demethylated product formed is quantified using techniques such as HPLC or GC-MS.

The rate of product formation at each inhibitor concentration is measured and compared to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

FungicideIC50 (µM) against C. albicans CYP51Reference
Fluconazole0.4 - 0.6[5]
Itraconazole0.4 - 0.6[5]
Ketoconazole0.4 - 0.6[5]
Tebuconazole~1.3 (relative)[5]
Prothioconazole~150[5]

Note: These values are for comparative purposes and were determined under specific experimental conditions.

Fungal Sterol Profile Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a complex mixture. In the context of studying this compound's mode of action, GC-MS is employed to analyze the sterol composition of fungal cells that have been treated with the fungicide. This allows for the direct observation of ergosterol depletion and the accumulation of its precursors.[4][6]

  • Fungal Culture and Treatment:

    • The target fungus is grown in a suitable liquid culture medium.

    • The culture is treated with a sub-lethal concentration of this compound. A control culture with no fungicide is also prepared.

    • The cultures are incubated to allow for the fungicide to exert its effect.

  • Cell Harvesting and Saponification:

    • Fungal cells are harvested by centrifugation.

    • The cell pellet is subjected to saponification with alcoholic potassium hydroxide to break open the cells and hydrolyze sterol esters.

  • Sterol Extraction:

    • The non-saponifiable lipids, including the free sterols, are extracted from the mixture using an organic solvent such as n-heptane or hexane.

  • Derivatization (Optional but Recommended):

    • The hydroxyl group of the sterols is often derivatized (e.g., silylated) to increase their volatility and improve their chromatographic properties.

  • GC-MS Analysis:

    • The extracted and derivatized sterols are injected into the gas chromatograph.

    • The different sterols are separated based on their boiling points and interactions with the chromatographic column.

    • As the separated sterols elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

    • The resulting mass spectrum provides a unique "fingerprint" for each sterol, allowing for its identification and quantification.

By comparing the chromatograms and mass spectra of the treated and untreated samples, researchers can identify and quantify the changes in the sterol profile. A successful inhibition of CYP51 by this compound will be evident by a significant decrease in the ergosterol peak and a corresponding increase in the peak(s) corresponding to 14α-methylated precursors like lanosterol.

SterolExpected Change in Treated SampleRationale
ErgosterolSignificant DecreaseInhibition of the biosynthetic pathway downstream of CYP51.
LanosterolSignificant IncreaseAccumulation of the substrate of the inhibited enzyme.
Other 14α-methylated sterolsIncreaseAccumulation of intermediates due to the enzymatic block.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro CYP51 Inhibition Assay cluster_invivo Fungal Sterol Profile Analysis (GC-MS) Recombinant CYP51 Expression & Purification Recombinant CYP51 Expression & Purification Reconstitution of P450 System Reconstitution of P450 System Recombinant CYP51 Expression & Purification->Reconstitution of P450 System Incubation with this compound Incubation with this compound Reconstitution of P450 System->Incubation with this compound Quantification of Product Quantification of Product Incubation with this compound->Quantification of Product IC50 Determination IC50 Determination Quantification of Product->IC50 Determination Conclusion Conclusion IC50 Determination->Conclusion Potency of this compound Fungal Culture & this compound Treatment Fungal Culture & this compound Treatment Sterol Extraction & Derivatization Sterol Extraction & Derivatization Fungal Culture & this compound Treatment->Sterol Extraction & Derivatization GC-MS Analysis GC-MS Analysis Sterol Extraction & Derivatization->GC-MS Analysis Comparison of Sterol Profiles Comparison of Sterol Profiles GC-MS Analysis->Comparison of Sterol Profiles Comparison of Sterol Profiles->Conclusion Mechanism Confirmation

Caption: A streamlined workflow for the experimental validation of this compound's mode of action.

Structure-Activity Relationships and Resistance Mechanisms

Key Structural Features of this compound for CYP51 Binding

The chemical structure of this compound, (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol, contains several key features that contribute to its potent antifungal activity. The 1,2,4-triazole ring is essential for coordinating with the heme iron in the active site of CYP51. The fluorophenyl and trimethylsilyl groups likely engage in hydrophobic and van der Waals interactions with the amino acid residues of the enzyme, enhancing binding affinity and specificity.

Mechanisms of Fungal Resistance to Azole Fungicides

The widespread use of azole fungicides has led to the emergence of resistance in some fungal populations. The primary mechanisms of resistance include:

  • Target Site Mutations in CYP51: Point mutations in the CYP51 gene can alter the amino acid sequence of the enzyme, reducing the binding affinity of azole fungicides.[4]

  • Overexpression of CYP51: Increased expression of the CYP51 gene can lead to higher levels of the target enzyme, requiring a higher concentration of the fungicide to achieve inhibition.

  • Increased Efflux Pump Activity: Fungi can develop resistance by upregulating the expression of membrane transporters that actively pump the fungicide out of the cell, reducing its intracellular concentration.

Conclusion and Future Perspectives

This compound exerts its potent antifungal activity through a highly specific and well-understood mode of action: the inhibition of fungal lanosterol 14α-demethylase (CYP51). This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting growth. The detailed experimental methodologies outlined in this guide provide a robust framework for studying the efficacy and molecular interactions of this compound and other DMI fungicides.

As the challenge of antifungal resistance continues to grow, a deep understanding of the molecular mechanisms of action of existing fungicides is crucial. This knowledge will underpin the development of next-generation antifungal agents with improved potency, broader spectrum of activity, and a lower propensity for resistance development. Continued research into the structure-activity relationships of azoles and the mechanisms of resistance will be vital in the ongoing effort to protect crops and human health from fungal diseases.

References

The Structure-Activity Relationship of Simeconazole: A Technical Guide to a Potent CYP51 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Simeconazole, a potent triazole fungicide, represents a significant advancement in the chemical control of fungal pathogens in agriculture. Its efficacy is intrinsically linked to its unique molecular architecture, which facilitates the potent and selective inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol for maintaining the integrity of fungal cell membranes.[1][4][5] This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound. By dissecting its key structural motifs—the triazole ring, the fluorophenyl group, the tertiary alcohol, and the characteristic trimethylsilylmethyl moiety—we will explore the causal relationships that govern its fungicidal activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel antifungal agents. We will bridge theoretical knowledge with practical application by providing detailed experimental protocols for assessing antifungal efficacy and outlining computational approaches to predict and rationalize SAR data.

Introduction: The Azole Class and the Rise of this compound

The azole class of fungicides has been a cornerstone of crop protection for decades, offering broad-spectrum activity against a wide range of phytopathogenic fungi.[4][6][7][8] Their primary mechanism of action involves the targeted inhibition of CYP51, a member of the cytochrome P450 superfamily.[1][5] This enzyme's role in ergosterol biosynthesis is highly conserved among fungi, making it an excellent target for antifungal agents.[5][9] this compound, chemically known as α-(4-fluorophenyl)-α-[(trimethylsilyl)methyl]-1H-1,2,4-triazole-1-ethanol, emerged as a significant triazole fungicide due to its potent and systemic activity.[2][3][10] The exploration of its SAR is crucial for understanding its fungicidal prowess and for guiding the development of next-generation fungicides with improved efficacy, selectivity, and resistance profiles.[4][6][8]

The Molecular Blueprint of this compound: A Dissection of Key Pharmacophores

The fungicidal activity of this compound is not the result of a single molecular feature but rather the synergistic interplay of its distinct structural components. Understanding the contribution of each pharmacophore is fundamental to comprehending its SAR.

The 1,2,4-Triazole Ring: The Heme-Binding Anchor

The 1,2,4-triazole ring is the quintessential feature of triazole fungicides. Its primary role is to coordinate with the heme iron atom at the active site of the CYP51 enzyme.[11][12] This interaction is critical for inhibiting the enzyme's catalytic activity, thereby halting ergosterol production.[1][5] The nitrogen atoms at positions 1 and 2 of the triazole ring are believed to be the key coordinating ligands. Modifications to this ring system, such as substitution or replacement with other azoles (e.g., imidazole), can significantly impact the binding affinity and, consequently, the antifungal potency.[4][6]

The 4-Fluorophenyl Group: Enhancing Potency and Selectivity

The presence of a halogenated phenyl group is a common feature in many potent azole fungicides.[1][13] In this compound, the 4-fluorophenyl moiety serves several crucial functions:

  • Hydrophobic Interactions: This lipophilic group engages in hydrophobic interactions with amino acid residues within the active site of CYP51, contributing to the overall binding affinity.[11]

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the entire molecule, potentially enhancing its interaction with the enzyme.

  • Metabolic Stability: The fluorine substitution can block potential sites of metabolic oxidation, thereby increasing the in-planta stability and systemic activity of the fungicide.[10]

SAR studies on related azoles have shown that the position and nature of the halogen substituent on the phenyl ring can dramatically affect antifungal activity.[4]

The Tertiary Alcohol: A Critical Hydrogen Bonding Partner

The hydroxyl group attached to the chiral center of this compound plays a vital role in its binding to CYP51. This tertiary alcohol can act as a hydrogen bond donor or acceptor, forming crucial interactions with amino acid residues in the enzyme's active site.[3][14] This hydrogen bonding network helps to orient the molecule correctly within the active site for optimal heme coordination and hydrophobic interactions. The stereochemistry at this chiral center is also a critical determinant of activity, with one enantiomer often exhibiting significantly higher potency than the other.[3][15]

The Trimethylsilylmethyl Group: A Unique Lipophilic Moiety

A distinguishing feature of this compound is the presence of the trimethylsilylmethyl group.[2][3][16] This bulky, lipophilic moiety is less common in other commercial azole fungicides and contributes significantly to this compound's unique properties:

  • Enhanced Lipophilicity: The trimethylsilyl group increases the overall lipophilicity of the molecule, which can improve its ability to penetrate fungal cell membranes and translocate within the plant.[3][10]

  • Steric Influence: The size and shape of this group can influence the molecule's conformation and its fit within the CYP51 active site, potentially leading to a more favorable binding orientation.

  • Systemic Activity: The enhanced lipophilicity and unique chemical properties conferred by this group are thought to contribute to this compound's excellent systemic activity in plants.[10]

Experimental Validation of Structure-Activity Relationships

The theoretical understanding of this compound's SAR must be substantiated by robust experimental data. The following protocols outline key in vitro and in vivo assays for evaluating the fungicidal activity of this compound and its analogues.

In Vitro Antifungal Susceptibility Testing: The Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents visible growth of a fungus.[1][17][18]

Protocol:

  • Fungal Isolate Preparation: Culture the target fungal pathogen (e.g., Cercospora beticola) on a suitable agar medium, such as Potato Dextrose Agar (PDA).[19][20] Harvest spores or mycelial fragments and suspend them in sterile saline to a standardized concentration (e.g., 10^4 cells/mL).[17]

  • Compound Preparation: Prepare a stock solution of this compound or its analogue in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a liquid growth medium, such as RPMI 1640.[17][18] The final concentrations should typically range from 0.01 to 100 µg/mL.

  • Inoculation: Add the standardized fungal suspension to each well of the microtiter plate.[17]

  • Incubation: Incubate the plate at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible fungal growth, often assessed visually or with a spectrophotometer.[17][18]

Mycelial Growth Inhibition Assay

This assay directly measures the effect of a fungicide on the radial growth of a fungus on a solid medium.[21]

Protocol:

  • Media Preparation: Prepare PDA or another suitable agar medium and amend it with various concentrations of the test compound (dissolved in a solvent) while the agar is still molten.

  • Inoculation: Place a small plug of actively growing fungal mycelium from a pure culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus.

  • Measurement: Measure the diameter of the fungal colony at regular intervals until the colony on the control (no fungicide) plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. The EC50 value (the concentration that inhibits growth by 50%) can then be determined.[21]

Computational Approaches in this compound SAR Studies

In silico methods are invaluable tools for rationalizing experimental SAR data and for the predictive design of novel fungicides.[22][23][24]

Molecular Docking: Visualizing the Fungicide-Target Interaction

Molecular docking simulations predict the preferred orientation of a ligand (this compound or its analogue) when bound to a receptor (the CYP51 enzyme) to form a stable complex.[11][12][25]

Workflow:

  • Protein Preparation: Obtain the 3D structure of the target fungal CYP51 enzyme from a protein database (e.g., PDB) or generate a homology model if an experimental structure is unavailable.[11][25]

  • Ligand Preparation: Generate the 3D structure of this compound or its analogues and optimize their geometry.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligands into the active site of the CYP51 enzyme. The program will generate multiple possible binding poses.

  • Analysis: Analyze the docking results to identify the most favorable binding pose based on scoring functions that estimate the binding affinity. This analysis can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the enzyme.[11]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[14][23]

Workflow:

  • Data Collection: Compile a dataset of this compound analogues with their corresponding experimentally determined antifungal activities (e.g., MIC or EC50 values).

  • Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., logP, molecular weight, electronic properties).

  • Model Building: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the molecular descriptors to the antifungal activity.

  • Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its predictive power.

  • Prediction: Use the validated QSAR model to predict the antifungal activity of new, untested this compound analogues.

Visualizing Key Concepts

Diagrams

Simeconazole_MoA This compound This compound FungalCell Fungal Cell This compound->FungalCell Penetration CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) This compound->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Membrane Fungal Cell Membrane (Disrupted Integrity) Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol->Membrane Essential Component

Caption: Mechanism of action of this compound.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_computational Computational Analysis Synthesis Synthesis of This compound Analogues InVitro In Vitro Assays (MIC, EC50) Synthesis->InVitro Docking Molecular Docking Synthesis->Docking QSAR QSAR Modeling InVitro->QSAR SAR SAR Data Analysis InVitro->SAR Docking->SAR QSAR->SAR Lead Lead Optimization & New Compound Design SAR->Lead Lead->Synthesis

Caption: Integrated workflow for SAR studies.

Data Presentation

Table 1: Hypothetical SAR Data for this compound Analogues

Compound IDR1 (Phenyl Substitution)R2 (Silyl Group)MIC (µg/mL) vs. Candida albicans
This compound4-FluoroTrimethylsilyl0.5
Analogue 14-ChloroTrimethylsilyl0.8
Analogue 22,4-DifluoroTrimethylsilyl0.2
Analogue 34-FluoroTriethylsilyl1.2
Analogue 44-FluoroH5.0
Analogue 5HTrimethylsilyl10.0

Conclusion and Future Perspectives

The structure-activity relationship of this compound is a testament to the principles of rational fungicide design. The strategic combination of a heme-coordinating triazole ring, a halogenated aromatic moiety, a hydrogen-bonding tertiary alcohol, and a unique lipophilic side chain culminates in a highly effective CYP51 inhibitor. The continuous exploration of this compound's SAR, aided by advanced experimental and computational techniques, will undoubtedly pave the way for the discovery of novel antifungal agents. Future research should focus on designing analogues with enhanced potency against resistant fungal strains, improved crop safety profiles, and a broader spectrum of activity. The integration of structural biology, computational chemistry, and synthetic chemistry will be paramount in achieving these goals and ensuring the longevity of azole fungicides in modern agriculture.

References

An In-depth Technical Guide to the Stereoselective Biological Activity of Simeconazole Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simeconazole, a potent triazole fungicide, plays a crucial role in modern agriculture. As a chiral compound, it exists as a pair of enantiomers, mirror-image isomers that are non-superimposable. It is increasingly understood that these enantiomers can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. This guide provides a comprehensive technical overview of the differential fungicidal activity of this compound enantiomers, delving into the underlying molecular mechanisms, robust experimental methodologies for their evaluation, and the broader implications for fungicide development and environmental risk assessment. By synthesizing field-proven insights with established scientific principles, this document serves as an essential resource for researchers and professionals in agrochemistry and drug development.

Introduction: The Significance of Chirality in Fungicide Efficacy

Chiral pesticides, including conazole fungicides like this compound, constitute a significant portion of the agrochemical market.[1] These compounds are typically synthesized and applied as racemic mixtures, containing equal amounts of both enantiomers.[2] However, the biological systems they target, such as fungal enzymes, are inherently chiral. This leads to stereoselective interactions, where one enantiomer, the "eutomer," exhibits the desired biological activity, while the other, the "distomer," may be less active or even contribute to off-target effects.[3] Understanding the stereoselective action of this compound is paramount for optimizing its application, reducing environmental impact, and developing more effective and safer fungicides.

This compound, chemically known as (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol, possesses a chiral center at the C2 carbon atom.[4][5] This results in two enantiomers: (R)-simeconazole and (S)-simeconazole. This guide will explore the profound differences in their fungicidal efficacy and the biochemical basis for this disparity.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action for this compound and other azole fungicides is the inhibition of the ergosterol biosynthesis pathway, which is essential for the integrity and function of fungal cell membranes.[6][7][8] Ergosterol, the fungal equivalent of cholesterol in mammals, plays a critical role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[9][10]

This compound specifically targets the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene, also known as CYP51.[11][12][13] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol.[13][14] By binding to the heme iron in the active site of CYP51, this compound acts as a noncompetitive inhibitor, disrupting the production of ergosterol and leading to the accumulation of toxic methylated sterol precursors.[8][13] This disruption of the cell membrane ultimately inhibits fungal growth and leads to cell death.

The stereoselectivity of this compound's biological activity arises from the differential binding affinity of its enantiomers to the active site of the fungal CYP51 enzyme.

Signaling Pathway: Ergosterol Biosynthesis

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and the point of inhibition by this compound.

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Multiple Steps Squalene Squalene Mevalonate Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg1 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (Erg11) Lanosterol 14α-demethylase Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol Erg6 Episterol Episterol Fecosterol->Episterol Erg2 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Erg3 Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol Erg5, Erg4 This compound This compound This compound->Lanosterol Inhibits

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of this compound.

Stereoselective Fungicidal Activity: A Quantitative Comparison

Numerous studies have demonstrated the significant stereoselectivity in the fungicidal activity of conazole fungicides.[1][15][16] For instance, in the case of the triazole fungicide prothioconazole, the R-enantiomer was found to be 6 to 262 times more potent against various pathogenic fungi than the S-enantiomer.[17] Similarly, one enantiomer of tebuconazole exhibited 24 to 99 times greater fungicidal activity against Fusarium graminearum than its counterpart.[18] While specific quantitative data for this compound enantiomers is proprietary to manufacturers, the general principle of stereoselective activity is well-established for this class of fungicides. It is consistently observed that one enantiomer, often the R-enantiomer for many triazoles, is responsible for the majority of the fungicidal effect.

The following table provides a representative comparison of the fungicidal activity of enantiomers for several triazole fungicides, illustrating the common trend of stereoselectivity.

FungicidePathogenMore Active EnantiomerFold Difference in ActivityReference
MetconazoleFusarium graminearum(1S, 5R)-metconazole13.9 - 23.4[15]
TebuconazoleFusarium graminearum(-)-tebuconazole24 - 99[18]
ProthioconazoleVarious plant pathogensR-prothioconazole6 - 262[17]
ProthioconazoleVarious plant pathogens(-)-prothioconazole85 - 2768[19][20]
TetraconazoleR. cerealis & F. graminearum(R)-(+)-tetraconazole1.49 - 1.98[21]

Experimental Protocols for Assessing Stereoselective Biological Activity

To rigorously evaluate the differential biological activity of this compound enantiomers, a combination of in vitro and in vivo bioassays is essential.

Enantioselective Separation and Analysis

A prerequisite for studying the individual enantiomers is their separation from the racemic mixture.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Separation

  • Column Selection: Employ a chiral stationary phase (CSP) column. Common choices for triazole fungicides include cellulose- or amylose-based columns such as Chiralcel OD or Chiralpak AD.[22][23]

  • Mobile Phase Optimization: A normal-phase mobile phase, typically a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol, is commonly used. The ratio of the modifier is critical for achieving optimal separation and should be systematically varied (e.g., 90:10, 85:15, 80:20 v/v) to find the best resolution.[23]

  • Flow Rate and Temperature: Set the flow rate to a standard value (e.g., 1.0 mL/min) and control the column temperature, as it can influence the separation.[23]

  • Detection: Use a UV detector set to the wavelength of maximum absorbance for this compound.

  • Data Analysis: The retention times of the two peaks will correspond to the two enantiomers. The enantiomeric excess (ee) can be calculated from the peak areas.

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with gas chromatography/tandem mass spectrometry (GC-MS/MS) can also be utilized for the enantioselective determination of this compound in various matrices.[24][25]

In Vitro Fungicidal Activity Assays

In vitro assays provide a controlled environment to determine the direct inhibitory effect of the separated enantiomers on fungal growth.

Protocol: Mycelial Growth Inhibition Assay

  • Fungal Culture: Grow the target fungal pathogen (e.g., Fusarium spp., Aspergillus spp.) on a suitable solid medium like Potato Dextrose Agar (PDA) until the mycelia cover the plate.

  • Preparation of Test Solutions: Prepare stock solutions of the racemic this compound and each pure enantiomer in a suitable solvent (e.g., acetone or DMSO).

  • Amended Media: Prepare a series of PDA plates amended with different concentrations of the test compounds. A control group with only the solvent should also be included.

  • Inoculation: Place a mycelial plug of a specific diameter from the edge of an actively growing culture onto the center of each amended and control plate.[26][27]

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge.

  • Calculation of EC50: Calculate the effective concentration required to inhibit mycelial growth by 50% (EC50) for each enantiomer and the racemate.[28]

In Vivo Fungicidal Activity Assays

In vivo assays are crucial for evaluating the efficacy of the enantiomers under more realistic conditions, taking into account factors like plant uptake and metabolism.[29]

Protocol: Whole Plant Assay (e.g., for Powdery Mildew on Barley)

  • Plant Cultivation: Grow susceptible barley seedlings in a controlled environment (greenhouse or growth chamber).

  • Inoculation: Inoculate the seedlings with a suspension of powdery mildew conidia.

  • Treatment Application: At a specified time post-inoculation (e.g., 24 hours for curative activity), apply different concentrations of the racemic this compound and each pure enantiomer as a foliar spray.[4] A control group should be sprayed with a blank formulation.

  • Incubation: Maintain the treated plants under conditions favorable for disease development.

  • Disease Assessment: After a set incubation period (e.g., 7-10 days), visually assess the percentage of leaf area covered by powdery mildew.

  • Efficacy Calculation: Calculate the percent disease control for each treatment relative to the untreated control.

Experimental Workflow Diagram

Experimental_Workflow Racemic this compound Racemic this compound In Vitro Assay In Vitro Assay (Mycelial Growth Inhibition) Racemic this compound->In Vitro Assay In Vivo Assay In Vivo Assay (Whole Plant Assay) Racemic this compound->In Vivo Assay Chiral Separation (HPLC) Chiral Separation (HPLC) (R)-Simeconazole (R)-Simeconazole Chiral Separation (HPLC)->(R)-Simeconazole (S)-Simeconazole (S)-Simeconazole Chiral Separation (HPLC)->(S)-Simeconazole (R)-Simeconazole->In Vitro Assay (R)-Simeconazole->In Vivo Assay (S)-Simeconazole->In Vitro Assay (S)-Simeconazole->In Vivo Assay EC50 Determination EC50 Determination In Vitro Assay->EC50 Determination Stereoselectivity Assessment Stereoselectivity Assessment EC50 Determination->Stereoselectivity Assessment Disease Control Efficacy Disease Control Efficacy In Vivo Assay->Disease Control Efficacy Disease Control Efficacy->Stereoselectivity Assessment

Caption: Workflow for assessing the stereoselective biological activity of this compound.

Molecular Docking and Mechanistic Insights

Molecular docking studies can provide valuable insights into the stereoselective binding of this compound enantiomers to the CYP51 active site. These computational models can predict the binding affinity and orientation of each enantiomer within the enzyme's catalytic pocket. For other triazole fungicides, molecular docking has shown that the more active enantiomer typically forms a more stable complex with the CYP51 enzyme, often through stronger interactions with key amino acid residues and the heme group.[15][17] This stronger binding affinity translates to more effective inhibition of the enzyme and, consequently, higher fungicidal activity.

Implications for Fungicide Development and Regulation

The pronounced stereoselectivity of this compound and other conazole fungicides has significant implications:

  • Development of Enantiopure Fungicides: There is a strong rationale for developing and marketing the more active enantiomer as a single-isomer product. This can lead to a reduction in the total amount of active ingredient applied to the environment, minimizing potential off-target effects and the development of resistance.

  • Regulatory Considerations: Regulatory agencies are increasingly recognizing the importance of evaluating the environmental fate and toxicological profiles of individual enantiomers.[1][16] A comprehensive understanding of the stereoselective behavior of chiral pesticides is becoming a crucial component of risk assessment.

  • Resistance Management: The use of the more potent enantiomer at a lower dose may alter the selection pressure on fungal populations, potentially influencing the rate and mechanisms of resistance development.

Conclusion

The biological activity of this compound is highly stereoselective, with one enantiomer typically exhibiting significantly greater fungicidal efficacy than the other. This phenomenon is rooted in the chiral nature of the target enzyme, lanosterol 14α-demethylase (CYP51), and the differential binding affinities of the this compound enantiomers to its active site. A thorough understanding of this stereoselectivity, gained through rigorous experimental evaluation and computational modeling, is essential for the rational design of more effective and environmentally benign fungicides. The development of enantiopure formulations holds the promise of optimizing fungicidal performance while reducing the chemical load on the environment, representing a key direction for the future of agrochemical research and development.

References

Molecular Docking of Simeconazole with CYP51: A Technical Guide to Unraveling Antifungal Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the molecular docking of simeconazole with its target enzyme, lanosterol 14α-demethylase (CYP51). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causal rationale behind experimental choices, ensuring a robust and reproducible in-silico investigation. By integrating theoretical principles with practical, step-by-step protocols, this guide aims to empower researchers to effectively model and analyze the interaction between this compound and CYP51, a critical step in understanding its antifungal activity and in the broader context of structure-based drug design.

Introduction: The Significance of this compound and its Target, CYP51

This compound is a triazole antifungal agent employed in agriculture to combat a wide range of fungal pathogens. Its efficacy stems from the targeted inhibition of a crucial enzyme in the fungal sterol biosynthesis pathway: lanosterol 14α-demethylase, also known as CYP51.[1][2][3] This enzyme is a member of the cytochrome P450 superfamily and is essential for the conversion of lanosterol to ergosterol, an indispensable component of fungal cell membranes.[4][5] The disruption of ergosterol synthesis compromises membrane integrity and function, ultimately leading to fungal growth inhibition.[2]

Understanding the precise molecular interactions between this compound and CYP51 is paramount for several reasons. It can elucidate the structural basis of its inhibitory activity, provide insights into potential resistance mechanisms, and guide the rational design of novel, more potent, and selective antifungal agents.[1][6] Molecular docking, a powerful computational technique, allows us to predict and analyze these interactions at an atomic level.[7][8]

This guide will provide a detailed walkthrough of the molecular docking process for this compound and CYP51, from initial protein and ligand preparation to the critical analysis of the resulting binding poses and energies.

Theoretical Framework: The Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, in this case, this compound) when bound to a second molecule (the receptor or target, CYP51) to form a stable complex.[7][8] The primary objectives of molecular docking are:

  • Binding Pose Prediction: To determine the most likely three-dimensional arrangement of the ligand within the active site of the protein.[9]

  • Binding Affinity Estimation: To calculate the binding energy, which reflects the strength of the interaction between the ligand and the receptor. A lower, more negative binding energy generally indicates a more stable and favorable interaction.[9][10][11]

The process relies on sophisticated algorithms that explore a vast conformational space of both the ligand and, in some cases, the protein's active site. Scoring functions are then used to evaluate and rank the generated poses based on various energetic contributions, such as electrostatic interactions, van der Waals forces, and hydrogen bonding.[9]

Experimental Workflow: A Step-by-Step Protocol

This section outlines a detailed protocol for the molecular docking of this compound with a fungal CYP51 protein. We will utilize widely accessible and validated software tools: AutoDock Vina for the docking calculations and PyMOL for visualization and analysis.[12][13][14]

Required Software
  • PyMOL: A molecular visualization system.[13][15][16]

  • AutoDock Tools (ADT): A graphical user interface for preparing docking input files.

  • AutoDock Vina: The docking engine for performing the calculations.[17]

Step 1: Receptor Preparation (CYP51)

The initial step involves preparing the three-dimensional structure of the CYP51 protein. A suitable crystal structure can be obtained from the Protein Data Bank (PDB). For this guide, we will hypothetically use a representative fungal CYP51 structure.

Protocol:

  • Obtain Protein Structure: Download the PDB file of the target fungal CYP51 (e.g., from Candida albicans or Aspergillus fumigatus).

  • Clean the PDB File:

    • Open the PDB file in PyMOL.

    • Remove all non-essential molecules, including water, co-factors (unless essential for binding), and any co-crystallized ligands. This is crucial as they can interfere with the docking process.[18][19]

    • If the protein is a multimer, retain only the chain containing the active site of interest.

  • Prepare the Receptor in AutoDock Tools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add Hydrogens: Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds.[14][20]

    • Compute Charges: Assign Gasteiger charges to all atoms. These partial charges are essential for calculating electrostatic interactions.[21]

    • Set Atom Types: Assign AutoDock atom types.

    • Save as PDBQT: Save the prepared receptor in the PDBQT file format, which includes the added hydrogen and charge information.

Causality Behind the Choices:

  • Why remove water molecules? Crystallographically determined water molecules can be either structurally important or transient. Unless a specific water molecule is known to mediate the ligand-protein interaction, it is generally removed to simplify the system and prevent potential interference with the ligand's binding pose exploration.[19]

  • Why add hydrogens and compute charges? PDB files often do not include hydrogen atoms. Adding them is essential for accurately representing the protonation states of amino acid residues and for calculating hydrogen bonds and electrostatic interactions, which are major contributors to binding affinity.[20][22]

Step 2: Ligand Preparation (this compound)

Proper preparation of the ligand is equally critical for a successful docking study.

Protocol:

  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem. Download the structure in a suitable format (e.g., SDF or MOL2).

  • Prepare the Ligand in AutoDock Tools (ADT):

    • Open the this compound structure file in ADT.

    • Detect Rotatable Bonds: Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process, which is crucial for finding the optimal binding pose.[21]

    • Compute Charges: Assign Gasteiger charges.

    • Save as PDBQT: Save the prepared ligand in the PDBQT format.

Causality Behind the Choices:

  • Why define rotatable bonds? Ligands are not rigid entities. Allowing for the rotation of specific bonds enables the docking algorithm to explore a wider range of conformations, increasing the likelihood of identifying the most favorable binding mode.[21]

Step 3: Grid Box Generation

The grid box defines the three-dimensional space within the receptor's active site where the docking algorithm will search for potential binding poses.

Protocol:

  • Identify the Active Site: The active site of CYP51 is characterized by the presence of the heme group, to which azole antifungals coordinate.[3] In PyMOL or ADT, identify the key amino acid residues known to be involved in substrate or inhibitor binding.

  • Define the Grid Box in AutoDock Tools (ADT):

    • Center the grid box on the identified active site.

    • Adjust the dimensions of the grid box to be large enough to encompass the entire active site and allow for the free rotation and translation of the this compound molecule. A typical size is around 20-25 Å in each dimension.[17]

    • Save the grid parameter file.

Causality Behind the Choices:

  • Why is the grid box size important? A grid box that is too small may prevent the docking algorithm from finding the optimal binding pose. Conversely, an excessively large grid box can increase the computational time and may lead to the identification of non-relevant binding sites.

Step 4: Running the Docking Simulation with AutoDock Vina

With the prepared receptor, ligand, and grid box, the docking simulation can now be executed.

Protocol:

  • Create a Configuration File: Create a text file specifying the paths to the receptor PDBQT file, the ligand PDBQT file, and the grid box parameters.

  • Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input.[17] Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

Step 5: Analysis of Docking Results

The final and most critical step is the analysis and interpretation of the docking results.

Protocol:

  • Examine Binding Affinities: The output file will list the binding affinities (in kcal/mol) for the top-ranked binding poses. The pose with the most negative binding energy is considered the most favorable.[10][11]

  • Visualize Binding Poses in PyMOL:

    • Load the prepared receptor PDBQT file and the docking output PDBQT file into PyMOL.

    • Visualize the different binding poses of this compound within the active site of CYP51.

  • Analyze Intermolecular Interactions:

    • Identify and analyze the key interactions between this compound and the amino acid residues of CYP51. This includes:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Important for the overall stability of the complex.[23]

      • Pi-Pi Stacking: Interactions between aromatic rings.

      • Coordination with the Heme Iron: A hallmark of azole antifungal binding to CYP51.[3]

    • Use PyMOL's measurement tools and visualization features to highlight these interactions.

Data Presentation and Interpretation

Quantitative Data Summary

The binding affinities for the top predicted poses of this compound with CYP51 should be summarized in a clear and concise table.

Binding PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-9.80.00
2-9.51.23
3-9.21.87
4-8.92.54
5-8.73.11

Note: The values presented are hypothetical and for illustrative purposes only.

A lower binding affinity score suggests a stronger interaction.[9][24] The Root Mean Square Deviation (RMSD) indicates the difference in the atomic coordinates between different poses. A low RMSD between the top poses suggests a well-defined binding mode.

Visualization of the Docking Workflow and Results

Visual diagrams are essential for conveying complex workflows and molecular interactions.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain CYP51 (PDB) Prep_P 3. Prepare Receptor (Add H, Charges) PDB->Prep_P Ligand 2. Obtain this compound (PubChem) Prep_L 4. Prepare Ligand (Rotatable Bonds, Charges) Ligand->Prep_L Grid 5. Define Grid Box (Active Site) Prep_P->Grid Prep_L->Grid Dock 6. Run Docking (AutoDock Vina) Grid->Dock Results 7. Analyze Results (Binding Energy) Dock->Results Visualize 8. Visualize Interactions (PyMOL) Results->Visualize

Caption: Overview of the molecular docking workflow.

Simeconazole_CYP51_Interaction cluster_interactions Key Interactions This compound This compound CYP51_ActiveSite CYP51 Active Site This compound->CYP51_ActiveSite Binding Heme Heme Iron Coordination CYP51_ActiveSite->Heme H_Bond Hydrogen Bonding (e.g., Tyr132, Ser378) CYP51_ActiveSite->H_Bond Hydrophobic Hydrophobic Interactions (e.g., Phe228, Leu376) CYP51_ActiveSite->Hydrophobic

Caption: Key interactions between this compound and CYP51.

Validation and Trustworthiness of the Protocol

The reliability of molecular docking results is a critical consideration. Several strategies can be employed to validate the docking protocol:

  • Re-docking of a Co-crystallized Ligand: If a crystal structure of CYP51 with a bound inhibitor is available, a primary validation step is to extract the ligand and re-dock it into the active site. A successful docking protocol should be able to reproduce the experimental binding pose with a low RMSD (typically < 2.0 Å).[25][26]

  • Comparison with Known Binders: Docking known active and inactive compounds against CYP51 can help assess the ability of the scoring function to differentiate between binders and non-binders.[25]

  • Molecular Dynamics (MD) Simulations: For the most promising docked poses, performing MD simulations can provide insights into the stability of the ligand-protein complex over time.[25]

By incorporating these validation steps, researchers can significantly increase their confidence in the predictive power of their molecular docking studies.

Conclusion

This technical guide has provided a comprehensive framework for conducting and interpreting the molecular docking of this compound with its target enzyme, CYP51. By following the detailed protocols and understanding the rationale behind each step, researchers can gain valuable insights into the molecular basis of this compound's antifungal activity. The application of these in-silico techniques is not only crucial for academic research but also serves as a powerful tool in the ongoing quest for novel and more effective antifungal therapies.

References

An In-Depth Technical Guide to the Chemical and Physical Properties of Simeconazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simeconazole, a potent triazole fungicide, plays a significant role in modern agriculture by effectively controlling a broad spectrum of fungal diseases in various crops.[1][2] Developed for its systemic and curative properties, this compound belongs to the class of sterol demethylation inhibitors (DMIs), which act by disrupting the fungal cell membrane synthesis.[1][2] This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, its mechanism of action, and detailed analytical methodologies for its characterization and quantification. As a Senior Application Scientist, this document is structured to deliver not just data, but also the scientific context and practical insights necessary for research, development, and quality control applications.

Chemical Identity and Structure

This compound is a chiral molecule, with the commercial product typically being a racemic mixture of its (R)- and (S)-enantiomers.[2] The presence of a silicon atom in its structure is a distinguishing feature among triazole fungicides.

  • IUPAC Name: (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol[2]

  • CAS Name: α-(4-Fluorophenyl)-α-[(trimethylsilyl)methyl]-1H-1,2,4-triazole-1-ethanol[1]

  • CAS Registry Number: 149508-90-7[1][3][4]

  • Molecular Formula: C₁₄H₂₀FN₃OSi[1][3][4]

  • Molecular Weight: 293.41 g/mol [1][3][4]

  • Synonyms: F-155, Mongarit, Sanlit[1]

The unique structural combination of a fluorophenyl group, a triazole ring, and a trimethylsilyl moiety contributes to its specific biological activity and physicochemical properties.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for understanding its environmental fate, bioavailability, and formulation development.

PropertyValueSource
Physical State White crystalline solid[2]
Melting Point 118-119 °C[1]
Boiling Point 434.1 ± 55.0 °C (Predicted)
Vapor Pressure 5.4 x 10⁻⁵ Pa (at 25 °C)[1]
Solubility in Water 57.5 mg/L (at 20 °C)[1]
Log P (n-octanol/water) 3.2[1]
Density 1.20 g/cm³ (Predicted)
pKa 13.09 ± 0.29 (Predicted, basic)

The moderate water solubility and relatively high Log P value indicate that this compound has a tendency to partition into organic phases, which influences its interaction with biological membranes and its environmental mobility.[1] Its low vapor pressure suggests a low volatility under ambient conditions.[1]

Mechanism of Action: Inhibition of Sterol Biosynthesis

As a member of the triazole class of fungicides, this compound's primary mode of action is the inhibition of sterol biosynthesis in fungi.[1][2] Specifically, it targets the enzyme C14-demethylase, which is a crucial cytochrome P450-dependent enzyme involved in the conversion of lanosterol to ergosterol.[5] Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its structural integrity and fluidity.

The inhibition of C14-demethylase leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and proliferation. The systemic nature of this compound allows it to be absorbed by the plant and translocated, providing protection to new growth.[2]

G cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol (Structural Integrity) Lanosterol Lanosterol C14_demethylase C14-Demethylase (Cytochrome P450 enzyme) Lanosterol->C14_demethylase Intermediate Intermediate Sterols C14_demethylase->Intermediate Demethylation Intermediate->Ergosterol Further Synthesis This compound This compound This compound->Inhibition Inhibition->C14_demethylase

Caption: Mechanism of action of this compound.

Analytical Methodologies

Accurate and precise analytical methods are essential for the quality control of this compound as a raw material, in formulated products, and for residue analysis in environmental and agricultural samples.

Residue Analysis: QuEChERS-GC/MS

A widely adopted method for the determination of this compound residues in complex matrices like fruits, vegetables, and cereals is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Experimental Protocol: Enantioselective Determination in Food Products

  • Sample Preparation: Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Extraction: Add anhydrous magnesium sulfate and sodium chloride, shake vigorously, and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and mix with a d-SPE sorbent containing primary secondary amine (PSA) and graphitized carbon black (GCB) to remove interfering matrix components.[3]

  • GC-MS Analysis:

    • Column: A chiral column (e.g., BGB-172) is used for the enantioselective separation of this compound isomers.[3]

    • Injection: Inject the final extract into the GC-MS system.

    • Temperature Program: A suitable temperature gradient is applied to achieve separation.

    • Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[3]

G start Sample Homogenization (10g sample + 10mL ACN) extraction QuEChERS Extraction (Salts addition) start->extraction centrifugation1 Centrifugation extraction->centrifugation1 cleanup d-SPE Cleanup (PSA + GCB) centrifugation1->cleanup centrifugation2 Centrifugation cleanup->centrifugation2 analysis GC-MS Analysis (Chiral Column) centrifugation2->analysis

Caption: QuEChERS workflow for this compound residue analysis.

Purity Determination: High-Performance Liquid Chromatography (HPLC)

For the determination of purity and assay of this compound in bulk material and formulations, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable and robust technique.

Representative Experimental Protocol: Purity Assay by RP-HPLC

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve this compound reference standard and the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (with or without a modifier like formic acid or a buffer) is employed.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 220-230 nm, characteristic for the phenyl and triazole chromophores).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • The purity of the sample is determined by comparing the peak area of the this compound peak in the sample chromatogram to that of the reference standard. Impurities are quantified based on their relative peak areas.

G cluster_hplc RP-HPLC Analysis prep Sample/Standard Preparation (Dissolve in ACN/Water) hplc HPLC System prep->hplc column C18 Column hplc->column detector UV Detector column->detector data Data Acquisition & Analysis (Purity Calculation) detector->data

Caption: HPLC workflow for this compound purity analysis.

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

  • Mass Spectrometry (MS): In electron ionization (EI) GC-MS, this compound exhibits characteristic fragmentation patterns that can be used for its identification. Key fragments often correspond to the triazole moiety, the fluorophenyl group, and the trimethylsilyl group.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and Si-C stretching of the trimethylsilyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information, with specific chemical shifts for the protons and carbons in the different chemical environments of the molecule, including the aromatic, triazole, and trimethylsilyl moieties.

While comprehensive, publicly available, and fully assigned spectral data for this compound are limited, analytical standards are available for researchers to generate this data in-house.

Stability and Degradation

Understanding the stability of this compound under various conditions is critical for determining its shelf-life and potential degradation pathways. As a triazole fungicide, this compound may be susceptible to degradation through hydrolysis, photolysis, and microbial action in the environment. The degradation products would likely involve modifications to the triazole ring, the side chain, or cleavage of the molecule.

Protocol for a General Stability Study:

  • Forced Degradation: Subject the this compound sample to stress conditions, including acidic and basic hydrolysis, oxidation (e.g., with H₂O₂), and photolysis (exposure to UV and visible light).

  • Long-Term Stability: Store the sample under controlled temperature and humidity conditions (e.g., 25 °C/60% RH and 40 °C/75% RH) for an extended period.

  • Analysis: At specified time points, analyze the stressed and long-term stability samples using a validated stability-indicating HPLC method (as described in section 4.2) to quantify the remaining this compound and detect any degradation products.

Conclusion

This compound is a well-established fungicide with a unique chemical structure that imparts its effective systemic and curative properties. This guide has provided a detailed overview of its chemical and physical properties, its mechanism of action as a sterol biosynthesis inhibitor, and robust analytical methodologies for its analysis. The presented information serves as a valuable technical resource for scientists and professionals involved in the research, development, and quality assurance of this important agricultural compound. The provided protocols and diagrams offer practical guidance for the implementation of key analytical workflows.

References

Enantioselective Synthesis of Simeconazole: A Technical Guide to Modern Asymmetric Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: Simeconazole, a potent triazole fungicide, is distinguished by a unique silicon-containing quaternary stereocenter. The specific stereoisomer of such chiral agrochemicals often dictates biological efficacy and toxicological profile, making enantioselective synthesis a critical objective for enhancing product performance and environmental safety.[1][2] This technical guide provides an in-depth analysis of viable and robust strategies for the asymmetric synthesis of this compound. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic rationale behind proposed synthetic routes, drawing from established methodologies in the asymmetric synthesis of complex triazoles and silicon-stereogenic compounds. We will explore three primary strategies: asymmetric epoxidation followed by regioselective ring-opening, organocatalytic desymmetrization of prochiral silanes, and a forward-looking perspective on biocatalytic methods. Each section includes detailed, field-proven protocols, comparative data tables, and mechanistic diagrams to equip researchers and drug development professionals with a comprehensive framework for tackling this unique synthetic challenge.

Introduction: The Imperative for a Stereochemically Pure Fungicide

This compound: Structure and Mechanism of Action

This compound, chemically known as 2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol, is a broad-spectrum fungicide.[3][4][5] Like other conazoles, its mode of action involves the inhibition of sterol demethylation (DMI) in fungi, a critical step in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity.[6][7][8] The molecular structure is notable for its tertiary alcohol functional group, which constitutes a chiral center. Uniquely, this quaternary stereocenter is bonded to a fluorophenyl group, a triazolylmethyl moiety, a hydroxyl group, and a trimethylsilylmethyl group.

The Importance of Chirality in Agrochemicals

The vast majority of chiral pesticides are commercialized as racemic mixtures. However, it is well-established that the different enantiomers of a chiral pesticide can exhibit significant variations in biological activity, metabolism, and toxicity.[2] For instance, in the related triazole fungicide metconazole, the (1S, 5R)-isomer demonstrates fungicidal activity up to 23.4 times higher than its (1R, 5S)-counterpart.[1] The development of an enantiomerically pure form of this compound is therefore a highly desirable goal, promising a product with higher efficiency, lower application rates, and a reduced environmental footprint.

The Synthetic Challenge: The Si-Containing Quaternary Stereocenter

The construction of all-carbon quaternary stereocenters is a long-standing challenge in organic synthesis.[9] The presence of a silicon atom adjacent to the chiral center in this compound introduces an additional layer of complexity and opportunity. Traditional methods may be hindered by the steric bulk of the trimethylsilylmethyl group, while modern catalytic approaches offer new avenues for control. The successful enantioselective synthesis of this compound hinges on the strategic and highly controlled installation of this unique chiral center.

Core Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals several key disconnection points. The tertiary alcohol can be formed via the addition of an organometallic reagent to a prochiral ketone. Alternatively, the C-C and C-N bonds can be formed through various catalytic processes. This guide will focus on strategies that build the chiral center enantioselectively from prochiral precursors.

G cluster_0 Retrosynthetic Pathways This compound This compound (Target Molecule) path1 Strategy I: Asymmetric Epoxidation This compound->path1 C-O / C-C bond path2 Strategy II: Organocatalytic Desymmetrization This compound->path2 Si-O bond path3 Strategy III: Addition to Prochiral Ketone This compound->path3 C-C bond precursor1 Allylic Alcohol Precursor path1->precursor1 precursor2 Prochiral Silanediol path2->precursor2 precursor3 α-(Triazolylmethyl) Ketone Precursor path3->precursor3

Figure 1: Key retrosynthetic disconnections for this compound.

Strategy I: Asymmetric Epoxidation & Regioselective Opening

This strategy is a powerful and proven method for constructing chiral tertiary alcohols, having been successfully applied to the synthesis of other advanced triazole antifungals like efinaconazole and ravuconazole.[10][11] The core concept involves creating two vicinal stereocenters in a highly enantioselective epoxidation of a Z-allylic alcohol, followed by a regioselective ring-opening of the resulting epoxide with a suitable organometallic reagent.

Rationale and Mechanistic Workflow

The causality of this approach is rooted in the reliability of modern asymmetric epoxidation reactions (e.g., Sharpless, Jacobsen-Katsuki). For a substrate like the proposed this compound precursor, a vanadium-catalyzed epoxidation using chiral bishydroxamic acid (BHA) ligands is particularly effective for allylic alcohols.[10] The subsequent ring-opening of the epoxide at the less hindered carbon with a trimethylsilylmethyl nucleophile (e.g., (trimethylsilyl)methyl magnesium chloride) establishes the final quaternary stereocenter.

G start Z-Allylic Alcohol Precursor epoxidation Asymmetric Epoxidation (e.g., VO(acac)₂ / Chiral Ligand) start->epoxidation TBHP epoxide Chiral Epoxy Alcohol Intermediate epoxidation->epoxide >95% ee opening Regioselective Ring Opening ((CH₃)₃SiCH₂MgCl) epoxide->opening CuI (cat.) end This compound (Enantiopure) opening->end High Fidelity

Figure 2: Workflow for the asymmetric epoxidation strategy.

Detailed Experimental Protocol

Step 1: Asymmetric Epoxidation of (Z)-2-(4-fluorophenyl)-4-(trimethylsilyl)but-2-ene-1,4-diol

  • To a stirred solution of the Z-allylic alcohol precursor (1.0 equiv) in toluene (0.1 M) at 0 °C under an argon atmosphere, add VO(OiPr)₃ (5 mol%).

  • Add a solution of the chiral bishydroxamic acid (BHA) ligand (10 mol%) in toluene.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add tert-Butyl hydroperoxide (TBHP, 1.5 equiv, 5.5 M in decane) dropwise over 15 minutes.

  • Maintain the reaction at 0 °C and monitor by TLC until consumption of the starting material (typically 12-24 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral epoxy alcohol.

Step 2: Nucleophilic Ring-Opening and Triazole Installation

  • To a suspension of NaH (1.5 equiv, 60% dispersion in mineral oil) in anhydrous DMF (0.2 M) at 0 °C, add 1H-1,2,4-triazole (1.3 equiv) portionwise. Stir for 1 hour at room temperature.

  • In a separate flask, dissolve the purified chiral epoxy alcohol (1.0 equiv) and (trimethylsilyl)methyl magnesium chloride (2.0 equiv, 1.0 M in Et₂O) in anhydrous THF (0.1 M) at -20 °C.

  • Add CuI (10 mol%) to the epoxide solution and stir for 15 minutes.

  • Slowly add the prepared sodium triazolide solution from Step 2.1 to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench carefully with a saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash column chromatography to yield enantiopure this compound.

Anticipated Performance Data
ParameterAsymmetric EpoxidationRing-Opening / Triazole Addition
Catalyst/Reagent VO(OiPr)₃ / Chiral BHA(CH₃)₃SiCH₂MgCl, CuI, Na-Triazolide
Solvent TolueneTHF / DMF
Temperature 0 °C-20 °C to RT
Typical Yield 70-85%60-75%
Enantiomeric Excess (ee) >98%>98% (Stereoretentive)

Strategy II: Organocatalytic Desymmetrization of a Prochiral Silane

A more contemporary approach leverages the power of organocatalysis to construct the Si-stereogenic center directly.[12][13] This strategy involves the desymmetrization of a prochiral silanediol using a chiral catalyst. The choice of an imidazole-containing organocatalyst is based on its dual-activation role: it acts as a Lewis base to activate the silylating agent and as a hydrogen-bond donor to orient the silanediol substrate, thereby inducing high enantioselectivity.[13]

Rationale and Mechanistic Cycle

The core of this strategy is the enantioselective monosilylation of a prochiral silanediol. A chiral catalyst, such as a derivative of 4-(dimethylamino)pyridine (DMAP) or a chiral imidazole, forms a highly reactive intermediate with a silylating agent (e.g., a silyl chloride). This complex then selectively reacts with one of the two enantiotopic hydroxyl groups of the silanediol substrate, which is oriented by non-covalent interactions (H-bonding) with the catalyst backbone. This single reaction creates the chiral center. The resulting siloxanol can then be converted to this compound in a few straightforward steps.

G cluster_legend Catalytic Cycle catalyst Chiral Organocatalyst (Cat) activated_complex [Cat-SiR₃]⁺Cl⁻ (Activated Complex) catalyst->activated_complex + R₃SiCl silane Prochiral Silanediol silyl_chloride R₃SiCl transition_state Diastereomeric Transition State activated_complex->transition_state + Silanediol (H-Bonding) product Enantioenriched Siloxanol transition_state->product - HCl cat_release Catalyst Regeneration product->cat_release cat_release->catalyst Turnover key Key: - Activation - Substrate Binding - Silylation - Product Release

Figure 3: Catalytic cycle for organocatalytic desymmetrization.

Detailed Experimental Protocol

Step 1: Enantioselective Monosilylation

  • To a solution of the prochiral bis(hydroxymethyl)silane precursor (1.0 equiv) and the chiral imidazole catalyst (10 mol%) in CH₂Cl₂ (0.1 M) at -78 °C, add 2,6-lutidine (1.5 equiv).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv) dropwise.

  • Stir the reaction at -78 °C for 48 hours, monitoring by chiral HPLC.

  • Upon completion, quench with saturated aqueous NaHCO₃ solution and warm to room temperature.

  • Extract with CH₂Cl₂ (3x), dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purify by flash chromatography to yield the enantioenriched monosilylated product.

Step 2: Conversion to this compound

  • Oxidize the remaining primary alcohol to an aldehyde using Dess-Martin periodinane (DMP).

  • Perform a nucleophilic addition of a 4-fluorophenyl Grignard reagent to the aldehyde to form a secondary alcohol.

  • Oxidize the secondary alcohol to the corresponding prochiral ketone.

  • Execute a nucleophilic addition of a triazolylmethyl organometallic reagent (e.g., prepared from 1-(chloromethyl)-1H-1,2,4-triazole and Mg) to the ketone to form the tertiary alcohol.

  • Deprotect the silyl ether (e.g., with TBAF) to yield the final this compound product.

Anticipated Performance Data
ParameterEnantioselective Monosilylation
Catalyst Chiral Imidazole Derivative
Reagent TBDMSCl, 2,6-lutidine
Solvent Dichloromethane (CH₂Cl₂)
Temperature -78 °C
Typical Yield 80-95%
Enantiomeric Ratio (er) Up to 98:2

Strategy III: Biocatalytic Approaches (A Forward Look)

Biocatalysis offers a powerful, green, and often highly selective alternative to traditional chemical synthesis.[14] While a dedicated enzyme for this compound synthesis has not been reported, existing enzyme classes could be engineered or screened for key transformations in its synthesis.

Potential for Enzymatic Ketoreduction

A key intermediate in many conazole syntheses is a prochiral ketone. The asymmetric reduction of this ketone to a chiral secondary alcohol using a ketoreductase (KRED) enzyme is a well-established industrial process. This could be applied to a precursor of this compound.

Hypothetical Biocatalytic Step:

  • Transformation : Reduction of 2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-one.

  • Enzyme Class : Ketoreductase (KRED).

  • Rationale : KREDs can exhibit exquisite enantioselectivity (>99% ee) and operate in aqueous media under mild conditions. A library of KREDs could be screened to find an enzyme that selectively produces the desired (R)- or (S)-alcohol precursor. This alcohol could then be used in subsequent chemical steps.

This biocatalytic approach could significantly simplify the synthesis of a key chiral intermediate, reducing waste and avoiding the use of hazardous metal hydrides. Further research involving enzyme screening and directed evolution would be necessary to develop a commercially viable process.

Summary and Outlook

The enantioselective synthesis of this compound is a challenging yet achievable goal that promises significant benefits in the field of agrochemicals. This guide has outlined three distinct strategies, each with its own merits.

  • Strategy I (Asymmetric Epoxidation) represents a robust and well-precedented route, leveraging powerful known transformations to build the chiral core of the molecule. Its reliability makes it a strong candidate for initial scale-up.

  • Strategy II (Organocatalytic Desymmetrization) is a modern and elegant approach that offers a potentially more direct route to establishing the silicon-adjacent stereocenter. It represents the cutting edge of asymmetric catalysis.

  • Strategy III (Biocatalysis) provides a forward-looking perspective on a greener, more sustainable manufacturing process. While requiring more initial research and development, it holds the potential for a highly efficient and selective synthesis.

Researchers and process chemists are encouraged to evaluate these strategies based on available resources, desired scale, and long-term manufacturing goals. The continued development of asymmetric catalytic methods will undoubtedly provide even more efficient solutions for the synthesis of this compound and other complex chiral molecules in the future.

References

An In-Depth Technical Guide to the Mechanism of Sterol Demethylation Inhibition by Simeconazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Simeconazole is a potent triazole fungicide that exerts its antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi, and its inhibition leads to the disruption of fungal cell membrane integrity and ultimately, cell death.[1][3] This technical guide provides a comprehensive overview of the molecular mechanism of this compound's inhibitory action on CYP51, intended for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Ergosterol and CYP51 in Fungi

Ergosterol is the primary sterol component of fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1] The biosynthesis of ergosterol is a complex, multi-step process, with the demethylation of lanosterol at the 14α position being a key regulatory step.[3] This reaction is catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase, commonly known as CYP51 or Erg11.[1][4] Due to its essential role in fungal viability and its conservation across a wide range of fungal species, CYP51 has become a primary target for the development of antifungal agents.[5][6]

The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[7][8] This dual effect disrupts the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and inhibition of fungal growth.[7]

Molecular Mechanism of this compound Inhibition

This compound, a member of the triazole class of fungicides, is a potent, non-competitive inhibitor of CYP51.[7][9] Its inhibitory action is multifaceted, involving direct interaction with the enzyme's active site and coordination with the central heme iron.

2.1. Binding to the CYP51 Active Site

The primary and most critical interaction between this compound and CYP51 is the coordination of the N-4 nitrogen atom of its triazole ring with the ferric iron atom of the enzyme's heme prosthetic group.[7][10] This coordination bond acts as a sixth ligand to the heme iron, effectively blocking the binding of oxygen, which is required for the demethylation reaction.[9][11] This interaction is characteristic of azole antifungals and results in a Type II difference spectrum upon spectrophotometric analysis.[7][9]

Beyond the heme coordination, the various substituents of the this compound molecule engage in multiple interactions with the amino acid residues lining the active site cavity of CYP51.[12][13] These interactions, primarily hydrophobic and van der Waals forces, contribute significantly to the binding affinity and specificity of the inhibitor.[12][14] Key residues in the active site that are highly conserved across fungal CYP51 proteins include those in the B', B'' helical turn, and Helix I signature regions.[1] The dihalogenated phenyl group of triazoles, including this compound, often forms van der Waals contacts with hydrophobic residues within this pocket.[13]

The trimethylsilyl group present in this compound's structure also plays a role in its interaction with the active site, contributing to the overall binding affinity.[15] The precise orientation and interactions of this compound within the active site can be elucidated through molecular modeling and X-ray crystallography studies.

2.2. Conformational Changes and Enzyme Inactivation

The binding of this compound to the CYP51 active site induces conformational changes in the enzyme. These changes can further stabilize the inhibitor-enzyme complex and prevent the substrate, lanosterol, from accessing the active site. The open conformation of the BC loop in some CYP51 structures suggests the presence of an active site-access channel, and inhibitor binding can influence the dynamics of this channel.[2]

The overall effect of this compound binding is the potent, non-competitive inhibition of CYP51's catalytic activity. This means that increasing the concentration of the substrate, lanosterol, does not overcome the inhibitory effect of this compound, as the inhibitor does not directly compete for the substrate-binding site but rather for the heme iron.[7]

Visualizing the Mechanism

To better understand the complex interactions at play, the following diagrams illustrate the ergosterol biosynthesis pathway and the mechanism of this compound inhibition.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates CYP51 (Erg11) ... ... 14-demethylated intermediates->... Ergosterol Ergosterol ...->Ergosterol This compound This compound CYP51 (Erg11) CYP51 (Erg11) This compound->CYP51 (Erg11) Inhibits Simeconazole_Interaction cluster_active_site CYP51 Active Site Heme Iron (Fe3+) Heme Iron (Fe3+) This compound This compound Triazole N-4 Side Chains This compound:N4->Heme Iron (Fe3+) Coordination Bond Hydrophobic Pocket Hydrophobic Pocket This compound->Hydrophobic Pocket van der Waals Interactions Substrate Channel Substrate Channel This compound->Substrate Channel Steric Hindrance Modeling_Workflow Target CYP51 Sequence Target CYP51 Sequence BLAST Search (PDB) BLAST Search (PDB) Target CYP51 Sequence->BLAST Search (PDB) Select Template Structure Select Template Structure BLAST Search (PDB)->Select Template Structure Homology Modeling Homology Modeling Select Template Structure->Homology Modeling 3D Model of CYP51 3D Model of CYP51 Homology Modeling->3D Model of CYP51 Model Validation Model Validation 3D Model of CYP51->Model Validation Validated CYP51 Model Validated CYP51 Model Model Validation->Validated CYP51 Model Receptor Preparation Receptor Preparation Validated CYP51 Model->Receptor Preparation This compound 3D Structure This compound 3D Structure Ligand Preparation Ligand Preparation This compound 3D Structure->Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Receptor Preparation->Molecular Docking Analyze Binding Pose & Energy Analyze Binding Pose & Energy Molecular Docking->Analyze Binding Pose & Energy

References

The Microbial Degradation of Simeconazole in Soil: A Technical Guide to Unraveling its Environmental Fate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Simeconazole and the Imperative of Environmental Fate Studies

This compound, (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol, is a triazole fungicide effective against a range of fungal pathogens in agriculture. As with any agrochemical, understanding its environmental fate is paramount to ensuring its safe and sustainable use.[1] The soil compartment is a primary recipient of fungicides, where a complex interplay of biotic and abiotic processes determines their persistence, mobility, and potential for off-site transport.[2][3] Microbial degradation is a critical process in the dissipation of many pesticides from soil, transforming them into often less harmful compounds.[4] This technical guide provides an in-depth exploration of the microbial degradation pathways of this compound in soil, offering a framework for researchers, scientists, and drug development professionals to investigate its environmental behavior. In the absence of specific published pathways for this compound, this guide will present a putative degradation pathway inferred from closely related triazole fungicides.

Factors Influencing this compound Degradation in Soil

The rate and extent of this compound degradation in soil are not intrinsic properties of the molecule alone but are heavily influenced by a variety of soil and environmental factors. These factors collectively create a unique degradation environment in any given soil.

  • Soil Properties: Soil type, organic matter content, pH, and clay content are critical.[3] Organic matter can sorb pesticides, potentially reducing their bioavailability for microbial degradation, but also supports a more active microbial community.[3] Soil pH can influence the chemical stability of this compound and the composition and activity of the soil microbiome.

  • Microbial Community: The presence, abundance, and diversity of microorganisms capable of degrading this compound are fundamental.[4] Soils with a history of pesticide application may exhibit enhanced degradation rates due to the adaptation and proliferation of degrading microbial populations.[5]

  • Environmental Conditions: Soil moisture and temperature are key drivers of microbial activity.[3] Optimal moisture levels and warmer temperatures generally accelerate degradation rates.[3]

Putative Microbial Degradation Pathway of this compound

Based on the known microbial degradation of other triazole fungicides like tebuconazole and difenoconazole, a putative degradation pathway for this compound can be proposed. The primary enzymatic reactions are likely to involve oxidation, hydrolysis, and cleavage of the triazole ring.

A key enzyme family implicated in the initial transformation of many xenobiotics, including triazole fungicides, is the Cytochrome P450 monooxygenases . These enzymes are capable of catalyzing a variety of oxidative reactions.

The proposed degradation of this compound likely proceeds through the following steps:

  • Hydroxylation of the Trimethylsilyl Group: The degradation may initiate with the hydroxylation of one of the methyl groups on the silicon atom, a reaction catalyzed by a cytochrome P450 monooxygenase. This would be a common initial step in xenobiotic metabolism.

  • Further Oxidation and Desilylation: The hydroxylated methyl group could be further oxidized to a carboxylic acid, followed by desilylation, leading to the formation of a propan-2-ol derivative.

  • Cleavage of the Triazole Ring: A crucial step in the detoxification process is the cleavage of the 1H-1,2,4-triazole ring. This is a known degradation pathway for other triazole-containing pesticides. This would likely result in the formation of less toxic, more readily metabolizable compounds.

  • Mineralization: Ultimately, the degradation products can be further metabolized by a consortium of soil microorganisms, leading to the complete breakdown of the molecule into carbon dioxide, water, and inorganic constituents.

Caption: A putative microbial degradation pathway for this compound in soil.

Key Microbial Players in this compound Degradation

While specific microorganisms capable of degrading this compound have not yet been reported, studies on other triazole fungicides point towards several bacterial and fungal genera with the enzymatic machinery to carry out these transformations.

Table 1: Microbial Genera with Potential for this compound Degradation

Microbial GroupGenera
BacteriaPseudomonas, Bacillus, Arthrobacter, Rhodococcus, Klebsiella, Citrobacter, Pantoea, Serratia, Ochrobactrum
FungiAspergillus, Penicillium, Trichoderma

These microorganisms are known for their metabolic versatility and their ability to produce a wide array of enzymes, including cytochrome P450 monooxygenases, hydrolases, and laccases, which are involved in the breakdown of complex organic molecules.[3]

Experimental Workflow for Studying this compound Degradation in Soil

A robust experimental design is crucial for accurately assessing the microbial degradation of this compound. A soil microcosm study is a standard and effective approach.[6]

Experimental Workflow for this compound Degradation Study cluster_setup Microcosm Setup cluster_treatment Treatment & Incubation cluster_sampling Sampling & Analysis cluster_data Data Interpretation soil_collection Soil Collection & Sieving soil_characterization Soil Physicochemical Characterization soil_collection->soil_characterization microcosm_prep Microcosm Preparation (e.g., 100g soil in flasks) soil_collection->microcosm_prep moisture_adjustment Moisture Adjustment (e.g., 60% WHC) microcosm_prep->moisture_adjustment pre_incubation Pre-incubation (acclimatization) moisture_adjustment->pre_incubation spiking Spiking with this compound (and 14C-Simeconazole if applicable) pre_incubation->spiking incubation Incubation (controlled temp. & dark) spiking->incubation sampling Destructive Sampling (at time intervals) incubation->sampling extraction Solvent Extraction sampling->extraction microbial_analysis Microbial Analysis (PLFA, DNA sequencing) sampling->microbial_analysis analysis LC-MS/MS Analysis (this compound & Metabolites) extraction->analysis degradation_kinetics Degradation Kinetics (DT50 calculation) analysis->degradation_kinetics metabolite_id Metabolite Identification analysis->metabolite_id microbial_correlation Correlation with Microbial Data microbial_analysis->microbial_correlation degradation_kinetics->microbial_correlation

Caption: A typical experimental workflow for a soil microcosm study of this compound degradation.

Detailed Protocol for a Soil Microcosm Study

1. Soil Collection and Preparation:

  • Collect topsoil (0-15 cm) from a relevant agricultural field.

  • Sieve the soil through a 2 mm mesh to remove stones and large debris.

  • Thoroughly homogenize the sieved soil.

  • Characterize the soil for key physicochemical properties: pH, organic carbon content, texture (sand, silt, clay percentages), and water holding capacity (WHC).

2. Microcosm Setup:

  • Weigh a specific amount of soil (e.g., 100 g dry weight equivalent) into individual glass flasks or jars.

  • Adjust the soil moisture to a predetermined level, typically 50-60% of the WHC, using deionized water.

  • Pre-incubate the microcosms in the dark at a constant temperature (e.g., 20-25°C) for one week to allow the microbial community to stabilize.

3. This compound Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol).

  • Apply the this compound solution to the soil surface of each microcosm to achieve the desired concentration (e.g., 1 mg/kg soil).

  • For studies aiming to trace the fate of the molecule, 14C-labeled this compound can be used.

  • Include control microcosms with no this compound and sterile control microcosms (autoclaved soil) to distinguish between biotic and abiotic degradation.

4. Incubation and Sampling:

  • Incubate the microcosms in the dark at a constant temperature.

  • At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample triplicate microcosms for each treatment.

  • Store samples at -20°C prior to analysis.

5. Extraction and Analysis:

  • Extract this compound and its potential metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture).

  • Analyze the extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) for quantification of the parent compound and identification of metabolites.

6. Microbial Community Analysis:

  • At each sampling point, take a subsample of soil for microbial analysis.

  • Phospholipid Fatty Acid (PLFA) analysis can be used to quantify microbial biomass.

  • DNA extraction followed by high-throughput sequencing of the 16S rRNA gene (for bacteria) and ITS region (for fungi) can be used to characterize the microbial community structure.

7. Data Analysis:

  • Calculate the dissipation kinetics of this compound, typically using first-order kinetics to determine the dissipation half-life (DT50).

  • Identify and quantify the major degradation products.

  • Correlate the degradation rates with changes in the microbial community structure and biomass.

Quantitative Data: Half-life of Triazole Fungicides in Soil

Table 2: Reported Soil Half-lives (DT50) for Various Triazole Fungicides

FungicideSoil TypeDT50 (days)Reference
TebuconazoleClay-sandy9 - 263 (dose-dependent)[7]
HexaconazoleRed paddy270 - 845[7]
HexaconazoleBlack paddy122 - 135[7]
TetraconazoleSilty loam69 - 87 (dose-dependent)[7]
Difenoconazole-High persistence (DT50 > 100 days)[8]

This data highlights that triazole fungicides can be moderately to highly persistent in soil. It is therefore reasonable to hypothesize that this compound will exhibit similar persistence, making the study of its microbial degradation particularly important.

Conclusion and Future Directions

The microbial degradation of this compound in soil is a complex process governed by a multitude of factors. While direct research on this compound is limited, a robust understanding of the degradation of other triazole fungicides provides a strong foundation for future investigations. The putative degradation pathway, likely initiated by cytochrome P450 monooxygenases, involves hydroxylation, desilylation, and eventual cleavage of the triazole ring. Key microbial genera such as Pseudomonas, Bacillus, and Arthrobacter are prime candidates for mediating these transformations.

Future research should focus on:

  • Isolation and characterization of this compound-degrading microorganisms: This will provide definitive evidence of the microbial players involved.

  • Identification of specific degradation metabolites: Elucidating the complete degradation pathway is essential for a thorough risk assessment.

  • Determination of the half-life of this compound in various soil types: This will provide crucial data for environmental fate modeling.

  • Investigation of the genes and enzymes responsible for this compound degradation: This will offer insights into the molecular mechanisms of bioremediation.

By employing the experimental approaches outlined in this guide, researchers can significantly advance our understanding of the environmental fate of this compound, contributing to the development of sustainable agricultural practices.

References

Methodological & Application

Application Note: A Validated HPLC-MS/MS Method for the Quantitative Analysis of Simeconazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and sensitive method for the quantification of Simeconazole in complex matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This compound, a broad-spectrum triazole fungicide, requires precise analytical methods for residue analysis in agricultural products and environmental samples to ensure consumer safety and regulatory compliance.[1][2] The method detailed herein utilizes a simple and efficient sample preparation procedure, followed by chromatographic separation on a C8 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[3] This comprehensive guide is intended for researchers, analytical scientists, and professionals in the fields of agrochemical analysis and drug development.

Introduction

This compound, (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol, is a systemic triazole fungicide effective against a wide range of plant fungal diseases.[2][4] Its mode of action involves the inhibition of sterol demethylation, a critical process in fungal cell membrane synthesis.[2] Due to its widespread use in agriculture, monitoring its residue levels in food and environmental samples is crucial. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the technique of choice for such analyses due to its high sensitivity, selectivity, and ability to handle complex matrices.[5][6] This application note provides a detailed protocol for the development and validation of an analytical method for this compound using HPLC-MS/MS.

This compound Properties:

  • Molecular Formula: C₁₄H₂₀FN₃OSi[7]

  • Molecular Weight: 293.41 g/mol [7]

  • Structure:

    alt text

    Source: PubChem CID 10085783[7]

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, from sample receipt to final data analysis. The key stages include sample extraction and clean-up, chromatographic separation, mass spectrometric detection, and data processing.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing & Homogenization Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Cleanup Dispersive SPE (PSA, C18, MgSO4) Extraction->Cleanup HPLC HPLC Separation (C8 Column) Cleanup->HPLC Filtered Extract MS MS/MS Detection (ESI+, MRM) HPLC->MS Quant Quantification (Calibration Curve) MS->Quant Raw Data Report Reporting & Validation Quant->Report

Caption: Overall experimental workflow for this compound analysis.

Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction salts and d-SPE kits

Sample Preparation Protocol: Modified QuEChERS

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[8][9] The following protocol is a modified version optimized for the extraction of this compound.

Protocol:

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing PSA, C18, and anhydrous MgSO₄. The combination of PSA and C18 helps in removing polar interferences and non-polar matrix components like fats and waxes, respectively.[5]

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Filtration and Dilution:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered extract with the initial mobile phase if necessary to fit within the calibration range.

    • Transfer the final extract to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic conditions are optimized to achieve a good peak shape and separation from matrix interferences. A C8 column is selected as it can provide better chromatographic efficiency for moderately lipophilic compounds like triazole fungicides compared to a C18 column.[9]

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column Waters Acquity BEH C8 (2.1 mm × 50 mm, 1.7 µm) or equivalent[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Elution 0-0.5 min, 20% B; 0.5-5.0 min, 20-95% B; 5.0-7.0 min, 95% B; 7.1-8.0 min, 20% B (re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, which is optimal for protonating the nitrogen atoms in the triazole ring of this compound. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
This compound Fragmentation and MRM Transitions

The protonated molecule [M+H]⁺ of this compound has a mass-to-charge ratio (m/z) of 294.4. Upon collision-induced dissociation (CID), this precursor ion fragments into characteristic product ions. The selection of precursor-to-product ion transitions is critical for the specificity of the MRM method.[10]

Fragmentation cluster_precursor Precursor Ion cluster_products Product Ions Precursor This compound [M+H]⁺ m/z 294.4 Product1 Quantifier Ion m/z 195.1 Precursor->Product1 CID Product2 Qualifier Ion m/z 121.1 Precursor->Product2 CID

References

Application Note: A Validated Protocol for the Quantification of Simeconazole Residues in Soil Using QuEChERS Extraction and LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Simeconazole Surveillance in Soil

This compound, (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol, is a broad-spectrum triazole fungicide used to protect crops by inhibiting sterol demethylation in fungal pathogens.[1][2] As with many agricultural pesticides, its application can lead to the accumulation of residues in soil. The presence and persistence of these residues are of significant environmental concern due to their potential to affect non-target soil organisms, leach into groundwater, and be taken up by subsequent crops, posing a risk to food safety.[3][4] Therefore, the development of a robust, sensitive, and reliable analytical method for quantifying this compound in complex soil matrices is essential for environmental monitoring, risk assessment, and regulatory compliance.

This application note presents a comprehensive protocol for the analysis of this compound residues in soil. The methodology leverages the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by highly selective and sensitive quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5] The QuEChERS approach is particularly well-suited for soil analysis due to its efficiency in extracting a broad range of pesticides while minimizing solvent consumption.[6] The subsequent LC-MS/MS analysis provides definitive identification and precise quantification at trace levels, which is critical for meeting regulatory limits.

This guide is designed for researchers and analytical chemists, providing a step-by-step workflow, detailed explanations of procedural choices, and a complete framework for method validation in accordance with internationally recognized standards, such as the SANTE/11312/2021 guidelines.[7][8]

Physicochemical Properties of this compound

Understanding the properties of this compound is fundamental to designing an effective analytical method. Its characteristics influence solubility, partitioning behavior during extraction, and response during instrumental analysis.

PropertyValueSource
IUPAC Name (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol[9]
CAS Number 149508-90-7[1]
Molecular Formula C₁₄H₂₀FN₃OSi
Molecular Weight 293.41 g/mol
Log P (n-octanol/water) 3.2[1]
Water Solubility (20°C) 57.5 mg/L[1]
Chemical Class Triazole Fungicide

The Log P value of 3.2 indicates that this compound is moderately lipophilic, suggesting good solubility in organic solvents like acetonitrile, which is the cornerstone of the QuEChERS extraction process.

Principle of the Method

The analytical workflow is a two-stage process: sample preparation followed by instrumental analysis.

  • Sample Preparation (QuEChERS): The soil sample is first hydrated to ensure consistent extraction efficiency.[6] this compound residues are then extracted from the soil matrix into an acetonitrile solvent. A subsequent partitioning step, induced by the addition of magnesium sulfate (MgSO₄) and sodium citrate salts, separates the acetonitrile layer from the aqueous and solid soil components.[10] The resulting supernatant, containing the analyte, is then subjected to a cleanup step using dispersive solid-phase extraction (d-SPE). This involves treating the extract with a combination of sorbents—primarily Primary Secondary Amine (PSA) to remove organic acids and C18 to remove nonpolar interferences—to reduce matrix effects and protect the analytical instrument.[11]

  • Instrumental Analysis (LC-MS/MS): The cleaned extract is injected into a liquid chromatograph, where this compound is separated from remaining matrix components on a C18 reversed-phase column. The analyte then enters a triple quadrupole mass spectrometer. Here, it is ionized (typically via electrospray ionization, ESI), and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method allows for unambiguous identification and accurate quantification, even at very low concentrations.[12]

workflow cluster_prep PART 1: Sample Preparation cluster_analysis PART 2: Instrumental Analysis Sample Soil Sample Collection & Homogenization Hydration Sample Hydration (5-10 g soil + water) Sample->Hydration Extraction Extraction (Add Acetonitrile & Shake) Hydration->Extraction Partition Partitioning (Add QuEChERS Salts & Centrifuge) Extraction->Partition Supernatant Collect Acetonitrile Supernatant Partition->Supernatant dSPE Dispersive SPE Cleanup (Add PSA/C18 & Centrifuge) Supernatant->dSPE FinalExtract Final Extract for Analysis dSPE->FinalExtract LCMS LC-MS/MS Analysis (MRM Mode) FinalExtract->LCMS Data Data Processing (Quantification & Confirmation) LCMS->Data Result Final Result (mg/kg) Data->Result

Caption: Overall workflow for this compound analysis in soil.

Materials and Reagents

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, mechanical shaker, nitrogen evaporator, 50 mL and 2 mL polypropylene centrifuge tubes.

  • Chemicals: Acetonitrile (LC-MS grade), water (LC-MS grade), formic acid, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate.

  • Standards: this compound certified reference material (>98% purity).

  • d-SPE Sorbents: Primary Secondary Amine (PSA) and C18 sorbents. Pre-weighed d-SPE tubes are commercially available.

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Store at -20°C.

  • Intermediate Standard (10 µg/mL): Dilute 100 µL of the stock standard to 10 mL with acetonitrile.

  • Working Standards (0.5 - 100 ng/mL): Prepare a series of working standards by serial dilution of the intermediate standard with acetonitrile.[13]

  • Matrix-Matched Standards: To compensate for matrix effects, prepare calibration standards in blank soil extract.[14] Process a blank soil sample (known to be free of this compound) through the entire QuEChERS protocol. Use the final, clean extract to dilute the working standards to the desired calibration levels (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

Sample Preparation: QuEChERS Protocol
  • Sample Weighing & Hydration: Weigh 10 g of homogenized, sieved soil into a 50 mL centrifuge tube. For dry soil, add 7 mL of deionized water, vortex for 1 minute, and allow to hydrate for at least 30 minutes.[4][10] This step is critical for ensuring the soil is sufficiently moist, which facilitates the partitioning of the polar acetonitrile from the water/soil phase.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 5 minutes using a mechanical shaker. This ensures thorough interaction between the solvent and soil particles, maximizing extraction efficiency.

  • Partitioning: Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). Immediately cap and shake vigorously for 2 minutes. The salts induce phase separation by sequestering water, driving the this compound into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in three distinct layers: a bottom layer of soil, a middle aqueous layer, and an upper acetonitrile layer containing the this compound.

Extract Cleanup: Dispersive SPE (d-SPE)
  • Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • Rationale for Sorbents: MgSO₄ removes residual water. PSA removes polar interferences like organic and fatty acids. C18 removes nonpolar interferences such as lipids.[10][11]

  • Cleanup: Cap the tube and vortex for 1 minute to ensure the extract interacts fully with the sorbents.

  • Centrifugation: Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes to pellet the d-SPE sorbents and any remaining particulates.

  • Final Extract: Transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis.

quechers cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup Soil 10g Soil in 50mL Tube ACN Add 10mL Acetonitrile Soil->ACN Shake1 Shake 5 min ACN->Shake1 Salts Add QuECHERS Salts Shake1->Salts Shake2 Shake 2 min Salts->Shake2 Centrifuge1 Centrifuge ≥3000 rcf Shake2->Centrifuge1 Supernatant Collect 1mL Supernatant Centrifuge1->Supernatant dSPE_Tube Transfer to 2mL d-SPE Tube (PSA/C18/MgSO4) Supernatant->dSPE_Tube Vortex Vortex 1 min dSPE_Tube->Vortex Centrifuge2 Centrifuge ≥5000 rcf Vortex->Centrifuge2 Final Transfer to Vial for LC-MS/MS Centrifuge2->Final

Caption: The QuEChERS sample preparation and cleanup process.

Instrumental Analysis: LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrument used.

Table 1: Suggested LC-MS/MS Parameters

Parameter Setting Rationale
LC Column C18, 100 x 2.1 mm, 1.8 µm Standard reversed-phase column providing good retention and separation for moderately nonpolar compounds.
Mobile Phase A Water + 0.1% Formic Acid Acidification improves peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Strong organic solvent for eluting the analyte.
Flow Rate 0.3 mL/min Typical flow rate for a 2.1 mm ID column.
Injection Volume 5 µL
Column Temp. 40 °C Ensures reproducible retention times.
Gradient 10% B to 95% B over 8 min, hold 2 min A standard gradient to elute the analyte and clean the column.
Ionization Mode ESI Positive (ESI+) Triazole compounds generally ionize well in positive mode.
MRM Transitions Precursor > Product 1 (Quantifier) To be determined experimentally
Precursor > Product 2 (Qualifier) To be determined experimentally

| Collision Energy | To be optimized for each transition | |

Note: Specific MRM transitions and collision energies for this compound must be determined by infusing a standard solution into the mass spectrometer. For many triazoles, a common fragment corresponds to the triazole ring structure.

Method Validation

To ensure the reliability of results, the method must be validated according to established guidelines like SANTE/11312/2021.[8] Validation is performed by spiking blank soil samples at various concentrations and processing them through the entire analytical procedure.

Table 2: Method Validation Performance Criteria and Typical Results

Parameter Acceptance Criteria (SANTE/11312/2021) Typical Expected Performance
Linearity (R²) R² ≥ 0.99 > 0.995 for matrix-matched calibration curve (1-100 ng/mL).[15]
Accuracy (Recovery) 70 - 120% 85 - 110% at spiking levels of 10 and 100 µg/kg.[16]
Precision (RSD) ≤ 20% < 15% for both repeatability (intra-day) and reproducibility (inter-day).[16]
Specificity No significant interfering peaks at the retention time of the analyte in blank samples. Confirmed by analysis of multiple blank soil types.
LOQ (Limit of Quant.) The lowest validated spike level meeting accuracy and precision criteria. ≤ 10 µg/kg in soil.
LOD (Limit of Detect.) Signal-to-Noise ratio ≥ 3 Typically 1-3 µg/kg in soil.

| Matrix Effect (ME) | Calculated as [(slope in matrix / slope in solvent) - 1] x 100%. Values between -20% and +20% are generally acceptable. | May vary by soil type; use of matrix-matched standards is crucial to correct for ME.[17] |

Data Analysis and Reporting

  • Quantification: Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the matrix-matched standards. Apply a linear regression to determine the concentration of this compound in the analytical samples.

  • Confirmation: A positive identification of this compound requires that:

    • The retention time in the sample is within ±0.1 minutes of the average retention time from the calibration standards.

    • Both the quantifier and qualifier MRM transitions are present.

    • The ratio of the qualifier to quantifier peak areas in the sample is within ±30% of the average ratio from the standards.[8]

  • Calculation of Final Concentration: The final residue concentration in the soil sample is calculated using the following formula:

    Residue (mg/kg) = (C x V) / M

    Where:

    • C = Concentration from calibration curve (ng/mL)

    • V = Final volume of the extract (mL)

    • M = Mass of the soil sample (g)

    • A conversion factor of 1000 is used to convert units to mg/kg.

Conclusion

This application note details a robust and reliable method for the determination of this compound residues in soil. The combination of a modified QuEChERS extraction protocol and LC-MS/MS analysis provides the high sensitivity and selectivity required for trace-level quantification. The described validation procedure, based on SANTE guidelines, ensures that the data generated is accurate, precise, and defensible, making this method highly suitable for routine environmental monitoring and regulatory analysis.

References

Introduction to Simeconazole: A Triazole Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and scientists on the application of Simeconazole for seed treatment, focusing on protocol design, efficacy validation, and analytical quantification.

This compound is a broad-spectrum, systemic triazole fungicide engineered for the control of various fungal pathogens in agricultural settings.[1] As a member of the conazole fungicide group, its utility in seed treatment is predicated on its ability to be absorbed by the roots of a germinating seed and translocated throughout the seedling, offering protection during the critical early stages of plant development.[2] Chemically identified as (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol, its structure includes a trimethylsilyl group, which enhances its lipophilicity and systemic properties within the plant.[2]

While its regulatory status varies globally, being noted as not approved in the EU and UK but having been introduced in Japan, its fungicidal properties remain a subject of interest for crop protection research.[2][3] This document provides a comprehensive framework for the laboratory application of this compound as a seed treatment, designed for researchers investigating its efficacy, phytotoxicity, and systemic activity against seed- and soil-borne fungal pathogens.

Physicochemical Properties

A thorough understanding of this compound's properties is fundamental to designing effective seed treatment protocols and analytical methods.

PropertyValueSource
Molecular Formula C₁₄H₂₀FN₃OSi[3]
Molecular Weight 293.41 g/mol [3]
Physical State White crystalline solid[2]
Melting Point 118-119 °C[1]
Water Solubility 57.5 mg/L (at 20 °C)[1]
Log P (n-octanol/water) 3.2[1]
Vapor Pressure 5.4 x 10⁻⁵ Pa (at 25 °C)[1]
CAS Number 149508-90-7[3]
Mechanism of Action: Sterol Demethylation Inhibition (DMI)

This compound belongs to the Fungicide Resistance Action Committee (FRAC) Group 3.[2] Its mode of action is the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[1]

Specifically, triazole fungicides like this compound target the cytochrome P450 enzyme C14-demethylase (CYP51).[4][5] This enzyme is essential for the demethylation of lanosterol, a precursor to ergosterol.[6] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[4] By inhibiting this step, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and compromising the structure and function of the fungal membrane.[6][7] This disruption increases membrane permeability, leading to cell leakage and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death.[4][6]

cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme C14-Demethylase (CYP51) Lanosterol->Enzyme substrate Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane structural component Enzyme->Ergosterol catalysis Disrupted_Membrane Disrupted Membrane (Increased Permeability) This compound This compound This compound->Enzyme INHIBITION

Mechanism of Action: Inhibition of Ergosterol Synthesis.

Seed Treatment Formulation and Application Principles

Seed treatment is a targeted method of applying crop protection agents directly to the seed before sowing.[8] This approach minimizes the overall pesticide load on the environment compared to broadcast applications while protecting the seed and emerging seedling from pathogenic threats.[9]

Formulation Objectives

A successful this compound seed treatment formulation, typically a Flowable Concentrate for Seed Treatment (FS), must achieve several objectives:

  • Adhesion: The active ingredient must adhere uniformly to the seed coat without easily dislodging as dust.[8]

  • Safety to Seed: The formulation must not impair seed germination or seedling vigor.[10][11]

  • Efficacy: Deliver a precise dose of this compound to each seed to effectively control target pathogens.

  • Flowability: Treated seeds must flow smoothly through planting equipment for accurate sowing.[8]

A typical FS formulation includes the active ingredient (this compound), a binder to improve adhesion, a colorant for safety and identification, and a liquid carrier.[8][12]

Experimental Protocol: Laboratory-Scale this compound Seed Treatment

This protocol outlines a systematic approach for researchers to determine the optimal application rate of this compound for a given crop and target pathogen. The process involves creating a dose-response curve to identify the concentration that maximizes disease control while minimizing phytotoxicity.

Materials and Equipment
  • This compound analytical standard or technical grade material

  • High-quality, certified seeds of the target crop (e.g., wheat, rice, soybean)

  • Surfactant/wetting agent (e.g., Tween 20)

  • Binder/polymer (e.g., commercially available seed coating polymer)

  • Pigment/dye (for safety)

  • Sterile deionized water

  • Laboratory-scale seed treater (e.g., Hege 11) or a rotating drum/bottle mixer

  • Fume hood

  • Personal Protective Equipment (PPE): nitrile gloves, safety glasses, lab coat.[13][14]

  • Analytical balance and volumetric flasks

  • Drying trays or screens

Workflow for Seed Treatment Protocol

cluster_workflow This compound Seed Treatment Workflow A 1. Prepare Stock Solution (this compound in solvent) B 2. Formulate Treatment Slurries (Varying concentrations) A->B D 4. Apply Slurry to Seeds (in Rotary Mixer) B->D C 3. Weigh Seed Lots C->D E 5. Mix Until Uniform Coverage D->E F 6. Air Dry Treated Seeds (in Fume Hood) E->F G 7. Package and Label Seeds F->G H 8. Proceed to Efficacy Evaluation G->H

Experimental workflow for laboratory seed treatment.
Step-by-Step Methodology

1. Preparation of this compound Stock Solution:

  • Due to this compound's low water solubility (57.5 mg/L), a stock solution in a suitable organic solvent (e.g., acetone or dimethyl sulfoxide) may be required initially.

  • Accurately weigh the this compound standard and dissolve it in the solvent to create a concentrated stock solution (e.g., 10,000 mg/L). All handling of pure compound and stock solution should be done in a fume hood.[13]

2. Formulation of Aqueous Treatment Slurries:

  • Prepare a series of treatment slurries to achieve a range of target application rates. Example rates for triazole fungicides often fall between 0.5 and 5 g of active ingredient (a.i.) per 100 kg of seed.

  • For each concentration, pipette the required volume of this compound stock into a volumetric flask.

  • Add the binder, wetting agent, and dye according to manufacturer recommendations (typically 0.1-1.0% of the final slurry volume).

  • Bring the solution to final volume with sterile deionized water. The final slurry volume should be standardized for a consistent application rate (e.g., 5-10 mL per kg of seed).

  • Include a "formulation blank" control (containing all components except this compound) and an untreated control (no treatment).

3. Seed Application:

  • Weigh out replicate batches of seed for each treatment level (e.g., 3 replicates of 100 g each).

  • Place one batch of seed into the laboratory seed treater or mixing vessel.

  • With the mixer running, slowly add the calculated volume of the treatment slurry onto the seeds using a pipette or atomizer to ensure even distribution.

  • Continue mixing for 2-5 minutes until all seeds are uniformly coated.

4. Drying and Storage:

  • Spread the treated seeds in a thin layer on a drying screen or tray.

  • Allow the seeds to air dry completely in a fume hood or a well-ventilated area for 12-24 hours. This is critical to prevent fungal growth during storage and to ensure the coating is stable.

  • Once dry, package the seeds in labeled paper or foil bags and store them in a cool, dry place (e.g., 4-10 °C) until evaluation.

Post-Treatment Efficacy and Safety Evaluation

A comprehensive evaluation is required to validate the treatment's effectiveness against pathogens and its safety for the seed.

Phytotoxicity Assessment

Objective: To determine if this compound or the formulation components negatively impact seed viability and seedling growth.[11]

Protocol: Standard Germination Test (ISTA Rules)

  • Place two sheets of sterile germination paper (e.g., Whatman No. 1) into a petri dish or sealed plastic box.

  • Moisten the paper with a defined volume of sterile deionized water.

  • Arrange 50 or 100 treated seeds evenly on the surface of the paper. Include untreated and formulation blank controls.

  • Seal the containers and incubate in a growth chamber under controlled conditions (e.g., 20 °C with a 12h/12h light/dark cycle).

  • After 7-10 days, count the number of normal seedlings, abnormal seedlings, and dead seeds. Calculate the germination percentage.

  • Seedling Vigor Assessment: At the end of the germination test, measure the root length and shoot length of 10 randomly selected normal seedlings from each replicate. Determine the seedling dry weight after drying at 60-70 °C for 48 hours.

Antifungal Efficacy Assessment

Objective: To quantify the effectiveness of the this compound treatment in controlling a target seed-borne pathogen.

Protocol: Agar Plate Method

  • Prepare Potato Dextrose Agar (PDA) plates.

  • Place 25-50 treated seeds from each treatment group directly onto the surface of the agar plates.

  • Incubate the plates at 25 °C for 5-7 days.

  • Observe the plates for fungal growth originating from the seeds.

  • Calculate the percentage of infected seeds for each treatment. A successful treatment will show a significant reduction in fungal colonies compared to the untreated control.[15][16]

Workflow for Efficacy Evaluation

cluster_eval Post-Treatment Efficacy Evaluation cluster_phyto Phytotoxicity Assessment cluster_fungal Antifungal Efficacy Start Treated Seed Lots A Germination Test (Blotter Method) Start->A D Agar Plate Test Start->D B Measure Germination % A->B C Seedling Vigor Analysis (Root/Shoot Length, Dry Weight) A->C End Data Analysis & Optimal Dose Determination B->End C->End E Incubate and Observe D->E F Calculate % Infection E->F F->End

Workflow for evaluating seed treatment efficacy.

Analytical Protocol: Quantification of this compound on Seeds

Verifying the actual concentration of this compound on treated seeds is crucial for quality control and for correlating dose with biological effect. This protocol is adapted from established methods for analyzing this compound residues.[17][18]

Protocol: QuEChERS Extraction and GC-MS/MS Analysis

  • Extraction:

    • Homogenize a known weight (e.g., 5 g) of treated seeds.

    • Add 10 mL of acetonitrile and 10 mL of water to the homogenized sample in a 50 mL centrifuge tube.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge at >3000 x g for 5 minutes.

  • Clean-up (Dispersive SPE):

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate. PSA removes co-extractives like fatty acids and sugars.

    • Vortex for 30 seconds and centrifuge.

  • Analysis:

    • The final supernatant is analyzed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

    • Use a chiral column if separation of enantiomers is desired.[17]

    • Quantification is performed using a matrix-matched calibration curve prepared with this compound analytical standards.

Safety and Handling

This compound is classified as harmful if swallowed.[3][13] Adherence to safety protocols is mandatory.

  • Personal Protective Equipment: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound or treated seeds.[13][19]

  • Ventilation: All work with dry powder, concentrated solutions, and seed treatment application must be performed in a certified fume hood to prevent inhalation.[14]

  • Disposal: Dispose of all chemical waste, contaminated materials, and excess treated seeds in accordance with local, regional, and national environmental regulations.[13]

  • Handling Treated Seed: Treated seeds must never be used for food, feed, or oil purposes. The use of a colorant is a critical safety measure to prevent accidental consumption.[20]

Conclusion

This document provides a comprehensive scientific framework for the application and evaluation of this compound as a seed treatment in a research context. By systematically assessing dose-response, phytotoxicity, and antifungal efficacy, researchers can generate robust data on the potential of this compound for controlling key seed-borne diseases. The provided protocols for application, evaluation, and analytical quantification serve as a foundation for developing effective and safe seed treatment strategies, contributing to the broader field of sustainable crop protection.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Simeconazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Standardized Susceptibility Testing of Simeconazole

This compound, a member of the triazole class of antifungal agents, operates by inhibiting the C-14 α-demethylase enzyme, a critical component in the biosynthesis of ergosterol.[1][2] Ergosterol is the principal sterol in fungal cell membranes, and its disruption leads to impaired membrane structure and function, ultimately inhibiting fungal growth.[1][2] As with any antimicrobial agent, the emergence of resistance is a significant concern. Therefore, robust and reproducible in vitro antifungal susceptibility testing (AFST) is paramount for researchers, scientists, and drug development professionals. Standardized AFST provides critical data on the minimum inhibitory concentration (MIC) of this compound against various fungal pathogens, which is essential for guiding therapeutic strategies, monitoring resistance trends, and informing epidemiological studies.[3][4]

This comprehensive guide provides detailed application notes and protocols for determining the in vitro antifungal susceptibility of this compound. The methodologies described herein are grounded in the established principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific integrity and inter-laboratory reproducibility.[3][4][5][6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to accurate and reliable susceptibility testing.

PropertyValueSource
Chemical Name (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol[7][8]
Molecular Formula C14H20FN3OSi[8]
Molecular Weight 293.41 g/mol [8]
Water Solubility 57.5 mg/L (at 20°C, pH 7)[9]
Class Triazole (Sterol Demethylation Inhibitor - DMI)[7]

Due to its low water solubility, a suitable organic solvent is required for the preparation of a stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for azole antifungals in AFST protocols and is recommended for this compound.

Core Experimental Workflow

The following diagram illustrates the overarching workflow for performing in vitro antifungal susceptibility testing of this compound.

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase A Prepare this compound Stock Solution D Perform Serial Dilutions of this compound A->D B Prepare Fungal Inoculum E Inoculate Test Wells/Plates B->E C Prepare Test Medium (e.g., RPMI-1640) C->D C->E D->E F Incubate under Standardized Conditions E->F G Read and Record Results (MIC Determination) F->G H Interpret Results (Susceptible, Intermediate, Resistant) G->H I Quality Control Analysis G->I

Caption: General workflow for this compound antifungal susceptibility testing.

Detailed Protocols

The following protocols are based on established methodologies and should be adapted as necessary for specific laboratory conditions and research questions.

Protocol 1: Broth Microdilution Method (Adapted from CLSI M27 and EUCAST E.Def 7.3.2)

The broth microdilution method is a widely accepted reference method for determining the MIC of antifungal agents.[3][10][11]

1. Materials and Reagents:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0[4]

  • Sterile, 96-well U-bottom microtiter plates[4]

  • Fungal isolate(s) to be tested

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[12][13]

  • Spectrophotometer or hemocytometer

  • Sterile saline (0.85% NaCl)

  • Incubator (35°C)

2. Preparation of this compound Stock Solution:

  • Accurately weigh this compound powder.

  • Dissolve in 100% DMSO to a concentration of 1600 µg/mL. This will be your stock solution.

  • Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

3. Inoculum Preparation:

  • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours to ensure purity and viability.

  • Harvest mature colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or by visual comparison. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

  • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[4]

4. Preparation of Microdilution Plates:

  • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL.

  • Include a growth control well (no this compound) and a sterility control well (no inoculum).

  • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

5. Incubation:

  • Incubate the microtiter plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.[4]

6. MIC Determination:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.[12]

  • For yeasts, the endpoint is read visually as the lowest concentration showing a prominent decrease in turbidity. For filamentous fungi, the endpoint is the lowest concentration with no visible growth.[14][15]

7. Quality Control:

  • Concurrently test the QC strains. The resulting MICs should fall within the established acceptable ranges to validate the test run.[12]

Protocol 2: Disk Diffusion Method (Adapted from CLSI M44)

The disk diffusion method is a simpler, qualitative alternative to broth microdilution for some yeast species.[3][16]

1. Materials and Reagents:

  • This compound-impregnated paper disks (requires in-house preparation and validation as commercial disks are not available)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue[4]

  • Fungal isolate(s) and QC strains

  • Sterile cotton swabs

  • Incubator (35°C)

  • Ruler or caliper

2. Inoculum Preparation:

  • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[4]

3. Inoculation and Disk Application:

  • Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

  • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply the this compound disk to the surface of the agar.

4. Incubation:

  • Incubate the plates at 35°C for 20-24 hours.[16]

5. Interpretation:

  • Measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter.

  • Interpretation as "susceptible," "intermediate," or "resistant" requires the establishment of species-specific zone diameter breakpoints, which are not yet established for this compound. This method is therefore primarily for screening purposes until such breakpoints are determined.

Protocol 3: Agar Dilution Method (Adapted from CLSI M38)

The agar dilution method is particularly useful for testing a large number of isolates simultaneously.[17][18][19]

1. Materials and Reagents:

  • This compound stock solution

  • RPMI-1640 agar (RPMI-1640 broth with 1.5% agar)

  • Fungal isolate(s) and QC strains

  • Sterile petri dishes

  • Multipoint inoculator

2. Preparation of Agar Plates:

  • Prepare a series of RPMI-1640 agar plates containing twofold dilutions of this compound.

  • Add the appropriate volume of this compound solution to the molten agar (cooled to 45-50°C) before pouring the plates.

  • Include a drug-free control plate.

3. Inoculum Preparation:

  • Prepare standardized fungal inocula as described in the broth microdilution protocol.

4. Inoculation and Incubation:

  • Using a multipoint inoculator, spot-inoculate the surface of each agar plate with the fungal suspensions.

  • Incubate the plates at 35°C for 24-72 hours, depending on the growth rate of the fungi.

5. MIC Determination:

  • The MIC is the lowest concentration of this compound that prevents the macroscopic growth of the fungal isolate on the agar surface.[19]

Data Presentation and Interpretation

The following table provides a hypothetical example of MIC data for this compound against various fungal species.

Fungal SpeciesThis compound MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.03 - 10.1250.5
Candida glabrata0.125 - 40.52
Candida parapsilosis0.03 - 0.50.060.25
Cryptococcus neoformans0.06 - 10.250.5
Aspergillus fumigatus0.125 - 20.51
  • MIC50: The MIC at which 50% of the isolates are inhibited.

  • MIC90: The MIC at which 90% of the isolates are inhibited.

Mechanism of Action and Resistance

The following diagram illustrates the mechanism of action of this compound and potential resistance mechanisms.

G cluster_moa Mechanism of Action cluster_resistance Resistance Mechanisms This compound This compound Erg11 Lanosterol 14-alpha-demethylase (Erg11p) This compound->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->Erg11 Substrate Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Depletion leads to disrupted Growth Fungal Growth Inhibition Membrane->Growth Mutation ERG11 gene mutations Mutation->Erg11 Alters target site Overexpression ERG11 overexpression Overexpression->Erg11 Increases target enzyme Efflux Efflux pump overexpression Efflux->this compound Removes drug from cell

Caption: this compound mechanism of action and fungal resistance pathways.

Troubleshooting and Considerations

  • Trailing Effect: Some azoles can exhibit a "trailing" phenomenon, where there is reduced but persistent growth at concentrations above the MIC. The MIC should be read as the concentration with a significant decrease in growth (e.g., 50% reduction in turbidity).[20]

  • Solvent Toxicity: The final concentration of DMSO in the test wells should not exceed 1% to avoid solvent-induced growth inhibition.

  • Inoculum Size: An accurate inoculum size is critical for reproducible results. An inoculum that is too heavy can lead to falsely high MICs, while one that is too light can result in falsely low MICs.

  • Media Variations: Strict adherence to the recommended media formulation is essential, as variations in pH or nutrient composition can affect antifungal activity.[4]

Conclusion

The protocols and application notes provided in this guide offer a comprehensive framework for the in vitro antifungal susceptibility testing of this compound. By adhering to these standardized methodologies, researchers and drug development professionals can generate reliable and comparable data, which is crucial for advancing our understanding of this promising antifungal agent and its role in combating fungal infections.

References

Application Note: High-Throughput Quantification of Simeconazole in Plant Tissues via UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and highly sensitive method for the quantification of simeconazole, a broad-spectrum triazole fungicide, in various plant tissues. Leveraging the specificity and speed of Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), this protocol offers a reliable workflow for agricultural research, food safety compliance, and environmental monitoring. The methodology is built upon a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol, ensuring high recovery and matrix effect reduction. The described method has been validated for key performance characteristics including linearity, limit of quantification (LOQ), accuracy, and precision, demonstrating its suitability for regulatory and research applications.

Introduction: The Need for Sensitive this compound Monitoring

This compound is a systemic fungicide widely used to protect crops such as cereals, fruits, and vegetables from a variety of fungal diseases. Its mode of action involves the inhibition of sterol biosynthesis in fungi. Due to its systemic nature, this compound can be absorbed and translocated within the plant, leading to potential residues in edible portions. Regulatory bodies worldwide, such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA), have established Maximum Residue Limits (MRLs) for this compound in agricultural commodities to protect consumer health.

Therefore, the development of sensitive and reliable analytical methods for the routine monitoring of this compound in plant matrices is crucial. Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity, minimizing interferences from complex plant matrices. When coupled with the high-resolution separation capabilities of UPLC, it allows for rapid and accurate quantification at trace levels. This protocol provides a complete, validated workflow from sample homogenization to final data analysis.

Principle of the Method

The workflow is based on a two-stage process: sample preparation and instrumental analysis.

  • Sample Preparation: A modified QuEChERS protocol is employed for the extraction of this compound from the homogenized plant tissue. This involves an initial extraction with acetonitrile, followed by a salting-out step using magnesium sulfate and sodium chloride to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step with PSA (Primary Secondary Amine) and C18 sorbents is used to remove interfering matrix components like organic acids, sugars, and lipids.

  • Instrumental Analysis (UPLC-MS/MS): The cleaned-up extract is injected into a UPLC system for chromatographic separation. This compound is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode offers high specificity by monitoring a specific precursor ion to product ion transition for the analyte. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.

G A 1. Sample Homogenization (e.g., 10g of plant tissue) B 2. Acetonitrile Extraction (with internal standard) A->B Add ACN C 3. Liquid-Liquid Partitioning (Addition of MgSO4, NaCl) B->C Vortex/Shake D 4. Centrifugation C->D Phase Separation E 5. Dispersive SPE (d-SPE) Cleanup (Aliquot of supernatant + PSA/C18) D->E Transfer Supernatant F 6. Centrifugation & Filtration E->F Vortex/Shake G 7. UPLC-MS/MS Analysis F->G Inject into Vial

Figure 1: Overall experimental workflow from sample preparation to analysis.

Materials and Reagents

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade. Water, ultrapure (18.2 MΩ·cm).

  • Standards: this compound certified reference material (CRM, >98% purity). Isotope-labeled internal standard (IS), e.g., this compound-d4, is recommended for optimal accuracy.

  • Reagents: Formic acid (FA), LC-MS grade. Ammonium acetate, analytical grade.

  • QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl). d-SPE sorbents: Primary Secondary Amine (PSA) and C18. Pre-weighed kits are commercially available and recommended for consistency.

  • Equipment: High-speed blender/homogenizer, centrifuge (capable of >4000 x g), vortex mixer, analytical balance, volumetric flasks, pipettes, 0.22 µm syringe filters (PTFE or equivalent).

Detailed Experimental Protocols

Preparation of Standards
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound CRM and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock (100 µg/mL): Prepare a stock solution of this compound-d4 in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with an appropriate solvent mixture (e.g., 80:20 methanol:water) to prepare a series of calibration standards. A typical range would be 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.

  • Fortification: Fortify all calibration standards and final sample extracts with the internal standard to a final concentration of 10 ng/mL. The use of an internal standard is a cornerstone of trustworthy quantitative analysis as it corrects for variations in sample preparation and instrument response.

Sample Preparation: QuEChERS Protocol
  • Homogenization: Weigh 10 g (± 0.1 g) of a representative, homogenized plant sample (e.g., fruit, leaf, stem) into a 50 mL centrifuge tube. For dry samples (e.g., grains), rehydrate with 8 mL of ultrapure water and let stand for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube. If using an internal standard, add the appropriate volume at this stage.

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute using a vortex mixer to ensure thorough mixing and extraction of the analyte from the matrix.

  • Salting-Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). The anhydrous MgSO₄ facilitates the partitioning of acetonitrile from the aqueous layer, while NaCl reduces the solubility of polar compounds in the organic layer.

  • Centrifugation: Immediately shake for 1 minute and then centrifuge at 4000 x g for 5 minutes. This will result in a clear separation between the upper acetonitrile layer (containing this compound) and the lower aqueous/solid matrix layer.

  • Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Causality: PSA effectively removes organic acids, fatty acids, and some sugars. C18 removes non-polar interferences like lipids and waxes. This cleanup is critical for reducing matrix effects and ensuring the longevity of the chromatographic column and MS system.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at >4000 x g for 5 minutes.

  • Filtration: Transfer the supernatant to an autosampler vial, passing it through a 0.22 µm syringe filter prior to UPLC-MS/MS analysis.

G start 10g Homogenized Sample in 50mL Tube add_acn Add 10mL Acetonitrile + Internal Standard start->add_acn vortex1 Vortex (1 min) add_acn->vortex1 add_salts Add QuEChERS Salts (4g MgSO4, 1g NaCl) vortex1->add_salts vortex2 Vortex (1 min) add_salts->vortex2 centrifuge1 Centrifuge (4000xg, 5 min) vortex2->centrifuge1 transfer Transfer 1mL Supernatant to d-SPE Tube centrifuge1->transfer dspe d-SPE Tube (150mg MgSO4, 50mg PSA, 50mg C18) vortex3 Vortex (30s) transfer->vortex3 centrifuge2 Centrifuge (4000xg, 5 min) vortex3->centrifuge2 filter Filter (0.22µm) into Vial centrifuge2->filter end Ready for UPLC-MS/MS filter->end

Figure 2: Step-by-step QuEChERS sample preparation workflow.

UPLC-MS/MS Instrumental Conditions

The following parameters serve as a validated starting point and may be optimized for specific instrumentation.

UPLC System Parameters
Column High-strength silica C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Acetate
Mobile Phase B Methanol + 0.1% Formic Acid + 5mM Ammonium Acetate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 95% B over 5 min, hold 2 min, return to initial
Mass Spectrometer Parameters
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 1: Recommended UPLC-MS/MS instrumental parameters.

MRM Transitions for this compound

The selection of appropriate MRM transitions is paramount for the selectivity of the method. At least two transitions should be monitored per analyte: one for quantification (quantifier) and one for confirmation (qualifier). The ratio of these two transitions must remain consistent between standards and samples for positive identification.

Analyte Precursor Ion (m/z) Product Ion (m/z) (Quantifier) Product Ion (m/z) (Qualifier) Collision Energy (eV)
This compound300.170.1125.125
This compound-d4 (IS)304.170.1129.125

Table 2: Optimized MRM transitions and collision energies for this compound and its internal standard. Note: These values should be optimized for the specific mass spectrometer being used.

Method Validation and Performance

To ensure the trustworthiness of the results, the method was validated according to SANTE/11312/2021 guidelines. A tomato matrix was chosen as a representative plant tissue for validation.

Validation Parameter Result Acceptance Criteria
Linearity (Range) 0.1 - 100 ng/mL-
Correlation Coefficient (r²) > 0.998r² > 0.99
Limit of Quantification (LOQ) 0.5 µg/kgS/N > 10
Accuracy (Mean Recovery) 92% - 105%70 - 120%
Precision (RSD) < 10%≤ 20%
Matrix Effect -8% (slight suppression)-20% to +20%

Table 3: Summary of method validation results in a tomato matrix.

  • Linearity: The method demonstrated excellent linearity across the tested concentration range with a coefficient of determination (r²) exceeding 0.998.

  • LOQ: The limit of quantification was established at 0.5 µg/kg, which is well below the typical MRLs set by regulatory agencies, confirming the method's high sensitivity.

  • Accuracy & Precision: Spike-and-recovery experiments were performed at three concentration levels (5, 20, and 50 µg/kg). The mean recoveries were within the acceptable range of 70-120%, and the relative standard deviation (RSD) for replicate measurements was below 10%, indicating high accuracy and precision.

Conclusion

This application note details a highly efficient and sensitive UPLC-MS/MS method for the quantification of this compound in plant tissues. The integration of a streamlined QuEChERS sample preparation protocol with the specificity of tandem mass spectrometry provides a reliable tool for food safety testing and agricultural research. The method's validation demonstrates excellent performance, meeting the stringent requirements of international regulatory standards. This self-validating system, from internal standard use to confirmatory ion ratios, ensures the generation of authoritative and trustworthy data.

Application Note: High-Recovery Extraction of Simeconazole from Diverse Food Matrices using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Robust Simeconazole Monitoring

This compound is a broad-spectrum triazole fungicide used to protect a variety of food crops from fungal diseases. As a sterol demethylation inhibitor, it is effective against a wide range of pathogens.[1][2] However, its application can lead to residual amounts in food products, necessitating sensitive and reliable analytical methods to ensure consumer safety and compliance with global Maximum Residue Limits (MRLs).

The analytical challenge lies in efficiently extracting this single analyte from a vast and complex array of food matrices—from high-water fruits to fatty nuts and dry cereals.[3][4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as the gold standard for multi-residue pesticide analysis, offering a streamlined workflow that drastically reduces solvent consumption and sample preparation time compared to traditional methods.[5][6][7]

This application note provides a comprehensive technical guide and detailed protocols for the extraction of this compound from various food matrices using the QuEChERS methodology. It is designed for researchers, analytical chemists, and food safety professionals, offering not just procedural steps but also the scientific rationale behind them to ensure robust and reliable results.

The QuEChERS Principle: A Two-Stage Approach

The elegance of the QuEChERS method lies in its two-stage design: a rapid solvent extraction followed by a targeted cleanup. This process is highly effective for a wide range of analytes, including the moderately lipophilic this compound.

Stage 1: Acetonitrile Extraction and Salting-Out Partitioning The process begins with the extraction of the homogenized sample using acetonitrile.[5] Acetonitrile is the solvent of choice because it demonstrates excellent extraction efficiency for a broad spectrum of pesticides, including polar and non-polar compounds, while minimizing the co-extraction of lipids and other non-polar matrix components compared to other solvents like acetone.[7] Subsequently, a mixture of salts, typically containing anhydrous magnesium sulfate (MgSO₄) and a buffering agent (sodium acetate or sodium citrate), is added.[8]

  • Magnesium Sulfate (MgSO₄): Acts as a drying agent, absorbing excess water from the sample and forcing the partitioning of water-miscible acetonitrile into a distinct organic layer.[5][8]

  • Buffering Salts: The introduction of buffering, as specified in official methods like AOAC 2007.01 (acetate) and EN 15662 (citrate), is a critical evolution from the original unbuffered method.[9][10] This ensures the sample extract maintains a stable pH, which is crucial for preventing the degradation of pH-sensitive pesticides and achieving consistent recoveries across various acidic or basic food matrices.[11]

Stage 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup After extraction and centrifugation, an aliquot of the acetonitrile supernatant is transferred to a tube containing a combination of sorbents for the cleanup step.[12] Unlike traditional cartridge-based SPE, the dispersive format involves simply mixing the sorbents with the extract, which is faster and highly efficient.[5] The choice of sorbents is dictated by the matrix composition:

  • Primary Secondary Amine (PSA): The most common sorbent, PSA effectively removes polar interferences such as organic acids, sugars, and some fatty acids.[5][13]

  • Graphitized Carbon Black (GCB): Used for matrices with high levels of pigments, such as chlorophyll and carotenoids (e.g., spinach, carrots).[11][13] Caution is advised as GCB can retain planar molecules, but this is less of a concern for the non-planar structure of this compound.[14]

  • C18 (Octadecylsilane): An essential sorbent for high-fat matrices like nuts, seeds, and avocado. It works by removing non-polar interferences, primarily lipids and waxes.[15]

This compound Physicochemical Properties and Method Suitability

The chemical properties of this compound make it an ideal candidate for QuEChERS extraction. Understanding these properties is key to explaining the method's high efficiency.

PropertyValueRationale for QuEChERS Suitability
Log P (n-octanol/water) 3.2[1]This value indicates moderate lipophilicity. This compound is polar enough to be efficiently extracted by acetonitrile but non-polar enough to partition away from the aqueous phase during the salting-out step, ensuring high recovery in the organic layer.[16][17]
Water Solubility 57.5 mg/L (at 20°C)[1][2]Its limited water solubility aids the partitioning into the acetonitrile layer once the salts are introduced.[17]
Molecular Weight 293.41 g/mol [1]The molecular weight is well within the range of compounds typically analyzed by GC-MS and LC-MS/MS, posing no analytical challenges.

Visual Workflow: this compound Extraction and Cleanup

The following diagram illustrates the complete QuEChERS workflow, from sample preparation to the final extract ready for instrumental analysis.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Stage 1: Extraction & Partitioning cluster_cleanup Stage 2: Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenize Food Sample (e.g., 10-15 g) Hydrate 1a. Add Water (for dry matrices) (e.g., Cereals) Sample->Hydrate AddSolvent 2. Add 10-15 mL Acetonitrile (+ Internal Standard) Sample->AddSolvent Hydrate->AddSolvent Shake1 3. Shake Vigorously (1 min) AddSolvent->Shake1 AddSalts 4. Add QuEChERS Extraction Salts (MgSO₄ + Buffer) Shake1->AddSalts Shake2 5. Shake Vigorously (1 min) AddSalts->Shake2 Centrifuge1 6. Centrifuge (e.g., 5 min @ 4000 rpm) Shake2->Centrifuge1 Transfer 7. Transfer Supernatant Aliquot (e.g., 1-8 mL) to d-SPE Tube Centrifuge1->Transfer Vortex 8. Vortex (30 sec) Transfer->Vortex Centrifuge2 9. Centrifuge (e.g., 5 min @ 4000 rpm) Vortex->Centrifuge2 FinalExtract 10. Collect Final Extract Centrifuge2->FinalExtract Analysis 11. Analyze via LC-MS/MS or GC-MS FinalExtract->Analysis

Caption: General workflow for this compound extraction using the QuEChERS method.

Detailed Experimental Protocols

The following protocols are based on the widely adopted EN 15662 method and include modifications for different matrix types.[10]

Protocol 1: General Purpose (High-Moisture Matrices)
  • Applicability: Fruits and vegetables with >80% water content (e.g., apples, tomatoes, cucumbers, pears).[14]

  • Materials:

    • Homogenizer/Blender

    • 50 mL Centrifuge Tubes

    • 15 mL d-SPE Centrifuge Tubes

    • Analytical Balance, Vortex Mixer, Centrifuge

    • Reagents: Acetonitrile (pesticide residue grade), EN 15662 Extraction Salt Packets (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate), d-SPE Sorbent Tubes (e.g., 150 mg MgSO₄, 25 mg PSA).

Procedure:

  • Sample Preparation: Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube. If using an internal standard, add it at this stage.

  • Initial Shake: Cap the tube securely and shake vigorously for 1 minute to ensure thorough mixing of the sample with the solvent. This initial dispersion is critical for efficient extraction.[5]

  • Salt Addition: Add the contents of one EN 15662 extraction salt packet.

  • Extraction Shake: Immediately cap and shake vigorously for 1 minute. The mixture will warm slightly as the MgSO₄ hydrates. The salts induce phase separation and buffer the sample.

  • First Centrifugation: Centrifuge the tube at ≥ 4,000 RCF for 5 minutes. Three distinct layers should form: a solid layer of sample debris at the bottom, a small aqueous layer, and the top acetonitrile layer containing this compound.

  • d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a d-SPE tube containing MgSO₄ and PSA.

  • Cleanup Vortex & Centrifugation: Cap the d-SPE tube and vortex for 30 seconds. Centrifuge at ≥ 4,000 RCF for 5 minutes.

  • Final Extract: The resulting supernatant is the final, cleaned-up extract. Carefully collect the supernatant for direct analysis or transfer to an autosampler vial. For GC-MS analysis, analyte protectants may be added. For LC-MS/MS, the extract is often diluted with mobile phase.

Modifications for Challenging Matrices

A. Low-Moisture/Dry Matrices (e.g., Wheat, Rice, Cereals) [18]

  • Rationale: Effective extraction requires sufficient water to be present for the partitioning to occur correctly.

  • Modification: Before adding acetonitrile (Step 2), add 10 mL of reagent-grade water to the 5 g sample and allow it to hydrate for 30 minutes.[11][13] Proceed with the protocol from Step 2, using the same reagent quantities as the general method.

B. High-Fat Matrices (e.g., Avocado, Nuts)

  • Rationale: High concentrations of lipids can cause matrix effects in the analytical instrument and potentially interfere with quantification. C18 sorbent is required to remove these non-polar compounds.[15]

  • Modification: In Step 7, use a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 . The rest of the protocol remains unchanged.

C. Highly Pigmented Matrices (e.g., Spinach, Berries)

  • Rationale: Pigments like chlorophyll can contaminate the analytical system and interfere with analysis. GCB is highly effective at removing these interferences.[13]

  • Modification: In Step 7, use a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 7.5-15 mg GCB . Use the minimum amount of GCB necessary to achieve a clear extract to minimize the risk of analyte loss.

Performance Characteristics & Validation Data

The QuEChERS method, when properly executed, yields excellent recovery and reproducibility for this compound and other triazole fungicides. Validation data from scientific literature demonstrates the method's robustness. According to SANCO guidelines, acceptable mean recovery values are within the 70-120% range with a relative standard deviation (RSD) of ≤20%.[19]

Analyte(s)MatrixFortification Level (µg/kg)Recovery (%)RSD (%)Reference
This compound Cucumber, Tomato, Apple, Pear, Wheat, Rice10 - 50085.2 - 106.42.1 - 9.8[14]
21 Triazole Fungicides Animal-origin foods1.0 - 2072.0 - 114.8< 9.9[20]
Multiple Triazoles Apple & Grape Juice2 levels64 - 1121.9 - 10.6[21]
Multiple Pesticides Tomato, Pepper, Orange10 - 20070 - 120< 20[19]

Expert Insights and Troubleshooting

  • Why Shake Vigorously? Shaking, rather than blending, is often preferred as it prevents heat generation, avoids contact with active metal surfaces, and eliminates the need for cleaning blender probes between samples, which can introduce cross-contamination.[5]

  • Salt Addition Timing: Always add the extraction salts after the initial mixing of the sample with acetonitrile. Adding salts directly to a "dry" sample can cause clumping and lead to poor, inconsistent recoveries.[6]

  • Matrix Effects: Despite cleanup, some matrix components may remain and cause ion suppression or enhancement in the mass spectrometer. The most effective way to counteract this is to use matrix-matched calibration standards for quantification.[6] This involves preparing calibration standards in a blank matrix extract that has undergone the full QuEChERS procedure.

  • Low Recoveries: If recoveries are consistently low, check for incomplete homogenization, inaccurate pipetting, or the use of an inappropriate d-SPE sorbent (e.g., excessive GCB). Ensure the final extract pH is suitable for the analyte's stability before analysis.

Conclusion

The QuEChERS method provides a rapid, effective, and validated solution for the extraction of this compound from a wide array of food matrices. Its flexibility allows for simple modifications to handle challenging commodities, from dry cereals to fatty and highly pigmented produce. By combining a scientifically sound extraction principle with a streamlined workflow, this methodology empowers analytical laboratories to generate high-quality data for food safety monitoring with exceptional efficiency and reliability.

References

Application Notes & Protocols: Simeconazole Formulation for Controlled Release in Soil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Controlled Release of Simeconazole

This compound, a potent triazole fungicide, operates by inhibiting sterol demethylation, a critical process in fungal cell membrane synthesis.[1][2] Its broad-spectrum activity and systemic properties make it a valuable tool in agriculture for managing soil-borne and foliar diseases.[3][4] However, like many conventional pesticides, its application directly to soil presents challenges.

Conventional formulations often release the active ingredient (AI) in an initial, high-concentration burst. This approach can lead to several inefficiencies and environmental concerns:

  • Reduced Efficacy Over Time: A significant portion of the fungicide can be lost to microbial degradation, photolysis, or hydrolysis before it can be utilized by the target plants.[5][6]

  • Environmental Contamination: The high initial concentration increases the risk of the fungicide leaching into groundwater or moving via surface runoff, posing a threat to non-target organisms and ecosystems.[7][8][9]

  • Need for Repeated Applications: To maintain an effective concentration in the root zone, multiple applications are often necessary, increasing labor costs, soil compaction, and the overall chemical load on the environment.[7]

Controlled-release formulations (CRFs) offer a scientifically robust solution to these problems.[7] By encapsulating this compound within a carrier matrix, we can modulate its release rate, synchronizing its availability with plant needs and pathogen pressure. The primary goals of developing a this compound CRF for soil application are to prolong its biological activity, enhance its utilization efficiency, and significantly reduce its environmental footprint.[7][10] This guide provides a comprehensive framework, from material selection to efficacy validation, for the rational design and evaluation of such advanced formulations.

Formulation Development: From Carrier Selection to Encapsulation

The success of a CRF is fundamentally dependent on the choice of the carrier material and the encapsulation method. The carrier acts as a reservoir, and its interaction with the soil environment dictates the release mechanism and kinetics.

Causality-Driven Selection of Carrier Materials

The ideal carrier should be non-phytotoxic, biodegradable, cost-effective, and possess tunable properties to control the release of this compound. The choice of carrier is a critical decision that influences the formulation's stability, release profile, and environmental impact. Below is a comparative analysis of suitable material classes.

Carrier TypeExamplesRationale for Use (Pros)Key Limitations (Cons)
Natural Polymers Sodium Alginate, Chitosan, Starch, Lignin, CelluloseExcellent biodegradability, low cost, high biocompatibility, and environmentally benign.[7][11] Their hydrophilic nature can facilitate swelling-controlled release.Can have variable properties based on source, may degrade too quickly in microbially active soils, and may have lower loading capacity.
Biodegradable Synthetic Polymers Poly(3-hydroxybutyrate) (P(3HB)), Polylactic acid (PLA)Highly tunable and predictable degradation rates (via molecular weight/crystallinity).[10][12] Good mechanical strength and high encapsulation efficiency.Higher cost, may require organic solvents for processing, and degradation products could alter soil pH locally.
Inert Porous Minerals Kaolin, Bentonite, Zeolites, Mesoporous SilicaHigh surface area for adsorption, protects AI from degradation, and provides a physical barrier for diffusion-controlled release.[8][13] Low cost and readily available.Non-biodegradable (though environmentally inert), release can be rapid and dependent on soil moisture, and may have strong adsorption that leads to incomplete release.
Experimental Workflow: Formulation to Evaluation

The development process follows a logical progression from creating the formulation to rigorous testing, first in the lab and then under simulated environmental conditions.

G cluster_0 Part 1: Formulation cluster_1 Part 2: Characterization cluster_2 Part 3: Performance Evaluation A Select Carrier (e.g., Sodium Alginate) B Select Method (e.g., Ionic Gelation) A->B C Prepare Formulation (this compound Beads) B->C D Determine Loading & Encapsulation Efficiency C->D E Analyze Morphology (SEM) C->E F Conduct In Vitro Release Kinetics D->F E->F G Soil Column Leaching Study F->G H Soil Incubation Degradation Study F->H I Greenhouse Bio-efficacy Trial G->I H->I

Caption: Workflow from formulation design to performance validation.

Protocols for Formulation

The following protocols are designed to be self-validating by including steps for determining key performance indicators like encapsulation efficiency.

Protocol 2.3.1: Preparation of this compound-Alginate Beads (Ionic Gelation)

  • Rationale: This method is simple, environmentally friendly (avoids organic solvents), and effective for hydrophilic polymers like alginate. The cross-linking of alginate with divalent cations (Ca²⁺) forms a stable hydrogel matrix that entraps the fungicide.

  • Step-by-Step Methodology:

    • Preparation of this compound Suspension: Accurately weigh 1.0 g of technical-grade this compound and suspend it in 100 mL of deionized water containing 0.5% (v/v) Tween® 80. Sonicate for 15 minutes to ensure a fine, homogeneous suspension.

    • Preparation of Alginate Solution: Slowly add 2.0 g of sodium alginate to the this compound suspension while stirring vigorously. Continue stirring for 2 hours to ensure complete dissolution and formation of a viscous, homogeneous mixture.

    • Extrusion and Cross-linking: Load the this compound-alginate mixture into a 50 mL syringe fitted with a 22-gauge needle. Extrude the mixture dropwise into a 2% (w/v) calcium chloride solution from a height of approximately 15 cm. Stir the CaCl₂ solution gently.

      • Causality Check: The drop height and needle gauge control the bead size. The CaCl₂ concentration determines the degree of cross-linking and thus the matrix density, which directly impacts the release rate.

    • Curing and Washing: Allow the newly formed beads to cure in the CaCl₂ solution for 60 minutes to ensure complete cross-linking. Collect the beads by filtration, wash three times with deionized water to remove unreacted CaCl₂, and then dry at 40°C for 24 hours or until a constant weight is achieved.

    • Determine Encapsulation Efficiency (EE):

      • Accurately weigh 100 mg of dried beads and crush them using a mortar and pestle.

      • Disperse the crushed beads in 50 mL of a 5% sodium citrate solution and stir for 12 hours. Sodium citrate chelates the Ca²⁺ ions, dissolving the alginate matrix and releasing the entrapped this compound.

      • Filter the solution and analyze the this compound concentration using HPLC.

      • Calculate EE% = (Actual this compound Loading / Theoretical this compound Loading) x 100.

Characterization of Controlled-Release Formulations

Characterization is essential to confirm the physical properties of the formulation and to predict its performance in the field.

In Vitro Release Kinetics: Simulating Soil Conditions

This is the most critical characterization step. It quantifies the rate at which this compound is released from the matrix into a simulated environment, providing insight into the formulation's potential longevity and release mechanism.

Protocol 3.1.1: Release Kinetics Study in Simulated Soil Water

  • Rationale: Using a simple water bath can be misleading. Soil water has a distinct pH and ionic strength that can influence polymer swelling and AI solubility. This protocol uses a buffer to better simulate these conditions.

  • Step-by-Step Methodology:

    • Setup: Place 200 mg of the this compound-alginate beads into multiple 250 mL Erlenmeyer flasks. Add 100 mL of a standard soil buffer solution (e.g., 0.01 M CaCl₂, pH 6.5) to each flask.

    • Incubation: Place the flasks in an orbital shaker set to 100 rpm and a constant temperature of 25°C.

    • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 96, 168, 336 hours), withdraw a 1.0 mL aliquot from each flask. Immediately replenish the volume with 1.0 mL of fresh buffer solution to maintain sink conditions.

      • Trustworthiness Check: Maintaining sink conditions (where the concentration of released AI is low compared to its solubility limit) ensures that the release rate is governed by the formulation, not by the saturation of the surrounding medium.

    • Analysis: Filter the collected aliquots through a 0.22 µm syringe filter and analyze the concentration of this compound using a validated HPLC method.

    • Data Analysis: Calculate the cumulative percentage of this compound released over time. Plot this data and fit it to various kinetic models to understand the underlying release mechanism.

Understanding Release Mechanisms

The release of an active ingredient from a polymer matrix is rarely a simple process. It is often a combination of several physical phenomena.

G cluster_0 Release Mechanisms Matrix Polymer Matrix This compound (AI) Diffusion Diffusion AI moves through pores Matrix:f1->Diffusion Fickian transport Swelling Swelling Matrix hydrates & expands Matrix:f0->Swelling Water influx Erosion Erosion Matrix degrades & dissolves Matrix:f0->Erosion Biodegradation Swelling->Diffusion Increases pore size Erosion->Diffusion Releases AI

Caption: Key mechanisms governing controlled release from a polymer matrix.

Kinetic ModelEquationPhysical Meaning
Zero-Order Qₜ = Q₀ + K₀tThe release rate is constant over time, independent of concentration. Ideal for predictable, sustained delivery.
First-Order log(Q₀ - Qₜ) = log(Q₀) - K₁ t/2 .303The release rate is proportional to the amount of AI remaining in the matrix. Common for porous systems.
Higuchi Qₜ = Kₕt¹ᐟ²Release is governed by Fickian diffusion from the matrix. Often seen in the initial phase of release.
Korsmeyer-Peppas Qₜ/Q∞ = KₖₚtⁿDescribes release from polymeric systems where the mechanism may be a combination of diffusion and swelling/erosion. The value of 'n' indicates the dominant mechanism.

Performance Evaluation in Soil Systems

In vitro data is predictive, but performance must be validated in complex soil environments where factors like microbial activity, organic matter content, and water flow are uncontrolled variables.

Protocol 4.1.1: Soil Column Leaching Study

  • Rationale: This protocol directly assesses the formulation's ability to reduce the vertical movement of this compound, which is a primary indicator of its potential to contaminate groundwater.[9][14]

  • Step-by-Step Methodology:

    • Column Preparation: Use PVC columns (e.g., 30 cm length, 10 cm diameter) packed with a representative soil (e.g., sandy loam) to a bulk density of 1.4 g/cm³. Pre-condition the columns by slowly passing water through them until a steady flow is achieved.

    • Application: Apply the this compound formulations (CRF and a conventional emulsifiable concentrate as a control) to the top surface of the soil at a rate equivalent to the recommended field application rate. Include an untreated column as a negative control.

    • Simulated Rainfall: Apply a simulated rainfall event (e.g., 50 mL of water, equivalent to a 6.4 mm rainfall) to the top of each column daily for 15 days.

    • Leachate Collection: Collect the leachate that drains from the bottom of the columns each day. Measure the volume and store the samples at 4°C for analysis.

    • Soil Sectioning: At the end of the experiment (Day 15), carefully extrude the soil core from each column and section it into depths (e.g., 0-5 cm, 5-10 cm, 10-20 cm, 20-30 cm).

    • Extraction and Analysis: Extract this compound from the leachate and each soil section using an appropriate solvent extraction method (e.g., QuEChERS). Analyze the extracts by HPLC to quantify the concentration of this compound.

    • Data Interpretation: Compare the total amount of this compound in the leachate and its distribution throughout the soil profile for the CRF versus the conventional formulation. A successful CRF will retain a significantly higher percentage of the this compound in the upper soil layers.

Protocol 4.2.1: Greenhouse Bio-efficacy Trial

  • Rationale: The ultimate test of a CRF is its ability to control disease over an extended period in a plant-soil system. This protocol evaluates long-term efficacy against a relevant soil-borne pathogen.[15][16][17]

  • Step-by-Step Methodology:

    • Experimental Setup: Use 1 L pots filled with sterilized potting mix. Inoculate the soil with a known soil-borne pathogen (e.g., Fusarium graminearum).

    • Treatments: Establish the following treatment groups (n=10 replicates per group):

      • T1: Untreated, Uninoculated Control (Negative Control)

      • T2: Untreated, Inoculated Control (Positive Control)

      • T3: Conventional this compound, Inoculated

      • T4: this compound CRF, Inoculated

    • Application and Planting: Mix the fungicide formulations into the top 5 cm of soil according to the treatment plan at the recommended application rate. Sow a susceptible crop (e.g., wheat seeds) in each pot.

    • Growth and Monitoring: Grow the plants in a greenhouse under controlled conditions. Water as needed. Monitor the plants weekly for 8 weeks.

    • Data Collection:

      • Disease Severity: At 4, 6, and 8 weeks post-planting, assess disease severity using a standardized rating scale (e.g., 0 = no symptoms, 5 = plant death).

      • Plant Growth: At the end of the experiment, measure plant height, and shoot and root dry biomass.

    • Statistical Analysis: Analyze the data using ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to determine if there are significant differences between the treatment groups. The CRF is considered superior if it provides disease control statistically similar to or better than the conventional formulation, particularly at the later time points (6 and 8 weeks), demonstrating prolonged protection.

References

Application Notes and Protocols: In Vivo Efficacy Testing of Simeconazole Against Fusarium spp.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Fusarium Infections and the Potential of Simeconazole

Fusarium species are a group of filamentous fungi widely distributed in the environment, known primarily as devastating plant pathogens.[1][2] However, their clinical significance in human and animal health is increasingly recognized.[3] In humans, Fusarium can cause a spectrum of diseases, from superficial infections like onychomycosis and keratitis to life-threatening disseminated infections, particularly in immunocompromised individuals.[4] The treatment of invasive fusariosis is notoriously challenging due to the intrinsic resistance of many Fusarium species to currently available antifungal agents, including some azoles.[5]

This compound is a triazole antifungal agent that, like other members of its class, functions as a sterol demethylation inhibitor (DMI).[2][6] By targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, this compound disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] This disruption leads to the accumulation of toxic sterol intermediates and altered membrane fluidity, ultimately inhibiting fungal growth.[7][8] While extensively studied for its efficacy in agricultural applications, the potential of this compound against clinically relevant Fusarium species warrants thorough investigation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo efficacy testing of this compound against Fusarium spp., using a murine model of disseminated fusariosis as a framework. The protocols herein are designed to be robust and self-validating, emphasizing the scientific rationale behind each experimental step.

Mechanism of Action: this compound as a Sterol Demethylation Inhibitor

This compound's antifungal activity is rooted in its ability to inhibit the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The following diagram illustrates the mechanism of action.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Catalyzes demethylation This compound This compound This compound->CYP51A1 Inhibits ToxicSterols Accumulation of Toxic Methylated Sterols CYP51A1->ToxicSterols Leads to Membrane Disrupted Fungal Cell Membrane ToxicSterols->Membrane Causes

Caption: Mechanism of action of this compound.

Phase 1: In Vitro Characterization of Fusarium Isolates

Prior to in vivo studies, it is imperative to characterize the in vitro susceptibility of the Fusarium isolates to this compound. This provides a baseline for interpreting in vivo efficacy and selecting appropriate isolates for the animal model.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for filamentous fungi.[9][10]

1. Isolate Selection and Culture:

  • Select well-characterized clinical or environmental isolates of Fusarium spp. (e.g., F. solani, F. oxysporum).
  • Culture the isolates on potato dextrose agar (PDA) at 35°C for 5-7 days to promote sporulation.

2. Inoculum Preparation:

  • Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 20.
  • Adjust the conidial suspension to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a hemocytometer.
  • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

3. Antifungal Agent Preparation:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
  • Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.03 to 32 µg/mL).

4. Incubation and Reading:

  • Inoculate each well with the prepared fungal suspension.
  • Include a drug-free growth control and a sterile control.
  • Incubate the plates at 35°C for 48-72 hours.
  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.

Phase 2: In Vivo Efficacy in a Murine Model of Disseminated Fusariosis

This section details a murine model to evaluate the in vivo efficacy of this compound. This model mimics the life-threatening disseminated infections observed in immunocompromised patients.[9][10]

Experimental Workflow

cluster_workflow In Vivo Efficacy Workflow AnimalAcclimation Animal Acclimation (e.g., 6-8 week old female BALB/c mice) Immunosuppression Immunosuppression (e.g., Cyclophosphamide) AnimalAcclimation->Immunosuppression Infection Intravenous Infection (Fusarium spp. conidia) Immunosuppression->Infection Treatment Treatment Initiation (this compound, Vehicle, Positive Control) Infection->Treatment Monitoring Daily Monitoring (Survival, Clinical Score, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Day 14 post-infection) Monitoring->Endpoint OrganHarvest Organ Harvest (Kidneys, Liver, Spleen) Endpoint->OrganHarvest FungalBurden Fungal Burden Quantification (CFU/gram) OrganHarvest->FungalBurden Histopathology Histopathology OrganHarvest->Histopathology

Caption: Experimental workflow for in vivo efficacy testing.

Protocol 2: Murine Model of Disseminated Fusariosis

1. Animal Model and Husbandry:

  • Use female BALB/c mice, 6-8 weeks old.
  • House the animals in a specific pathogen-free facility with ad libitum access to food and water.
  • Allow a 7-day acclimatization period before the start of the experiment.

2. Immunosuppression:

  • To establish a robust infection, immunosuppression is necessary.
  • Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg of body weight on days -2 and +3 relative to infection.
  • Rationale: This regimen induces neutropenia, mimicking the condition of high-risk patients.

3. Inoculum Preparation and Infection:

  • Prepare a conidial suspension of the selected Fusarium isolate as described in Protocol 1.
  • Wash the conidia twice with sterile phosphate-buffered saline (PBS).
  • Adjust the final concentration to 2 x 10^7 conidia/mL in PBS.
  • Infect mice via intravenous injection of 0.1 mL of the inoculum into the lateral tail vein.[10]

4. Treatment Groups and Dosing:

  • Vehicle Control: The vehicle used to dissolve this compound (e.g., 0.5% methylcellulose).
  • This compound Treatment Groups: At least three dose levels (e.g., 10, 25, and 50 mg/kg/day).
  • Positive Control: An antifungal with known activity against Fusarium, such as voriconazole (e.g., 20 mg/kg/day).
  • Dosing Rationale: As specific pharmacokinetic data for this compound in mice is not readily available, the proposed doses are based on effective doses of other triazoles in similar models. This compound has shown rapid absorption in plants, suggesting good systemic potential.[2][6]
  • Administer treatments orally via gavage, starting 24 hours post-infection and continuing for a specified duration (e.g., 7 or 14 days).

5. Monitoring and Endpoints:

  • Monitor the mice at least twice daily for clinical signs of illness (e.g., lethargy, ruffled fur, weight loss).
  • Record survival and body weight daily.
  • The primary endpoint is survival over a 21-day period.
  • Secondary endpoints include fungal burden in target organs (kidneys, liver, spleen) and histopathological changes.

6. Fungal Burden Quantification:

  • At a predetermined time point (e.g., day 7 or at the time of euthanasia), aseptically harvest kidneys, liver, and spleen.
  • Weigh the organs and homogenize them in sterile saline.
  • Plate serial dilutions of the homogenates on PDA containing antibiotics to inhibit bacterial growth.
  • Incubate at 35°C for 48 hours and count the colonies.
  • Express the results as log10 CFU per gram of tissue.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate comparison between treatment groups.

Table 1: Hypothetical In Vivo Efficacy of this compound against Fusarium solani

Treatment Group (n=10)Dose (mg/kg/day)Survival Rate (%) at Day 21Mean Fungal Burden (log10 CFU/g ± SD) - Kidney
Vehicle Control-106.2 ± 0.5
This compound10305.1 ± 0.7
This compound25604.3 ± 0.6
This compound50803.5 ± 0.4
Voriconazole20703.8 ± 0.5

Note: This data is for illustrative purposes only.

Statistical Analysis:

  • Survival data should be analyzed using the log-rank (Mantel-Cox) test.

  • Fungal burden data should be analyzed using a one-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) for multiple comparisons.

  • A p-value of <0.05 is typically considered statistically significant.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound against Fusarium spp. By combining standardized in vitro susceptibility testing with a clinically relevant murine model of disseminated infection, researchers can generate reliable data to assess the therapeutic potential of this compound. The emphasis on a clear experimental design, appropriate controls, and quantitative endpoints ensures the scientific integrity and trustworthiness of the findings. Further studies to determine the pharmacokinetic and pharmacodynamic properties of this compound in mammals will be crucial for optimizing dosing regimens and translating these preclinical findings to clinical applications.

References

Simeconazole: Application Notes and Protocols for Integrated Pest Management Programs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Fungal Disease Management

Simeconazole is a broad-spectrum, systemic fungicide belonging to the triazole class of sterol demethylation inhibitors (DMI)[1]. As a member of the Fungicide Resistance Action Committee (FRAC) Group 3, its mode of action involves the inhibition of C14-demethylase in the ergosterol biosynthesis pathway, which is essential for the formation of fungal cell walls. This targeted mechanism disrupts fungal growth and development, making this compound an effective tool against a wide range of plant pathogenic fungi, including those responsible for powdery mildew, scab, rusts, and various blights on cereals, fruits, and vegetables[2].

The integration of this compound into an Integrated Pest Management (IPM) framework requires a nuanced understanding of its chemical properties, biological activity, and the ecological principles that govern sustainable agriculture. An IPM approach is a holistic strategy that combines cultural, biological, and chemical methods to manage pests in a way that minimizes economic, health, and environmental risks. The judicious use of fungicides like this compound is a critical component of IPM, reserved for situations where preventative measures are insufficient and pest populations are projected to exceed economic thresholds.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound and detailed protocols for its application within an IPM program. It is designed to offer not just procedural steps, but also the scientific rationale behind them, empowering users to make informed decisions in their specific research and field applications.

Physicochemical and Toxicological Profile of this compound

A thorough understanding of a fungicide's properties is fundamental to its safe and effective use.

PropertyValueSource
Common Name This compound[1]
Trade Names Mongarit™, Sanlit™[1][3][4][5]
CAS Number 149508-90-7[1]
Molecular Formula C₁₄H₂₀FN₃OSi[1]
Molecular Weight 293.41 g/mol [1]
Mode of Action Sterol demethylation inhibitor (DMI)[1]
FRAC Group 3[2]
Systemic Activity Yes (translaminar and vapor-phase)[6]
Water Solubility 57.5 mg/L (at 20°C)[1]
Oral LD₅₀ (rat) 611 mg/kg (male), 682 mg/kg (female)[1]

This compound's Mode of Action: A Molecular Perspective

This compound's efficacy stems from its targeted disruption of a critical metabolic pathway in fungi. The following diagram illustrates this mechanism.

This compound Mode of Action cluster_fungal_cell Fungal Cell acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Ergosterol Biosynthesis Pathway lanosterol Lanosterol squalene->lanosterol Ergosterol Biosynthesis Pathway c14_demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->c14_demethylase Substrate ergosterol Ergosterol cell_membrane Functional Cell Membrane ergosterol->cell_membrane Essential component c14_demethylase->ergosterol Catalyzes conversion This compound This compound (FRAC Group 3) This compound->c14_demethylase Inhibits

Caption: this compound inhibits the enzyme Lanosterol 14α-demethylase.

This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the integrity of the fungal cell membrane and inhibiting fungal growth.

Integrating this compound into an IPM Framework

The use of any fungicide, including this compound, should be a well-considered decision within a broader IPM strategy. The goal is not to eliminate all fungal presence, but to manage it below an economic injury level.

IPM_Workflow cluster_monitoring Monitoring & Scouting cluster_decision Decision Making cluster_intervention Intervention cluster_evaluation Evaluation Scouting Regular Field Scouting Threshold Is Action Threshold Met? Scouting->Threshold Weather Weather Monitoring (Temp, Humidity, Leaf Wetness) Weather->Threshold Cultural Cultural Controls (e.g., Pruning, Sanitation) Threshold->Cultural No Chemical Chemical Controls (this compound Application) Threshold->Chemical Yes Cultural->Scouting Biological Biological Controls Biological->Scouting Efficacy Assess Efficacy Chemical->Efficacy Record Record Keeping Efficacy->Record Record->Scouting Inform Future Decisions

Caption: An IPM workflow for disease management.

Core Principles for this compound Use in IPM:

  • Prevention First: Employ preventative cultural practices such as selecting resistant cultivars, ensuring proper crop spacing for air circulation, managing irrigation to reduce leaf wetness duration, and practicing good field sanitation to reduce inoculum levels.

  • Monitoring and Scouting: Regularly scout fields for early signs of disease. Use diagnostic tools and knowledge of disease life cycles to accurately identify the pathogen.

  • Action Thresholds: Only consider a fungicide application when disease pressure reaches a predetermined action threshold. This is the point at which pest populations or environmental conditions indicate that control action is necessary to prevent economic loss.

    CropDiseaseAction ThresholdSource
    WheatPowdery Mildew (Blumeria graminis)Feekes 7: Average of 5 pustules per uppermost leaf. Feekes 8: Average of 5 pustules per leaf on the flag-2 leaf.[7]
    AppleApple Scab (Venturia inaequalis)7% incidence of scab on immature fruit may serve as an optimal threshold to prevent harvest scab from exceeding 5%.[8]
  • Judicious Chemical Use: When a fungicide is necessary, select the appropriate product based on the target pathogen, crop, and resistance management considerations. This compound, being a Group 3 fungicide, should be used in rotation or in tank mixes with fungicides from different FRAC groups to mitigate the risk of resistance development.

Resistance Management: A Critical Component

The repeated use of fungicides with the same mode of action creates selection pressure that can lead to the development of resistant fungal populations. As a DMI fungicide, this compound is at a medium risk for resistance development.

Strategies to Mitigate Resistance:

  • Rotation: Do not apply this compound or other Group 3 fungicides consecutively. Rotate with fungicides from different FRAC groups (e.g., Group 11 - QoIs, Group 7 - SDHIs, or multi-site contact fungicides like M3 or M5).

  • Mixtures: Use pre-formulated mixtures or tank-mix this compound with a fungicide from a different FRAC group. This provides multiple modes of action against the target pathogen.

  • Limit Applications: Adhere to the maximum number of applications per season as specified on the product label.

  • Use Recommended Rates: Applying fungicides at rates lower than recommended can lead to sublethal doses that may accelerate the development of resistance. Always use the label-recommended rate for the target disease and pressure.

Application Protocols: A Methodological Framework

Disclaimer: The following protocols are methodological frameworks. Specific application rates, spray volumes, and pre-harvest intervals (PHIs) for this compound are not available in publicly accessible literature. Users MUST obtain and strictly follow the directions on the product label and Safety Data Sheet (SDS) for any this compound-containing product.

Protocol 1: Preparation of this compound Spray Solution

This protocol outlines the general procedure for preparing a spray solution.

1. Pre-application Checklist:

  • Obtain the product label and Safety Data Sheet (SDS) for the specific this compound formulation.
  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or a face shield, and a long-sleeved shirt and long pants.
  • Ensure the sprayer is clean and properly calibrated.

2. Tank Mixing Procedure (General Order):

  • Fill the spray tank to at least 50-70% of the desired final volume with clean water.
  • Start the sprayer's agitation system and maintain it throughout the mixing and application process.
  • Add products to the tank in the following order, allowing each to fully disperse before adding the next:
  • Water-soluble bags (WSB)
  • Water-dispersible granules (WG) or Wettable powders (WP)
  • Suspension concentrates (SC) or Flowables (F)
  • This compound formulation (if an Emulsifiable Concentrate - EC)
  • Emulsifiable concentrates (EC)
  • Soluble liquids (SL) or Solutions (S)
  • Adjuvants (e.g., nonionic surfactants, crop oil concentrates), if recommended. For triazole fungicides, drift reduction agents are often permitted. Always check label recommendations for adjuvants[9].
  • Continue filling the tank with water to the final desired volume.

3. Jar Test for Compatibility:

  • Before tank-mixing for the first time, perform a jar test to ensure physical compatibility of the products.
  • In a clear glass jar, add the components in the same order and ratio as they will be in the spray tank.
  • Cap the jar, shake it, and let it stand for 15-30 minutes.
  • Observe for any signs of incompatibility, such as separation, precipitation, or clumping. If any of these occur, do not tank-mix the products.

Protocol 2: Field Application of this compound for Cereal Powdery Mildew

This protocol provides a template for the application of this compound to control powdery mildew in wheat, based on IPM principles.

1. Scouting and Threshold Assessment:

  • Begin scouting for powdery mildew at the tillering stage (Feekes 6-7).
  • Assess the incidence and severity of the disease on the upper leaves.
  • Apply this compound only if the action threshold is met (e.g., an average of 5 pustules per uppermost leaf at Feekes 7)[7].

2. Application Timing:

  • The optimal timing for a single fungicide application to protect yield is often at the flag leaf emergence stage (Feekes 8-9) to protect the leaf that contributes most to grain fill.
  • Consider the curative and protective properties of this compound. It has shown excellent curative activity when applied 1-3 days after inoculation in barley powdery mildew studies.

3. Application Parameters:

  • Product Rate: Use the rate specified on the product label for wheat powdery mildew. This would typically be expressed in L/ha or kg/ha .
  • Spray Volume: Use a sufficient spray volume (e.g., 100-200 L/ha) to ensure thorough coverage of the crop canopy.
  • Nozzle Selection: Select nozzles that produce a medium droplet size to balance coverage and drift reduction.
  • Weather Conditions: Avoid spraying in high winds, high temperatures, or when rain is imminent, unless the product label specifies otherwise.

4. Post-Application:

  • Clean the sprayer thoroughly after use.
  • Continue to scout the field to evaluate the efficacy of the application and to monitor for any new disease development.
  • Adhere to the pre-harvest interval (PHI) specified on the product label.

Conclusion: Responsible and Effective Use

This compound is a potent fungicidal agent that, when used within a scientifically grounded IPM program, can provide effective control of key fungal diseases. Its systemic properties and targeted mode of action make it a valuable tool for modern agriculture. However, its responsible use is paramount. This requires a commitment to IPM principles, particularly in monitoring, adhering to action thresholds, and implementing robust resistance management strategies. The protocols and information provided in this guide are intended to equip researchers and professionals with the foundational knowledge to use this compound effectively and sustainably. The ultimate authority for any application must always be the product label, which provides the legally binding instructions for use, ensuring safety for the applicator, the consumer, and the environment.

References

Troubleshooting & Optimization

Simeconazole Stability and Degradation: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Simeconazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability testing and address potential degradation issues. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to conduct robust and reliable experiments.

I. Understanding this compound's Stability Profile: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of this compound.

Q1: What is this compound and what are its key structural features?

This compound is a broad-spectrum triazole fungicide. Its chemical structure, (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(trimethylsilyl)propan-2-ol, contains several key functional groups that influence its stability: a 1,2,4-triazole ring, a fluorophenyl group, a tertiary alcohol, and a trimethylsilyl group. The triazole and fluorophenyl moieties are common in many conazole fungicides and are known to be relatively stable, while the tertiary alcohol and the carbon-silicon bond can be susceptible to certain degradation pathways.

Q2: Why is stability testing for this compound important?

Stability testing is a critical component of drug development and formulation studies. It provides evidence on how the quality of a substance or product varies with time under the influence of environmental factors such as temperature, humidity, and light. For this compound, this is crucial for determining appropriate storage conditions, shelf-life, and for identifying potential degradation products that could impact its efficacy or toxicity.

Q3: What are the typical degradation pathways for triazole fungicides like this compound?

Based on the chemical structure and data from related triazole fungicides, this compound is likely susceptible to degradation through several pathways:

  • Hydrolysis: While the triazole ring is generally stable, under extreme pH and temperature conditions, cleavage of other bonds could occur.

  • Oxidation: The tertiary alcohol and other parts of the molecule can be susceptible to oxidative degradation, potentially leading to the formation of ketones or other oxygenated derivatives.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products. For some triazoles, this can involve cleavage of the triazole ring or modifications to the side chains.[1][2]

  • Thermal Degradation: High temperatures can induce decomposition, with the specific products depending on the temperature and presence of oxygen.[3]

Q4: What are the regulatory guidelines I should follow for stability testing?

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides comprehensive guidelines for stability testing. The key documents to consult are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products

  • ICH Q1B: Photostability Testing of New Drug Substances and Products

  • ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology

These guidelines outline the requirements for stability study design, stress testing, analytical method validation, and reporting.

II. Forced Degradation Studies: Unveiling Potential Degradants

Forced degradation (or stress testing) is essential for developing and validating stability-indicating analytical methods. It helps to identify likely degradation products and understand the degradation pathways of the drug substance.

A. Rationale for Stress Conditions

The choice of stress conditions is guided by ICH recommendations and the chemical nature of this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the parent compound from its degradation products.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Mechanisms
Acid Hydrolysis 0.1 M to 1 M HCl, heated (e.g., 60-80°C)Cleavage of ether linkages (if present in analogues), or other acid-labile groups.
Base Hydrolysis 0.1 M to 1 M NaOH, heated (e.g., 60-80°C)Saponification of esters (if present in analogues), or degradation of other base-labile groups.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), at room temperature or slightly heatedOxidation of the tertiary alcohol, and other susceptible moieties.
Thermal Degradation Dry heat (e.g., 105°C) for a specified durationThermally induced decomposition.
Photodegradation Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.Photochemical reactions leading to various degradation products.

B. Hypothetical Degradation Pathway of this compound

Based on the degradation pathways of other triazole fungicides, a potential degradation pathway for this compound is proposed below. The primary sites of degradation are likely the tertiary alcohol and the bond connecting the triazole moiety to the main carbon chain.

G This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (H₂O₂) This compound->Oxidation Photolysis Photolysis (UV Light) This compound->Photolysis Deg_Product_A Degradation Product A (e.g., Cleavage of C-N bond) Hydrolysis->Deg_Product_A Triazole 1,2,4-Triazole Hydrolysis->Triazole Deg_Product_B Degradation Product B (e.g., Oxidized alcohol) Oxidation->Deg_Product_B Deg_Product_C Degradation Product C (e.g., Photoproduct) Photolysis->Deg_Product_C

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

III. Stability-Indicating HPLC Method: A Practical Protocol and Troubleshooting

A validated stability-indicating method is crucial to accurately quantify the decrease of the active pharmaceutical ingredient (API) due to degradation and to monitor the formation of degradation products. Below is a general protocol for developing such a method for this compound, based on successful methods for other triazole fungicides like fluconazole.[4][5]

A. Experimental Workflow for Method Development and Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD1 Select Column and Mobile Phase MD2 Optimize Chromatographic Conditions MD1->MD2 MD3 Perform Forced Degradation Studies MD2->MD3 MD4 Assess Peak Purity MD3->MD4 MV1 Specificity MD4->MV1 Proceed to Validation MV2 Linearity & Range MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 Detection Limit (DL) & Quantitation Limit (QL) MV4->MV5 MV6 Robustness MV5->MV6

Caption: Workflow for developing and validating a stability-indicating HPLC method.

B. Detailed Experimental Protocol: Stability-Indicating HPLC Method for this compound (Example)

This protocol is a starting point and should be optimized for your specific instrumentation and requirements.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV or PDA detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A good starting point could be a 60:40 (v/v) mixture of buffer and organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a common range for triazoles is 210-270 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to the desired concentration with the mobile phase.

  • Sample Solution: For drug substance, dissolve an accurately weighed amount in the mobile phase. For formulated products, an appropriate extraction procedure will be necessary.

3. Forced Degradation Sample Preparation:

  • Acid/Base Hydrolysis: To a solution of this compound, add the acid or base and heat as required. Neutralize the solution before injection.

  • Oxidation: Add hydrogen peroxide to a solution of this compound and allow it to react.

  • Thermal Stress: Expose the solid or a solution of this compound to dry heat.

  • Photolytic Stress: Expose a solution of this compound to the specified light conditions.

4. Method Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Inject blank, placebo (if applicable), this compound standard, and stressed samples to demonstrate that the method is able to separate the main peak from any degradation products and excipients. Peak purity analysis using a PDA detector is recommended.

  • Linearity: Analyze a series of at least five concentrations of this compound standard to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a placebo or a known concentration of this compound with known amounts of the standard at different levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day and inter-analyst): Analyze the same sample on different days and by different analysts.

  • Detection Limit (DL) and Quantitation Limit (QL): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability.

C. Troubleshooting Common HPLC Issues in this compound Analysis

IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with the column stationary phase.- Column overload.- Inappropriate mobile phase pH.- Use a high-purity silica column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Reduce sample concentration.- Adjust mobile phase pH to ensure this compound is in a single ionic form.
Peak Fronting - Sample solvent stronger than the mobile phase.- Column collapse.- Dissolve the sample in the mobile phase or a weaker solvent.- Ensure the mobile phase is within the pH stability range of the column.
Split Peaks - Clogged column inlet frit.- Void at the head of the column.- Reverse flush the column.- Replace the column inlet frit.- If a void is present, the column may need to be replaced.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column aging.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven for temperature control.- Use a guard column and replace it regularly.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from previous injections.- Use high-purity solvents.- Implement a thorough needle wash protocol in the autosampler.- Inject a blank to confirm the source of the ghost peak.

IV. References

  • Development and Validation of Analytical Method for Fluconazole and Fluconazole Related Compounds (A, B, and C) in Capsule Formulations by HPLC with UV Detection. Jordan Journal of Chemistry. --INVALID-LINK--

  • A Comparative Validation Study of Fluconazole by HPLC and UPLC with Forced Degradation Study. SciSpace. --INVALID-LINK--

  • Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Scholars Research Library. --INVALID-LINK--

  • Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Journal of Microbiology and Biotechnology. --INVALID-LINK--

  • Degradation of 1,2,4-Triazole Fungicides in the Environment. Journal of Ecology and Rural Environment. --INVALID-LINK--

  • Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. PubMed. --INVALID-LINK--

  • Degradation of conazole fungicides in water by electrochemical oxidation. PubMed. --INVALID-LINK--

  • Stability-Indicating HPLC Method for Posaconazole Bulk Assay. National Institutes of Health. --INVALID-LINK--

  • Photocatalytic Degradation of a Triazole Pesticide, Cyproconazole, in Water. ResearchGate. --INVALID-LINK--

  • Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Ovid. --INVALID-LINK--

  • Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. ACS Publications. --INVALID-LINK--

  • (PDF) Photodegradation of the Triazole Fungicide Hexaconazole. ResearchGate. --INVALID-LINK--

  • Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. PubMed. --INVALID-LINK--

  • DETERMINATION OF FLUCONAZOLE AND ITS OXIDATION PRODUCTS WITH KINETIC EVALUATION UNDER POTASSIUM PERMANGANATE TREATMENT IN ACIDIC. Biblioteka Nauki. --INVALID-LINK--

  • Stability of Two Antifungal Agents, Fluconazole and Miconazole, Compounded in HUMCO RECURA Topical Cream to Determine Beyond-Use. IJPC. --INVALID-LINK--

  • The simultaneous degradation of prochloraz and tebuconazole in water with monitoring their degradation products using liquid chromatography-tandem mass spectrometry. PubMed. --INVALID-LINK--

  • Attenuation of toxicity and occurrence of degradation products of the fungicide tebuconazole after combined vacuum UV and UVC treatment of drinking water. National Institutes of Health. --INVALID-LINK--

  • Degradation of azole fungicide fluconazole in aqueous solution by thermally activated persulfate. ResearchGate. --INVALID-LINK--

  • Chromatograms and formulae of epoxiconazole and its three degradation products ([M + H] + ions).. ResearchGate. --INVALID-LINK--

  • Dissipation of epoxiconazole in the paddy field under subtropical conditions of Taiwan. PubMed. --INVALID-LINK--

  • Environmental behavior of the chiral fungicide epoxiconazole in earthworm-soil system: Enantioselective enrichment, degradation kinetics, chiral metabolite identification, and biotransformation mechanism. PubMed. --INVALID-LINK--

  • Thermal Degradation and Combustion Behavior of Antifungal Pesticides: Triadimenol and Tebuconazole. AIDIC - The Italian Association of Chemical Engineering. --INVALID-LINK--

  • HPLC Troubleshooting Guide. Sigma-Aldrich. --INVALID-LINK--

  • HPLC Troubleshooting Guide. SCION Instruments. --INVALID-LINK--

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. GMI, Inc.. --INVALID-LINK--

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. PERSEE ANALYTICS, INC.. --INVALID-LINK--

  • Technical Support Center: Improving Peak Resolution in Simultaneous HPLC Analysis of Fungicides. Benchchem. --INVALID-LINK--

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. --INVALID-LINK--

References

Technical Support Center: Simeconazole Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for simeconazole quantification. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on quantifying this compound in complex biological, environmental, or food-based matrices. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and validate your analytical methods effectively.

This resource is structured in a question-and-answer format to directly address the common and complex challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

General & Method Setup

Q1: We are starting a new project to quantify this compound in human plasma. What is the recommended analytical technique?

A1: For quantifying a low-molecular-weight compound like this compound (a triazole fungicide) in a complex biological matrix such as human plasma, the gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This method offers unparalleled sensitivity and selectivity, which are crucial for distinguishing the analyte from endogenous matrix components.[3] LC-MS/MS allows for the detection of trace levels of this compound while minimizing interferences, which is a common challenge with techniques like HPLC-UV in complex matrices.[2]

The core principle of LC-MS/MS relies on chromatographic separation of the analyte from the matrix, followed by ionization (typically Electrospray Ionization - ESI) and subsequent detection of specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM). This two-tiered specificity (retention time and mass transitions) ensures high confidence in both identification and quantification.

Q2: What are the typical MS/MS transitions for this compound?

A2: this compound (C₁₄H₂₀FN₃OSi, MW: 293.41 g/mol ) is typically analyzed in positive ionization mode.[4] The precursor ion will be the protonated molecule [M+H]⁺ at m/z 294.1. The selection of product ions for MRM transitions should be based on empirical data from infusing a this compound standard into the mass spectrometer. However, based on its structure, common fragmentation pathways can be predicted. For instance, a study on the enantioselective determination of this compound used precursor-to-product ion transitions of m/z 195 -> 153 and m/z 121 -> 101 for building the MRM acquisition method.[5] Another common fragment observed in public databases is m/z 70.04.[4]

Recommended Practice: Always optimize cone voltage and collision energy for your specific instrument to find the most stable and intense transitions for both your quantifier and qualifier ions.

Parameter Typical Value Purpose
Precursor Ion [M+H]⁺m/z 294.1Parent mass of this compound
Quantifier IonInstrument DependentMost intense and stable product ion for quantification.
Qualifier IonInstrument DependentSecond most intense product ion for confirmation.
Ionization ModeESI PositiveStandard for triazole fungicides.
Sample Preparation

Q3: My this compound recovery is low and inconsistent in vegetable matrix. What sample preparation method should I use?

A3: Low and variable recovery is a classic sign of inefficient extraction and/or significant matrix effects. For complex food matrices like fruits and vegetables, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended and widely adopted.[6][7] This approach is effective for extracting a broad range of pesticides, including triazole fungicides like this compound.[5]

The QuEChERS workflow involves two main stages:

  • Extraction/Partitioning: The homogenized sample is first extracted with an organic solvent (typically acetonitrile) and then partitioning is induced by adding salts (e.g., magnesium sulfate, sodium chloride).[6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is cleaned up by adding a combination of sorbents to remove specific interferences.[6][8] For pigmented vegetable samples, a combination of Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and Graphitized Carbon Black (GCB) to remove pigments is often effective.[5]

See the detailed protocol for a modified QuEChERS method in the "Experimental Protocols" section below.

Q4: I am working with water samples and suspect my analyte concentration is very low. How can I effectively concentrate this compound?

A4: For aqueous samples with expected low analyte concentrations, such as environmental water monitoring, a pre-concentration step is essential.[9][10] Solid-Phase Extraction (SPE) is the most robust and common technique for this purpose.[9][10]

The principle involves passing the water sample through a cartridge packed with a solid sorbent that retains the analyte of interest. Interferences are washed away, and the analyte is then eluted with a small volume of an organic solvent, achieving significant concentration. For triazole fungicides, reversed-phase sorbents like C18 are a good starting point.[11]

The key steps in an SPE workflow are:

  • Conditioning: The sorbent is prepared with an organic solvent (e.g., methanol) followed by water to ensure proper interaction with the aqueous sample.[9][10]

  • Loading: The water sample is passed through the cartridge.

  • Washing: A weak solvent is used to wash away hydrophilic interferences.

  • Elution: A strong organic solvent (e.g., acetone, ethyl acetate, or a mixture) is used to elute the retained this compound.[9][10]

The eluate is then typically evaporated and reconstituted in a mobile-phase compatible solvent for LC-MS/MS analysis.[9][10]

Troubleshooting Matrix Effects

Q5: My calibration curve in solvent is linear, but when I analyze my samples (animal tissue), the quantification is inaccurate. What is happening?

A5: This is a classic manifestation of matrix effects .[12][13] Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix.[14][15] Electrospray ionization (ESI) is particularly susceptible to these effects.[12][13] Co-extracted components like phospholipids from plasma or fatty acids from tissue can compete with this compound for charge in the ESI source, leading to a suppressed signal and thus an underestimation of the true concentration.[13][16]

Causality: The discrepancy between your solvent calibration and sample results occurs because the calibration standards do not account for the ion suppression present in the actual samples. The mass spectrometer sees a lower signal for the same concentration in the matrix compared to the clean solvent.

Solution: The most effective way to compensate for this is to prepare matrix-matched calibration standards .[12][17] This involves spiking known concentrations of your this compound standard into a blank matrix extract (a sample of the same matrix type known to be free of the analyte). By doing this, both your calibrators and your unknown samples experience the same degree of matrix effect, which is then factored out during the quantification, leading to more accurate results.[12]

Logical Flow for Diagnosing and Mitigating Matrix Effects

Matrix_Effects_Workflow start Inaccurate Quantification in Matrix Samples q1 Is the issue reproducible? start->q1 check_system Check System Suitability: - Injection precision - Peak shape - S/N ratio q1->check_system No q2 Prepare Post-Extraction Spikes: Compare analyte response in solvent vs. blank matrix extract q1->q2 Yes check_system->q2 calc_me Calculate Matrix Effect (ME): ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100 q2->calc_me eval_me Evaluate ME calc_me->eval_me no_me ME is Minimal (e.g., 80-120%) Re-evaluate other parameters eval_me->no_me No Significant ME me_present Significant ME Observed (Suppression <80% or Enhancement >120%) eval_me->me_present Yes, Significant ME mitigation Implement Mitigation Strategy me_present->mitigation strat1 1. Improve Sample Cleanup (e.g., modify QuEChERS/SPE) mitigation->strat1 strat2 2. Optimize Chromatography (Separate analyte from interferences) mitigation->strat2 strat3 3. Use Matrix-Matched Calibrants (Most common & effective) mitigation->strat3 strat4 4. Use Stable Isotope-Labeled Internal Standard (SIL-IS) (Gold standard if available) mitigation->strat4 end Accurate & Validated Quantification strat1->end strat2->end strat3->end strat4->end QuEChERS_Workflow homogenize 1. Homogenize Sample (e.g., 10g cucumber) add_solvent 2. Add Acetonitrile (10 mL) & Internal Std. homogenize->add_solvent add_salts 3. Add QuEChERS Salts (MgSO4, NaCl) add_solvent->add_salts shake 4. Shake Vigorously (1 min) add_salts->shake centrifuge1 5. Centrifuge (≥4000 RCF, 5 min) shake->centrifuge1 transfer 6. Transfer Supernatant (1 mL) centrifuge1->transfer dspe 7. Add to d-SPE Tube (MgSO4, PSA, C18) transfer->dspe vortex 8. Vortex (30 sec) dspe->vortex centrifuge2 9. Centrifuge (≥10,000 RCF, 2 min) vortex->centrifuge2 analyze 10. Transfer to Vial for LC-MS/MS Analysis centrifuge2->analyze

References

Technical Support Center: Interference in Simeconazole Analytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for simeconazole analytical assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex interferences that can arise during the quantitative analysis of this compound. As a triazole fungicide, this compound's analysis, particularly at trace levels in complex matrices, demands a robust understanding of potential pitfalls. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and validate your methodologies effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during this compound analysis.

Q: What are the most common analytical techniques for this compound?

A: The most prevalent methods are hyphenated chromatographic techniques. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are favored for their high sensitivity and selectivity, especially for residue analysis in complex food and environmental matrices.[1] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also used, particularly for formulation analysis, but is more susceptible to interferences due to its lower specificity.[2][3]

Q: What are "matrix effects" and why are they a significant problem in this compound LC-MS/MS analysis?

A: Matrix effects are the alteration (suppression or enhancement) of the ionization of an analyte, like this compound, by co-eluting compounds from the sample matrix.[4][5] During the electrospray ionization (ESI) process, these co-extracted components can compete with this compound for charge or alter the droplet evaporation process, leading to inaccurate quantification.[5] This is a major concern in complex samples like soil, food, and biological fluids, and failure to address it can lead to significant analytical errors.[4][6][7]

Q: My this compound peak is tailing in my reversed-phase HPLC method. What's the quick explanation?

A: Peak tailing for this compound, a compound with basic nitrogen atoms in its triazole ring, is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.[8] At typical mobile phase pHs, these silanols can be ionized and interact with the protonated this compound, causing a portion of the analyte to lag behind the main peak.

Q: What is QuEChERS and why is it so commonly used for this compound sample preparation?

A: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an extraction and partitioning step with acetonitrile and salts, followed by a cleanup step called dispersive solid-phase extraction (dSPE).[1][9] It is widely adopted for pesticide residue analysis, including this compound, because it is fast, uses minimal solvent, and effectively removes a broad range of matrix interferences like fats, sugars, and pigments, leading to cleaner extracts and more reliable results.[10][11]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect explanations for specific experimental problems.

Section A: Chromatographic & Spectrometric Issues

Q1: My this compound peak has poor shape (fronting, tailing, or splitting). What are the likely causes and how do I fix it?

A: Poor peak shape is a common but solvable issue. The logical flow for troubleshooting this problem is outlined below.

G cluster_0 Problem: Poor this compound Peak Shape cluster_1 Initial Checks cluster_2 Chemical Interactions (Tailing) cluster_3 Physical/Mechanical Issues Problem Peak Tailing, Fronting, or Splitting Observed Check_Injection Injection Solvent Mismatch? Problem->Check_Injection Is sample solvent stronger than mobile phase? Check_Overload Column Overload? Problem->Check_Overload Is concentration too high? Silanol_Interaction Secondary Silanol Interactions Problem->Silanol_Interaction Is peak tailing specifically? Column_Void Column Void / Blocked Frit Problem->Column_Void Is pressure high/fluctuating? Solution_Injection Dissolve sample in mobile phase Check_Injection->Solution_Injection Fix Solution_Overload Dilute sample Check_Overload->Solution_Overload Fix Buffer_pH Mobile Phase pH Incorrect Silanol_Interaction->Buffer_pH Solution_Silanol Add buffer (e.g., 10-25 mM formate) or use end-capped column Silanol_Interaction->Solution_Silanol Fix Solution_Buffer Adjust pH to suppress silanol activity (pH 3-4) Buffer_pH->Solution_Buffer Fix Solution_Column Reverse flush or replace column Column_Void->Solution_Column Fix Tubing_Issues Extra-Column Dead Volume Solution_Tubing Use shorter, narrower ID tubing Tubing_Issues->Solution_Tubing Fix

Caption: Troubleshooting workflow for poor peak shape.

  • Causality & Explanation:

    • Peak Tailing: As mentioned, this is often due to silanol interactions. The triazole group in this compound can become protonated and interact with negatively charged silanol groups on the column packing material. This secondary interaction mechanism slows a fraction of the analyte molecules, causing the peak to tail.[8] Adding a low-concentration acidic modifier or buffer (e.g., formic acid, ammonium formate) to the mobile phase can suppress silanol ionization and sharpen the peak.[8]

    • Peak Fronting: This is typically a sign of column overload or an injection solvent that is significantly stronger than the mobile phase. If the sample is dissolved in a solvent that is too strong (e.g., pure acetonitrile in a high-aqueous mobile phase), the analyte band will spread down the column before the separation begins. Always try to dissolve your sample in the initial mobile phase composition.[12]

    • Peak Splitting: This often indicates a physical problem. A void at the head of the column, a partially blocked inlet frit, or channeling in the packed bed can cause the sample band to travel through two different paths, resulting in a split or shouldered peak.[13] This usually requires column maintenance (back-flushing) or replacement.

Q2 (LC-MS/MS): My this compound signal intensity is inconsistent, suppressed, or enhanced. How do I diagnose and quantify matrix effects?

A: Inconsistent signal intensity when analyzing samples versus standards is the classic symptom of matrix effects. Diagnosing and quantifying this is a critical part of method validation. The "gold standard" approach is a post-extraction spike experiment.[5]

  • Causality & Explanation:

    • Ion Suppression: More common than enhancement, suppression occurs when co-eluting matrix components compete with this compound for ionization in the ESI source.[4] Compounds like phospholipids, salts, or endogenous metabolites can reduce the efficiency with which this compound molecules acquire a charge, thus lowering the detector response.

    • Ion Enhancement: Less frequently, some matrix components can actually improve the ionization efficiency of the analyte, leading to a falsely high signal.[4]

  • Diagnostic Protocol:

    • Prepare Three Sample Sets:

      • Set A (Neat Standard): this compound standard prepared in pure solvent (e.g., mobile phase).

      • Set B (Post-Spike Extract): A blank matrix sample (e.g., a control food sample known to be free of this compound) is taken through your entire extraction and cleanup procedure. The final, clean extract is then spiked with this compound standard to the same concentration as Set A.

      • Set C (Pre-Spike Extract): A blank matrix sample is spiked with this compound standard before the extraction process begins. This set is used to evaluate recovery.

    • Analyze and Calculate: Analyze all three sets under the same LC-MS/MS conditions.

      • Matrix Effect (%) is calculated as: [(Peak Area of Set B) / (Peak Area of Set A)] * 100%.[5]

      • Recovery (%) is calculated as: [(Peak Area of Set C) / (Peak Area of Set B)] * 100%.

    • Interpretation:

      • A Matrix Effect value significantly different from 100% (e.g., <80% or >120%) indicates the presence of ion suppression or enhancement, respectively.[5]

      • Recovery should ideally be within 70-120% for trace analysis, as per SANTE guidelines.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Use a more selective dSPE sorbent or an additional SPE cleanup step to remove interfering matrix components. (See Q6).

    • Chromatographic Separation: Modify your gradient to better separate this compound from the regions where matrix components elute (often very early or very late in the run).

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract (the same as Set B). This is the most common and effective way to compensate for consistent matrix effects.[4][6]

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS for this compound will co-elute and experience the same matrix effects, allowing for accurate correction. However, this is also the most expensive option.[14][15]

Q3 (LC-MS/MS): I suspect an isobaric interference with this compound. How can I confirm and resolve this?

A: Isobaric interference, where another compound has the same precursor and product ion transition as this compound, is a particularly challenging issue because it can go undetected by standard MRM analysis. This can be caused by metabolites, degradation products, or structurally similar compounds.[16][17]

  • Causality & Explanation:

    • This compound has a nominal mass of 293.4 g/mol . A degradation product, for instance, might lose a small functional group and gain another, resulting in an isobaric molecule.[3] If this degradant also fragments to produce an ion with the same mass-to-charge ratio as a this compound product ion, it will be indistinguishable in the MRM channel.[16][17]

    • Other azole fungicides or even unrelated pharmaceuticals can sometimes produce interfering signals. For example, studies have shown non-steroidal drugs can interfere with steroid hormone assays due to overlapping isotopologues.[18]

  • Confirmation & Resolution Steps:

    • Chromatographic Scrutiny: The first line of defense is good chromatography.

      • Action: Lengthen your gradient or try a column with a different selectivity (e.g., Phenyl-Hexyl instead of C18). If the peak shape of this compound in the sample looks slightly broader or has a shoulder compared to a clean standard, it's a red flag for a co-eluting interference.

    • Monitor Multiple MRM Transitions:

      • Action: If possible, monitor at least two or three MRM transitions for this compound. An interfering compound is unlikely to have the exact same precursor and multiple product ions in the same abundance ratio as this compound. A change in the ratio of quantifier to qualifier ions between your standard and your sample is strong evidence of an interference.[19]

    • High-Resolution Mass Spectrometry (HRMS):

      • Action: If available, analyze the sample on an LC-QTOF or Orbitrap system. These instruments can measure mass with high accuracy. An isobaric interferent will likely have a slightly different exact mass from this compound, allowing it to be resolved by the mass spectrometer.

Section B: Sample Preparation & Matrix-Related Issues

Q6: How do I choose the right QuEChERS cleanup sorbent for my sample matrix?

A: The choice of dSPE sorbent is critical for removing specific matrix interferences without sacrificing this compound recovery. The selection should be tailored to the matrix composition.

Sorbent CombinationPrimary Target InterferencesCommon MatricesCautions for this compound
PSA (Primary Secondary Amine) Sugars, fatty acids, organic acids, some polar pigments.Fruits, Vegetables.Generally safe for this compound. This is a very common choice.
C18 (Octadecylsilane) Non-polar interferences, especially long-chain fats and lipids.High-fat samples (e.g., avocado, nuts, dairy, meat).Can potentially retain this compound due to its moderate hydrophobicity. Always validate recovery.
GCB (Graphitized Carbon Black) Pigments (chlorophyll, carotenoids), sterols, planar molecules.Highly pigmented samples (e.g., spinach, carrots, red peppers).High Risk. GCB is known to adsorb planar molecules. The triazole ring structure of this compound makes it susceptible to loss. Use GCB sparingly and only if absolutely necessary, and thoroughly validate recovery.[1]
Z-Sep/Z-Sep+ (Zirconia-based) Fats (phospholipids, fatty acids), some pigments.Very high-fat samples (e.g., fish oil, beef kidney).A good alternative to GCB for removing both fats and some color without the risk of adsorbing planar analytes.[20][21]
  • Expert Recommendation: For a new, unknown matrix, start with a combination of MgSO₄ (to remove water) and PSA. If you are working with a high-fat matrix, add C18. If the extract is still highly colored and interfering with your analysis, consider a small amount of GCB or, preferably, a zirconia-based sorbent, but you must validate that this compound is not being lost during this step.[1][11][20]

Section C: Method Integrity & Validation

Q8: I suspect my this compound standard or sample has degraded. How can I investigate this?

A: this compound, like other azoles, can degrade under certain conditions (e.g., strong acid/base, oxidation, UV light). This can lead to a loss of the parent analyte and the appearance of new, potentially interfering peaks. A forced degradation study is the definitive way to investigate this.[22][23][24]

  • Causality & Explanation: The triazole and fluorophenyl moieties are common sites for degradation. Hydrolysis might cleave the triazole ring, while oxidation could add hydroxyl groups to the aromatic ring.[22][25][26] These degradation products (DPs) can interfere with the analysis of the parent compound, sometimes even being isobaric.[16][17]

  • Forced Degradation Protocol:

    • Prepare Solutions: Prepare separate solutions of this compound in a suitable solvent.

    • Apply Stress Conditions:

      • Acid Hydrolysis: Add 0.1 M HCl and hold at 60°C for 24 hours.

      • Base Hydrolysis: Add 0.1 M NaOH and hold at 60°C for 24 hours.

      • Oxidation: Add 3% H₂O₂ and hold at room temperature for 24 hours.

      • Photolytic Degradation: Expose to UV light (e.g., 254 nm) for 24 hours.

      • Thermal Degradation: Hold at 60°C for 24 hours (as a control).

    • Analyze: Neutralize the acid/base samples and analyze all stressed samples by LC-MS (preferably with a full scan or data-independent acquisition mode) and compare them to an unstressed control.

    • Interpretation: Look for a decrease in the this compound peak area and the appearance of new peaks. These new peaks are your potential degradation products. This information is invaluable for proactively identifying potential interferences in your routine samples.

Part 3: Visualization of Key Workflows

G cluster_0 Sample Preparation Workflow (QuEChERS) cluster_1 Dispersive SPE (dSPE) Cleanup cluster_2 Analysis Start Homogenized Sample Extraction Add Acetonitrile & QuEChERS Salts (e.g., MgSO4, NaCl) Shake/Vortex Start->Extraction Centrifuge1 Centrifuge Extraction->Centrifuge1 Supernatant Collect Acetonitrile Supernatant Centrifuge1->Supernatant dSPE Add dSPE Sorbent to Aliquot (e.g., PSA + C18) Shake/Vortex Supernatant->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Final_Extract Collect Final Extract for Analysis Centrifuge2->Final_Extract Analysis LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Caption: Generalized QuEChERS workflow for this compound.

Part 4: References
  • Yan, Z., Maher, N., Torres, R., Cotto, C., Hastings, B., Dasgupta, M., Hyman, R., Huebert, N., & Caldwell, G. W. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid communications in mass spectrometry, 22(13), 2021–2028. --INVALID-LINK--

  • Laguana, M. A. C., Taylor, P., & Toth, I. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC Europe, 27(11).

  • Yan, Z., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. ResearchGate.

  • Mhaske, R. A., & Sahasrabudhe, S. (2011). Identification of major degradation products of ketoconazole. Scientia pharmaceutica, 79(4), 817–836. --INVALID-LINK--

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.

  • Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 12-21.

  • Lehotay, S. J. (2022). Use of a centrifuge in solid-phase extraction is a valid platform for cleanup in the high-throughput analysis of chemical contaminants in nonfatty and fatty foods. USDA ARS.

  • Restek Corporation. (n.d.). HPLC Troubleshooting.

  • De Boevre, M., et al. (2012). MRM transitions and MS/MS parameters for the analytes under investigation (UPLC-MS/MS analysis). ResearchGate.

  • Mhaske, R. A., & Sahasrabudhe, S. (2011). Identification of Major Degradation Products of Ketoconazole. PMC - NIH.

  • Rieke, S., et al. (2017). Mixture effects of azole fungicides on the adrenal gland in a broad dose range. ResearchGate.

  • Li, J., Dong, F., Liu, X., Xu, J., Li, Y., Shan, W., & Zheng, Y. (2011). Enantioselective determination of triazole fungicide this compound in vegetables, fruits, and cereals using modified QuEChERS (quick, easy, cheap, effective, rugged and safe) coupled to gas chromatography/tandem mass spectrometry. Analytica chimica acta, 702(1), 127–135. --INVALID-LINK--

  • Marx-Stoelting, P., et al. (2023). Characterization of the interferences of systemic azole antifungal drugs with adrenal steroid biosynthesis using H295R cells and enzyme activity assays. Current Research in Toxicology, 5, 100119.

  • Parker, J. E., et al. (2015). understanding resistance mechanisms in agricultural fungal pathogens: Mode of action and resistance mechanisms to azole fungicides. ResearchGate.

  • Dong, M. W. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. LCGC North America, 36(8), 528-537.

  • Taxvig, C., et al. (2022). Azole Fungicides and Their Endocrine Disrupting Properties: Perspectives on Sex Hormone-Dependent Reproductive Development. Frontiers in Endocrinology, 13, 892785.

  • Stenerson, K. K., Ye, M., Shimelis, O., Barrey, E., & Halpenny, M. (2016). Sample Cleanup for the Analysis of Pesticide Residues and Polynuclear Aromatic Hydrocarbons in Fatty Food Matrices. American Laboratory.

  • Liu, Y., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 14(13), 947-952.

  • Stadler, D., Malachova, A., Krska, R., & Sulyok, M. (n.d.). Assessment of Relative Matrix Effects for a “Dilute and Shoot” Multi-Mycotoxin LC-MS/MS Method. MyToolBox.

  • Zarn, J. A., et al. (2003). Toxicological evaluation of azole fungicides in agriculture and food chemistry. Chimia, 57(11), 734-739.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

  • Patel, K., & Patel, J. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Research and Applications, 9(3), 1635-1646.

  • Saylan, Y., et al. (2022). Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate.

  • Singh, R., et al. (2022). Optimization of QuEChERS for High-Sensitivity Pesticide Detection in Simulated Biological Matrices Using UPLC-MS/MS. ResearchGate.

  • Restek Corporation. (2020). Modifying QuEChERS for complicated matrices-High Fat Samples.

  • De Santis, L., et al. (2017). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. ResearchGate.

  • Sigma-Aldrich. (n.d.). Analysis of Compounds in Fatty Matrices.

  • Mhaske, R. A., & Sahasrabudhe, S. (2011). Identification of Major Degradation Products of Ketoconazole. MDPI.

  • Salvia, M. V., et al. (2015). Statistical evaluation of the influence of soil properties on recoveries and matrix effects during the analysis of pharmaceutical compounds and steroids by quick, easy, cheap, effective, rugged and safe extraction followed by liquid chromatography-tandem mass spectrometry. ResearchGate.

  • Drienovska, I., et al. (2024). Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater. ResearchGate.

  • Gamón, M., & Lleó, C. (2000). Procedures for analysis of atrazine and simazine in environmental matrices. Journal of chromatographic science, 38(6), 225–234.

  • Kumar, A., et al. (2023). Analytical Method Development, Validation and Optimization of Fluconazole Drug Using RP- HPLC. International Journal of Scientific Research & Technology, 4(6), 1-11.

  • Mhaske, R. A., & Sahasrabudhe, S. (2011). Identification of Major Degradation Products of Ketoconazole. ResearchGate.

  • Suneetha, A., & Rao, A. L. (2022). analytical method development and validation of fluconazole and tinidazole in bulk and tablet dosage form by rp-hplc. Journal of Pharmaceutical Negative Results, 13(4), 112-120.

  • Takeda, T., et al. (2003). Evaluation of the systemic activity of this compound in comparison with that of other DMI fungicides. Journal of pesticide science, 28(2), 173–179.

  • Salma, A., et al. (2014). Photodegradation of the azole fungicide fluconazole in aqueous solution under UV-254: kinetics, mechanistic investigations and toxicity evaluation. Chemosphere, 105, 126-132.

  • Jiao, L., et al. (2019). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of agricultural and food chemistry, 67(15), 4305–4314.

  • Arellano, L., et al. (2014). Nonbiological Degradation of Triazine Herbicides Photolysis and Hydrolysis. ResearchGate.

  • Gabor, M., et al. (2023). Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay. Metabolites, 13(1), 116.

  • Drienovska, I., et al. (2024). Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater. Water, Air, & Soil Pollution, 235(6), 396.

  • Mhaske, R. A., & Sahasrabudhe, S. (2011). (PDF) Identification of Major Degradation Products of Ketoconazole. ResearchGate.

  • YMER. (2025). METHOD DEVELOPMENT AND VALIDATION OF FLUCONAZOLE IN BULK AND ITS PHARMACEUTICAL DOSAGE FORMS BY RP-HPLC. YMER.

  • Merck Millipore. (n.d.). Evaluation of the systemic activity of this compound in comparison with that of other DMI fungicides.

  • Radjenović, J., & Petrović, M. (2021). Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity. Journal of hazardous materials, 410, 124579.

References

Technical Support Center: Simeconazole Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for the analysis of simeconazole by mass spectrometry. This resource is designed for researchers, analytical chemists, and drug development professionals who are encountering challenges with matrix effects during method development, validation, and routine analysis. Here, we will move beyond simple procedural lists to explain the underlying causes of common issues and provide robust, field-tested solutions.

Section 1: Foundational FAQs - Understanding the Challenge

This first section addresses the fundamental questions surrounding matrix effects in the context of this compound analysis.

Q1: What exactly are "matrix effects" in LC-MS/MS analysis?

A: Matrix effects are the alteration—either suppression or enhancement—of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In electrospray ionization (ESI), the most common source for pesticide analysis, the analyte must be converted into a gas-phase ion to be detected by the mass spectrometer. Matrix components can interfere with this process by competing for charge, altering droplet surface tension, or changing the local chemical environment in the ESI source.[3][4] This interference leads to inaccurate and unreliable quantification.[5]

Q2: Why does this compound seem particularly susceptible to matrix effects?

A: this compound's susceptibility stems from a combination of its chemical properties and the complex matrices it is often analyzed in (e.g., fruits, vegetables, soil). As a moderately non-polar triazole fungicide, it is often extracted alongside a wide range of matrix components like lipids, pigments, and sugars.[6][7] These co-extractives are notorious for causing significant ion suppression in ESI-MS.[8][9] Furthermore, this compound has systemic properties in plants, meaning it can be absorbed and distributed throughout the plant tissue, leading to its presence in very complex biological environments.[10]

Q3: How can I definitively determine if my this compound analysis is suffering from matrix effects?

A: The most reliable method is to perform a post-extraction spike experiment .[1][11] This quantitative approach allows you to calculate the Matrix Factor (MF).

Here’s the core principle:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of this compound into your final mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (known to be free of this compound) through your entire sample preparation procedure. After the final cleanup step, spike the same known concentration of this compound into this blank matrix extract.

  • Analyze and Compare: Inject both sets into the LC-MS/MS and compare the peak area response of this compound.

  • Calculate the Matrix Factor (MF):

    Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)[1]

    Alternatively, this is often expressed as a percentage:

    % Matrix Effect = ((Peak Area in Set B / Peak Area in Set A) - 1) * 100[12]

Matrix Factor (MF)% Matrix EffectInterpretation
MF < 1Negative Value (e.g., -40%)Ion Suppression: The matrix is reducing the this compound signal.[1]
MF > 1Positive Value (e.g., +25%)Ion Enhancement: The matrix is increasing the this compound signal.[1]
MF ≈ 1~0%No Significant Matrix Effect

A qualitative method, useful during method development, is post-column infusion .[1][11] Here, a constant flow of this compound solution is infused into the LC eluent after the analytical column but before the MS source. A blank matrix extract is then injected. Any dip or rise in the constant this compound signal indicates a region of ion suppression or enhancement, respectively.[11][13]

Section 2: Troubleshooting Guide - From Sample to Signal

This section provides a structured approach to diagnosing and solving common problems related to matrix effects in this compound analysis.

Q4: My this compound signal is low and inconsistent in matrix samples, but fine in solvent standards. What's the first step?

A: This is a classic sign of ion suppression. The first and most critical area to investigate is your sample preparation . The goal is to remove interfering matrix components before they ever reach the LC-MS/MS system.[14] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective starting point for pesticide residue analysis in food matrices.[9][15][16]

Caption: QuEChERS workflow for this compound analysis.

Q5: I'm using a standard QuEChERS protocol, but still see significant matrix effects. How can I improve the cleanup step?

A: The power of QuEChERS lies in the flexibility of the dispersive solid-phase extraction (d-SPE) cleanup step.[16][17] Different sorbents target different types of interferences. For this compound in complex matrices, a combination of sorbents is often necessary.

SorbentPrimary Target InterferencesRelevance to this compound Analysis
PSA (Primary Secondary Amine) Sugars, fatty acids, organic acids, some pigmentsEssential. Removes many common interferences in fruit and vegetable matrices.[17]
C18 (Octadecylsilane) Non-polar compounds (lipids, fats)Highly Recommended. Crucial for high-fat matrices like avocado or nuts to remove lipids that cause severe ion suppression.[16]
GCB (Graphitized Carbon Black) Pigments (chlorophyll, carotenoids), sterolsUse with Caution. Very effective for pigmented matrices (e.g., leafy greens, peppers), but can cause loss of planar pesticides. This compound is not strictly planar, but recovery should be validated.[16][17]
Z-Sep/Z-Sep+ Lipids and pigmentsA newer generation of sorbents that can offer improved cleanup for very challenging matrices.

Troubleshooting Protocol: Optimizing d-SPE Cleanup

  • Start with a Baseline: Use a standard combination, such as PSA and MgSO4.

  • Identify the Matrix Type:

    • High Fat (e.g., Avocado): Add C18 to your d-SPE tube.

    • High Pigment (e.g., Kale, Spinach): Test a combination of PSA + C18 + GCB.

  • Validate Recovery: For any new sorbent combination, you MUST validate the recovery of this compound. Spike a known amount before extraction and calculate the recovery percentage. A good target is 70-120%.[18] If GCB is causing low recovery, reduce the amount used or omit it.

  • Evaluate Matrix Effect: After optimizing for recovery, re-run the post-extraction spike experiment (Q3) to confirm that the matrix effect has been reduced.

Q6: My sample prep is optimized, but issues persist. Can I solve this with chromatography?

A: Yes. The goal of chromatography is to separate this compound from any remaining co-extractives. If interfering compounds enter the mass spectrometer at the same time as your analyte, ion suppression will occur.[4][13][14]

Strategies for Chromatographic Improvement:

  • Increase Resolution: Switching from traditional HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) provides sharper, narrower peaks. This increased resolution can often separate this compound from closely eluting interferences.[8]

  • Modify the Gradient: A shallower, longer gradient can improve the separation between this compound and matrix components.

  • Change Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a Phenyl-Hexyl or a Biphenyl column, which offer different selectivities for aromatic compounds like this compound.

Q7: What is the best way to calibrate my assay to ensure accurate quantification despite matrix effects?

A: Even with the best sample prep and chromatography, some level of matrix effect may be unavoidable. Your calibration strategy must compensate for this.[13]

Caption: Decision tree for selecting a calibration method.

  • Solvent-Based Calibration: Only acceptable if you have proven that matrix effects are negligible (< ±20%).[19]

  • Matrix-Matched Calibration: This is a common and effective approach. Calibration standards are prepared in a blank matrix extract that has been processed through the entire sample preparation procedure.[6] This ensures that the standards experience the same ion suppression or enhancement as the unknown samples, providing compensation.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[20][21][22] A SIL-IS (e.g., this compound-d4) is a version of the analyte where some atoms have been replaced with heavier isotopes. It is chemically identical and co-elutes with the analyte, experiencing the exact same matrix effects and extraction inefficiencies.[23] By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to highly accurate and precise data.[21][24]

Section 3: Reference Data & Protocols

Typical LC-MS/MS Parameters for this compound

This data is illustrative. Parameters must be optimized on your specific instrument.

ParameterTypical SettingRationale
Ionization Mode ESI Positive (ESI+)The triazole group on this compound is readily protonated.
Precursor Ion [M+H]⁺ ~m/z 292.1Based on the molecular weight of this compound (~291.1 g/mol ).
MRM Transitions Q1: 292.1 -> Q3: 125.1 (Quantifier), 292.1 -> Q3: 70.1 (Qualifier)These fragments are commonly observed and provide specificity.[25]
Column C18 Reversed-Phase (e.g., 1.8 µm, 2.1 x 100 mm)Provides good retention for this moderately non-polar compound.
Mobile Phase A Water with 0.1% Formic Acid + 5mM Ammonium FormateAcid and buffer promote good ionization and peak shape.
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic AcidStandard organic solvents for reversed-phase.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Simeconazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of simeconazole. Here, we provide in-depth technical guidance, troubleshooting strategies, and validated experimental protocols to help you successfully formulate this compound solutions for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound is a broad-spectrum triazole fungicide classified as a sterol demethylation inhibitor (DMI).[1][2] It is a white crystalline solid with a molecular weight of 293.41 g/mol .[1][3][4][5] Its key properties contributing to solubility challenges are its low aqueous solubility and high lipophilicity.

PropertyValueSource
Molecular Formula C₁₄H₂₀FN₃OSi[1][3][5]
Aqueous Solubility 57.5 mg/L (at 20°C, pH 7)[1][6]
Log P (n-octanol/water) 3.2[1][6]
Melting Point 118-119°C[1][4]
pKa (Predicted) 13.09 ± 0.29[4]

Q2: Why is this compound so poorly soluble in water?

This compound's poor aqueous solubility is a direct result of its chemical structure. The molecule possesses a high degree of lipophilicity, indicated by its high octanol-water partition coefficient (Log P) of 3.2.[1][6] This means it preferentially partitions into fatty or nonpolar environments over water. The presence of a fluorophenyl group and a trimethylsilyl group contributes significantly to its hydrophobic character, while the polar triazole and hydroxyl groups are insufficient to overcome this hydrophobicity.[3][6]

Q3: What are the primary consequences of this poor solubility in a research setting?

The low aqueous solubility of this compound presents several experimental challenges:

  • Limited Bioavailability: In biological assays, the compound may not reach a sufficient concentration at the target site to elicit a pharmacological response.[7][8]

  • Inaccurate Dosing: Preparing accurate and reproducible stock solutions is difficult, leading to variability in experimental results.

  • Precipitation: The compound can precipitate out of aqueous buffers and cell culture media, leading to inconsistent and unreliable data.

  • Formulation Difficulties: Developing stable liquid formulations for in vivo or in vitro studies is a significant hurdle.[9]

Troubleshooting Guides: Strategies for Enhancing this compound Solubility

Successfully working with this compound requires overcoming its inherent low aqueous solubility. The choice of method depends on the specific experimental requirements, such as the desired final concentration, the biological system being used, and tolerance for excipients. Several techniques can be employed, ranging from simple solvent adjustments to more complex formulation approaches.[10][11]

Below is a decision-making workflow to guide your selection process.

G start Start: Need to Dissolve this compound organic_solvent Are organic solvents acceptable in the assay? start->organic_solvent cosolvency Use Cosolvency (e.g., DMSO, Ethanol) organic_solvent->cosolvency Yes ph_sensitivity Is the assay sensitive to pH changes? organic_solvent->ph_sensitivity No ph_adjust Use pH Adjustment (Acidic Buffers) ph_sensitivity->ph_adjust No excipients Are non-ionic surfactants or cyclodextrins acceptable? ph_sensitivity->excipients Yes surfactants Use Surfactants (e.g., Tween® 80, Poloxamer) excipients->surfactants Yes fail Re-evaluate experiment or consider advanced formulation (e.g., solid dispersion) excipients->fail No cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) surfactants->cyclodextrins Or

Caption: Decision workflow for selecting a this compound solubilization strategy.

Guide 1: Cosolvency

Issue: Inability to achieve the desired concentration in a purely aqueous solution.

Principle: Cosolvency is a widely used technique that involves adding a water-miscible organic solvent (a cosolvent) to water to reduce the polarity of the solvent system.[12][13][14] This alteration of the solvent's properties increases its ability to dissolve lipophilic compounds like this compound.

Causality: Cosolvents work by disrupting the hydrogen bonding network of water, which creates a less polar environment that is more favorable for hydrophobic solutes.[9] This reduces the interfacial tension between the solute and the solvent, facilitating dissolution.

Common Cosolvents for Pharmaceutical Research:

CosolventProperties & ConsiderationsTypical Starting % (v/v)
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power for many compounds. Can be toxic to some cell lines at concentrations >0.5-1%.[15]5-20% for stock solutions
Ethanol (EtOH) Good solubilizing agent, less toxic than DMSO but can still affect cellular processes. Volatile.[12][16]10-30%
Propylene Glycol (PG) A viscous, low-toxicity cosolvent commonly used in pharmaceutical formulations.[12][16]10-40%
Polyethylene Glycol 400 (PEG 400) Low-toxicity polymer, effective at increasing solubility. Can be viscous.[16]10-50%

Troubleshooting Steps:

  • Select an appropriate cosolvent: Choose a cosolvent that is compatible with your downstream application (e.g., DMSO for in vitro screens, PG for some in vivo studies).

  • Prepare a high-concentration stock: Dissolve this compound in 100% of the chosen cosolvent to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may be required.

  • Perform serial dilutions: Dilute the stock solution into your aqueous buffer or media. It is critical to add the stock solution to the aqueous phase (not the other way around) while vortexing to avoid precipitation.

  • Check for precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate. If observed, the solubility limit in that specific cosolvent/aqueous ratio has been exceeded.

  • Optimize the cosolvent percentage: If precipitation occurs, try increasing the percentage of the cosolvent in the final solution or lowering the final this compound concentration. Remember to always run a vehicle control (aqueous buffer + cosolvent) in your experiments.

Guide 2: Surfactant-Mediated Solubilization (Micellar Solubilization)

Issue: The required concentration cannot be achieved with cosolvents, or the cosolvent concentration is toxic to the experimental system.

Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[17][18] These micelles have a hydrophobic core and a hydrophilic shell.[19]

Causality: The hydrophobic core of the micelle provides a favorable microenvironment for poorly soluble drugs like this compound, effectively sequestering them from the aqueous environment and increasing the overall solubility of the drug in the solution.[20] This process is known as micellar solubilization.[7]

Caption: Diagram of micellar solubilization of a hydrophobic drug by surfactants.

Common Non-ionic Surfactants:

SurfactantProperties & ConsiderationsTypical Starting % (w/v)
Polysorbate 80 (Tween® 80) Widely used, low toxicity. Forms stable micelles.0.1 - 2.0%
Polysorbate 20 (Tween® 20) Similar to Tween® 80, often used in biochemical assays.0.1 - 2.0%
Poloxamer 188 (Pluronic® F-68) A non-ionic triblock copolymer, known for low toxicity and use in cell culture.0.5 - 5.0%
Cremophor® EL (Kolliphor® EL) Polyoxyethylated castor oil. Very effective but has been associated with hypersensitivity reactions in vivo.0.5 - 5.0%

Troubleshooting Steps:

  • Select a biocompatible surfactant.

  • Prepare a surfactant solution: Create an aqueous solution of the surfactant at a concentration well above its CMC.

  • Add this compound: Add powdered this compound directly to the surfactant solution.

  • Facilitate dissolution: Use a combination of vortexing, sonication, and gentle heating (e.g., 40-50°C) to aid in the formation of drug-loaded micelles. The solution should become clear.

  • Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved particles or aggregates. This is a critical QC step.

  • Determine final concentration: Use a validated analytical method (e.g., HPLC-UV) to confirm the final concentration of this compound in the filtered solution.

Guide 3: Complexation with Cyclodextrins

Issue: Surfactants interfere with the assay, or a more defined molecular complex is desired.

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[8][21][22] They can encapsulate poorly soluble "guest" molecules, like this compound, into their central cavity.[23]

Causality: This encapsulation forms a "host-guest" inclusion complex.[11][23][24] The resulting complex has a hydrophilic exterior, which dramatically increases the apparent water solubility of the guest molecule.[21][23]

G This compound This compound (Hydrophobic 'Guest') complex Soluble Inclusion Complex This compound->complex cyclodextrin Cyclodextrin ('Host') Hydrophobic Cavity | Hydrophilic Exterior cyclodextrin->complex water Aqueous Solution complex->water Increased Apparent Solubility

Caption: Formation of a this compound-cyclodextrin inclusion complex.

Commonly Used Cyclodextrins:

CyclodextrinCavity SizeKey Features
α-Cyclodextrin (α-CD) SmallMay be too small for this compound.
β-Cyclodextrin (β-CD) MediumLow aqueous solubility itself, can cause nephrotoxicity.[25]
γ-Cyclodextrin (γ-CD) LargeHigher solubility and lower toxicity than β-CD.
Hydroxypropyl-β-CD (HP-β-CD) MediumHighly recommended. High aqueous solubility and excellent safety profile.[21]
Sulfobutylether-β-CD (SBE-β-CD) MediumHigh aqueous solubility, used in several FDA-approved products.

Troubleshooting Steps:

  • Select HP-β-CD or SBE-β-CD for the best combination of solubility enhancement and safety.

  • Perform a phase solubility study (Recommended): This involves preparing a series of CD solutions at different concentrations (e.g., 0-40% w/v) and adding an excess of this compound to each. After equilibration (e.g., 24-72 hours of shaking), the solutions are filtered, and the concentration of dissolved this compound is measured. This will determine the optimal CD concentration.

  • Prepare the complex: Based on the phase solubility study (or starting with a 20-40% w/v CD solution), dissolve the CD in water first. Then, add the this compound powder.

  • Equilibrate: Vigorously mix the solution (vortex, sonicate, shake) for several hours to overnight to ensure maximum complexation.

  • Filter and Quantify: As with the surfactant method, filter the final solution through a 0.22 µm filter and quantify the final concentration via a validated analytical method.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock in DMSO

Materials:

  • This compound powder (MW: 293.41)

  • Dimethyl Sulfoxide (DMSO), anhydrous grade

  • Calibrated analytical balance

  • 1.5 mL microcentrifuge tubes

  • Pipettors and sterile tips

Procedure:

  • Calculate the required mass of this compound: For 1 mL of a 10 mM stock, weigh out 2.93 mg of this compound.

  • Tare a clean, dry 1.5 mL microcentrifuge tube on the balance.

  • Carefully add 2.93 mg of this compound powder to the tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Quality Control: Visually inspect for any undissolved material.

  • Store the stock solution at -20°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Purified water (e.g., Milli-Q®) or desired buffer

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • 0.22 µm syringe filter (ensure compatibility with your buffer)

Procedure:

  • Prepare the HP-β-CD solution: To prepare a 40% (w/v) solution, weigh 40 g of HP-β-CD and dissolve it in purified water, bringing the final volume to 100 mL in a volumetric flask. Use a magnetic stirrer to aid dissolution.

  • Add this compound: Weigh out an excess amount of this compound (e.g., 5-10 mg/mL) and add it directly to the 40% HP-β-CD solution.

  • Equilibrate the complex: Seal the flask and allow the mixture to stir vigorously on the magnetic stirrer for 24 hours at room temperature, protected from light. This extended time is crucial for maximizing the formation of the inclusion complex.

  • Remove undissolved drug: After 24 hours, allow the suspension to settle for 30 minutes. Carefully draw the supernatant into a syringe.

  • Sterile Filtration: Attach a 0.22 µm syringe filter and push the solution through it into a sterile container. This step removes any remaining undissolved this compound and potential microbial contamination. The resulting solution should be perfectly clear.

  • Determine Concentration (Mandatory QC): The final concentration of this compound MUST be determined experimentally using a validated HPLC-UV or LC-MS method. The theoretical amount added cannot be assumed to be the final concentration.

References

Technical Support Center: Optimizing Simeconazole Spray Droplet Size

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the field application of simeconazole. This guide is designed for researchers, scientists, and crop protection professionals to address the nuanced challenges of optimizing spray applications for maximum efficacy. As a systemic, sterol demethylation inhibitor (DMI) fungicide, this compound's performance is intrinsically linked to its delivery to the target plant tissues.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format, moving from foundational principles to advanced troubleshooting and experimental design.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles governing the relationship between this compound, spray dynamics, and biological efficacy.

Q1: What is this compound and how does its mode of action influence spray requirements?

A1: this compound is a systemic fungicide belonging to the triazole chemical class (FRAC Group 3).[1] Its mode of action is the inhibition of sterol biosynthesis in fungi, a critical process for fungal cell membrane integrity.[2] Being a systemic fungicide, it is absorbed by the plant and exhibits translaminar activity (movement from one side of a leaf to the other) and acropetal movement (upward translocation in the plant's xylem).[2][3]

This systemic nature means that while 100% target coverage is less critical than for a contact fungicide, effective initial deposition is paramount for uptake.[4] The goal of the spray is to deliver a sufficient dose to the leaf surface for absorption. The choice of droplet size, therefore, becomes a balance between achieving adequate coverage to facilitate uptake and ensuring the droplets can reach the target location within the plant canopy.[3][4]

Q2: Why is droplet size a critical variable? Isn't applying the correct dose per acre enough?

A2: While the dose per acre is crucial, the efficiency of that dose is determined by droplet size. Droplet size dictates three critical outcomes of a spray event:

  • Coverage: For a fixed spray volume, smaller droplets result in a higher number of droplets per square inch, increasing the chances of hitting the target pathogen or leaf surface.[5]

  • Canopy Penetration: Larger, heavier droplets have more momentum and are better able to penetrate dense crop canopies to reach lower leaves, whereas smaller droplets can be filtered out by the upper leaves or lose velocity.[6][7]

  • Drift Potential: Smaller droplets (<150 µm) are highly susceptible to off-target movement (drift) due to wind and evaporation, which reduces the amount of active ingredient reaching the target and can have negative environmental consequences.[8][9][10]

Therefore, optimizing droplet size ensures the prescribed dose is delivered to the part of the plant that needs protection.

Q3: How is droplet size scientifically categorized, and what metrics are most important?

A3: A single nozzle produces a spectrum of droplet sizes. We use statistical metrics to describe this spectrum. The most important metric for agricultural sprays is the Volume Median Diameter (VMD or Dv0.5) .[11]

  • Volume Median Diameter (VMD): This is the droplet diameter at which 50% of the total spray volume is contained in droplets of a smaller size, and 50% is in droplets of a larger size.[11] It is the primary metric used in the ASABE S572.1 standard for classifying spray quality.

Other useful metrics include:

  • Dv0.1: The diameter at which 10% of the spray volume is in smaller droplets. This value is indicative of the "fines" in the spray, which are most prone to drift.

  • Dv0.9: The diameter at which 90% of the spray volume is in smaller droplets. This value indicates the "coarsest" droplets in the spray.

  • Relative Span (RS): Calculated as (Dv0.9 - Dv0.1) / Dv0.5, this metric describes the uniformity of the droplet size spectrum. A smaller RS value indicates a more uniform spray.[12]

Table 1: ASABE S572.1 Droplet Size Classification

Category Color Code VMD Range (microns, µm) General Characteristics
Very Fine (VF) Red < 145 High drift potential, best for specific targeted applications in calm conditions.
Fine (F) Orange 145 - 225 Good coverage, but drift-prone. Often used for insecticides/fungicides on open canopies.[13]
Medium (M) Yellow 225 - 325 A good balance of coverage and drift management for many applications.[8][9]
Coarse (C) Blue 325 - 400 Reduced drift, improved canopy penetration.[6][13]
Very Coarse (VC) Green 400 - 500 Primarily for drift reduction, used with systemic herbicides or fungicides on dense canopies.[6]
Extremely Coarse (XC) White > 500 Maximum drift control.

Note: VMD ranges are approximate and can vary slightly based on specific nozzle and pressure combinations.

Q4: How does the crop canopy influence the optimal droplet size for this compound?

A4: The optimal droplet size is entirely dependent on the target location and the density of the crop canopy at the time of application.[13][14]

  • Open Canopy / Upper Leaves are the Target: When the canopy is open or the disease target is on the upper leaves (e.g., early-season diseases), Fine to Medium droplets are often optimal.[13] The smaller droplets provide excellent coverage without a significant need for deep canopy penetration.

  • Closed Canopy / Mid-to-Lower Leaves are the Target: For diseases that develop deep within a dense, closed canopy (e.g., white mold in soybeans), Coarse to Very Coarse droplets are superior.[6][13] Their higher momentum is required to penetrate the upper layers and deposit the fungicide on the lower stems and leaves. Using fine droplets in this scenario would result in most of the product being filtered out by the top of the canopy.

dot graph Droplet_Selection_Logic { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

// Nodes Start [label="Start: Determine Target\n and Canopy Status", fillcolor="#F1F3F4"]; Target [label="Where is the primary\n disease target?", shape=ellipse, fillcolor="#FBBC05"]; Canopy [label="What is the canopy density?", shape=ellipse, fillcolor="#FBBC05"]; Upper [label="Upper Leaves /\n Exposed Tissues", fillcolor="#FFFFFF"]; Lower [label="Mid-to-Lower Leaves /\n Within Canopy", fillcolor="#FFFFFF"]; OpenCanopy [label="Open Canopy", fillcolor="#FFFFFF"]; ClosedCanopy [label="Closed / Dense Canopy", fillcolor="#FFFFFF"]; FineMedium [label="Optimal: Fine to Medium\n (F-M) Droplets", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; MediumCoarse [label="Optimal: Medium to Coarse\n (M-C) Droplets", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CoarseVeryCoarse [label="Optimal: Coarse to Very Coarse\n (C-VC) Droplets", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Target; Target -> Upper [label="Upper"]; Target -> Lower [label="Lower"]; Upper -> FineMedium; Lower -> Canopy; Canopy -> OpenCanopy [label="Open"]; Canopy -> ClosedCanopy [label="Closed"]; OpenCanopy -> MediumCoarse; ClosedCanopy -> CoarseVeryCoarse; } doteditor Caption: Logic for selecting optimal droplet size.

Section 2: Troubleshooting Guide

This section provides solutions to common issues encountered during field experiments.

Observed Problem Potential Cause(s) Recommended Troubleshooting Actions & Rationale
Poor disease control despite correct timing and dose. 1. Incorrect Droplet Size: Droplets may be too coarse for upper canopy targets (poor coverage) or too fine for lower canopy targets (poor penetration).[7][13] 2. Low Carrier Volume: Insufficient water volume leads to poor overall coverage.[15][16] 3. Water Quality: Spray water pH outside the optimal range (typically 6-7) can degrade some fungicides.[17][18] 4. Fungicide Resistance: The pathogen population may have developed resistance.[17]1. Re-evaluate Droplet Size: Use water-sensitive paper at different canopy depths to assess coverage. Adjust nozzle type and/or pressure to match the target location (see Table 1). 2. Increase Carrier Volume: Most fungicide labels recommend a minimum of 15 gal/acre for ground applications. Increasing volume can significantly improve coverage, especially in dense canopies.[6][7] 3. Test Water pH: Test your water source and use a buffering agent if necessary to maintain a neutral pH.[18] 4. Rotate Fungicides: Implement a resistance management strategy by rotating to a fungicide with a different FRAC group.[19]
Significant spray drift is observed. 1. Droplet Size Too Fine: High pressure and/or small nozzle orifices are producing a high percentage of driftable fines (<150 µm).[8][9] 2. High Boom Height: The greater the distance to the target, the more time wind has to move droplets off-target.[16] 3. Unfavorable Weather: Spraying in high winds (>10-15 km/h) or during a temperature inversion.[10][20]1. Increase Droplet Size: Switch to a larger orifice nozzle, decrease spray pressure, or use a drift-reduction (air-induction) nozzle. 2. Lower the Boom: Maintain the lowest boom height that still provides uniform spray overlap (typically 20-24 inches above the target).[16] 3. Monitor Conditions: Spray only when winds are between 2-15 km/h and blowing away from sensitive areas. Avoid spraying in the early morning or late evening when temperature inversions are likely.[10][20] 4. Use a Drift Reduction Adjuvant: These adjuvants increase the viscosity of the spray solution to produce fewer fine droplets.[9][21]
Good control at the top of the canopy, poor control at the bottom. 1. Droplets Too Fine: Fine droplets lack the momentum to penetrate the canopy.[6] 2. Travel Speed Too High: High speeds can create turbulence that prevents droplets from settling into the lower canopy.[15][16] 3. Insufficient Carrier Volume: Not enough water to carry the active ingredient deep into the plant architecture.[15]1. Select Coarser Droplets: Use nozzles and pressure settings that produce a "Coarse" or "Very Coarse" spray quality to improve penetration.[6][13] 2. Slow Down: Reducing travel speed allows more time for the spray to deposit throughout the canopy.[16] 3. Increase Water Volume: A higher volume (e.g., 20 GPA vs. 15 GPA) can significantly improve deposition in the middle and lower canopy.[7]

Section 3: Core Experimental Protocols

To ensure trustworthy and repeatable results, follow these standardized protocols.

Protocol 1: Standardized Measurement of Spray Droplet Size

Objective: To accurately characterize the droplet size spectrum produced by a specific nozzle, pressure, and tank-mix combination.

Methodology: Laser Diffraction is a non-intrusive, highly accurate method.[11][22]

Step-by-Step Procedure:

  • System Setup: Properly align the laser diffraction instrument (e.g., Malvern Spraytec) according to the manufacturer's instructions. Ensure the distance from the nozzle outlet to the measurement zone is standardized (e.g., 30.5 to 45.7 cm).[23]

  • Prepare Spray Solution: Use the exact this compound formulation and any adjuvants planned for the field trial, as these can affect fluid properties and droplet formation.

  • Nozzle Mounting: Mount the test nozzle on a traverse system that allows it to pass through the laser beam at a constant speed.

  • Set Parameters: Set the sprayer pressure to the desired level using a calibrated pressure gauge located just upstream of the nozzle.[23] If using a wind tunnel for aerial simulations, set the appropriate air speed.

  • Background Measurement: Perform a reference or background measurement with the laser on but without the spray to account for any dust or particles in the air.

  • Initiate Measurement: Start the spray and simultaneously begin moving the nozzle across the laser beam via the traverse mechanism. Ensure the entire spray plume passes through the measurement zone.[23]

  • Data Collection: The system software will record the light scattering patterns and compute the droplet size distribution. Record the key metrics: VMD (Dv0.5), Dv0.1, Dv0.9, and Relative Span.

  • Replication: Conduct at least three replicate measurements for each nozzle/pressure combination to ensure repeatability.

Protocol 2: Field Trial Design for Efficacy Evaluation

Objective: To determine the optimal droplet size for this compound efficacy against a target disease under field conditions.

dot graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial"];

} doteditor Caption: A standard workflow for field efficacy trials.

Step-by-Step Methodology:

  • Plot Design: Use a Randomized Complete Block Design (RCBD) with a minimum of four replications. Each plot should be of a sufficient size (e.g., 5 ft x 25 ft) to minimize edge effects.[6]

  • Treatments:

    • Untreated Control (UTC): A plot that receives no fungicide application. This is the baseline for disease pressure.

    • Droplet Size Variables: Select a minimum of three distinct droplet sizes (e.g., Fine, Medium, Coarse) to be tested. Use a single nozzle type if possible and vary the orifice size and/or pressure to achieve these different spray qualities (see example below).[6][14] All treatments must use the same dose of this compound and the same spray volume.

  • Sprayer Setup & Calibration: Use a research-grade sprayer with precise pressure control. Calibrate the sprayer with all components (nozzles, adjuvants) to ensure a constant, accurate spray volume across all treatments.[6]

  • Application Timing: Apply the fungicide based on established disease forecasting models or at the first sign of disease, according to best practices for the target pathogen.[10][19]

  • Data Collection:

    • Spray Coverage: Place water-sensitive paper at different heights within the canopy (top, middle, bottom) in each plot just before spraying to visually assess deposition.

    • Disease Assessment: At appropriate intervals post-application, assess disease severity (e.g., percent leaf area affected) or incidence (percent of plants infected) in the center rows of each plot.[6]

    • Yield Data: Harvest the center rows of each plot to determine the impact of the treatments on yield.

  • Analysis: Analyze disease severity and yield data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences among the treatments.

Table 2: Example Nozzle Setups for Field Trials (TeeJet XR Nozzles)

Desired Droplet Size Nozzle Example Pressure (PSI) Resulting Spray Quality
Fine XR11004 50-60 Fine (F)
Medium XR11006 35-40 Medium (M)
Coarse XR11010 30 Coarse (C)

Source: Adapted from field studies.[6][14] Always consult manufacturer charts for specific nozzle performance.

Section 4: The Role of Adjuvants

Q5: How can adjuvants help optimize this compound sprays?

A5: Adjuvants are chemicals added to a spray mix to improve the performance of the active ingredient.[24] For this compound, the most relevant types are:

  • Surfactants (Spreaders/Wetters): These reduce the surface tension of spray droplets, allowing them to spread more evenly across the waxy leaf cuticle.[25] This increases the surface area for absorption, which is beneficial for a systemic fungicide like this compound.

  • Drift Reduction Agents: As discussed in the troubleshooting section, these agents increase spray solution viscosity, leading to a coarser droplet spectrum and minimizing the percentage of drift-prone fines.[9][21][26] This is critical when conditions are marginal for spraying or when applying near sensitive areas.

  • Penetrants: These adjuvants, such as methylated seed oils (MSO) or crop oil concentrates (COC), can help dissolve the waxy cuticle, facilitating faster absorption of the active ingredient into the leaf tissue.[25][26] This can improve the rainfastness and overall speed of action.

The selection of an adjuvant is specific to the fungicide, crop, and environmental conditions.[27] Always read the this compound label to ensure compatibility and follow recommendations for adjuvant use.

References

Technical Support Center: Addressing Simeconazole Resistance in Fungal Populations

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-SIM-2026-01

Welcome to the technical support center for researchers investigating simeconazole resistance. This guide is designed for professionals in mycology, drug development, and molecular biology. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower your research. Given that this compound is a sterol demethylation inhibitor (DMI), much of our understanding of its resistance mechanisms is extrapolated from the extensive research on other azole antifungals.[1] This document will guide you through the process of identifying and characterizing this compound resistance, from initial phenotypic screening to in-depth molecular analysis.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when starting their investigation into this compound resistance.

Q1: What is the mechanism of action of this compound?

A1: this compound, like other azole antifungals, targets the fungal enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene (often referred to as CYP51A in filamentous fungi).[2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, this compound disrupts the integrity and function of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately, growth inhibition (fungistatic) or cell death (fungicidal).[4][5]

Q2: What are the primary mechanisms of fungal resistance to this compound and other azoles?

A2: Fungal populations can develop resistance to azoles through several key mechanisms:

  • Target Site Modification: Point mutations in the ERG11/CYP51A gene can alter the amino acid sequence of the target enzyme, reducing the binding affinity of this compound.[6][7][8]

  • Target Overexpression: Increased expression of the ERG11/CYP51A gene leads to higher levels of the target enzyme, requiring a greater concentration of the drug to achieve an inhibitory effect.[5]

  • Increased Drug Efflux: Overexpression of membrane-associated transporter proteins, primarily belonging to the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), can actively pump this compound out of the cell, preventing it from reaching its target.[9][10][11]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol pathway can create a bypass, reducing the cell's dependence on the this compound-sensitive enzyme.

Q3: How do I determine if my fungal isolate is resistant to this compound?

A3: The first step is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your isolate. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12] Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide robust methods for antifungal susceptibility testing.[13][14] Since specific this compound breakpoints may not be established by these bodies, you will likely need to compare the MIC of your test isolate to that of a known susceptible (wild-type) strain. A significant increase in the MIC (typically 4-fold or greater) is indicative of resistance.

Q4: My isolate has a high MIC for this compound. What is the next step in characterizing the resistance mechanism?

A4: Once you have phenotypically confirmed resistance, the next logical step is to investigate the underlying molecular mechanisms. A common workflow involves:

  • Sequencing the ERG11/CYP51A gene: This will identify any point mutations that may be responsible for reduced drug binding.

  • Gene Expression Analysis: Use reverse transcription-quantitative PCR (RT-qPCR) to measure the expression levels of the ERG11/CYP51A gene and key efflux pump genes (e.g., CDR1, CDR2, MDR1).

  • Functional Efflux Pump Assays: If gene expression data suggests efflux pump overexpression, a functional assay, such as a rhodamine 6G efflux assay, can confirm increased pump activity.

The following diagram illustrates a typical workflow for investigating this compound resistance:

G cluster_phenotype Phenotypic Analysis cluster_molecular Molecular Investigation cluster_functional Functional Validation pheno_start Fungal Isolate mic_test Determine this compound MIC (Broth Microdilution) pheno_start->mic_test interpret_mic Compare MIC to Wild-Type mic_test->interpret_mic dna_ext DNA/RNA Extraction interpret_mic->dna_ext If Resistant cyp51_seq Sequence ERG11/CYP51A Gene dna_ext->cyp51_seq rt_qpcr RT-qPCR for Gene Expression (ERG11, Efflux Pumps) dna_ext->rt_qpcr efflux_assay Efflux Pump Assay (e.g., Rhodamine 6G) cyp51_seq->efflux_assay If no target mutations end_point Characterize Resistance Mechanism cyp51_seq->end_point Mutation identified rt_qpcr->efflux_assay If pump overexpression rt_qpcr->end_point Overexpression confirmed efflux_assay->end_point G cluster_template Template Quality cluster_pcr PCR Conditions start No PCR Product for CYP51A check_dna Check DNA Quality & Quantity (Nanodrop, Gel Electrophoresis) start->check_dna dna_ok DNA OK? check_dna->dna_ok re_extract Re-extract DNA dna_ok->re_extract No check_reagents Check PCR Reagents (Primers, Polymerase, dNTPs) dna_ok->check_reagents Yes re_extract->start optimize_annealing Optimize Annealing Temperature (Gradient PCR) check_reagents->optimize_annealing extend_time Increase Extension Time optimize_annealing->extend_time extend_time->start Still Fails success Successful Amplification extend_time->success Success! G cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_pathway Ergosterol Biosynthesis Pathway ergosterol Ergosterol efflux_pump Efflux Pump (ABC/MFS) simeconazole_out This compound efflux_pump->simeconazole_out Efflux lanosterol Lanosterol erg11 Lanosterol 14α-demethylase (ERG11/CYP51A) lanosterol->erg11 intermediate Intermediate Sterols erg11->intermediate intermediate->ergosterol simeconazole_in This compound simeconazole_in->efflux_pump simeconazole_in->erg11 Inhibits res_mut Target Mutation: Reduced Binding res_mut->erg11 res_overexp Target Overexpression: More ERG11/CYP51A res_overexp->erg11 res_efflux Efflux Pump Overexpression: Increased Drug Removal res_efflux->efflux_pump

References

Technical Support Center: Minimizing Off-Target Effects of Simeconazole in Field Trials

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome, researchers and crop protection specialists. This guide is designed to provide you with in-depth technical support for conducting field trials with simeconazole, a sterol demethylation inhibitor (DMI) fungicide.[1][2][3] Our focus is to equip you with the knowledge and protocols necessary to achieve accurate efficacy data while rigorously minimizing off-target effects. This compound is a systemic fungicide with notable translaminar and vapor-phase activity, making precise application critical.[4]

This document moves beyond a simple checklist, delving into the causality behind experimental choices to ensure your trial is not only compliant but scientifically robust.

Frequently Asked Questions (FAQs): Troubleshooting & Best Practices

This section addresses common questions and issues encountered during the planning and execution of this compound field trials.

Category 1: Pre-Trial Planning & Experimental Design

Question: How should I design my field trial plots to minimize interference and get statistically meaningful data?

Answer: A robust experimental design is the foundation for minimizing off-target effects and ensuring data integrity. Simply splitting a field in half is insufficient due to inherent field variability.[5]

We strongly recommend a Randomized Complete Block Design (RCBD) . Here’s why and how:

  • Causality: Fields have natural gradients in soil type, moisture, and pest pressure. An RCBD arranges treatments randomly within several distinct blocks.[6][7] This design ensures that any uncontrolled variations are evenly distributed across all treatments, preventing bias.[7]

  • Replication: Each treatment (including an untreated control) should be repeated in at least three to four replicate blocks.[8][9] This replication is crucial for statistical analysis to determine if observed differences are due to the treatment or random chance.[10]

  • Untreated Control: Always include an untreated "check" plot within each block.[5][8][9] This is your baseline; it allows you to quantify the actual effect of the this compound application against background environmental conditions.[11]

  • Buffer Zones: Isolate your entire trial area and individual plots with buffer zones. These are untreated strips that help intercept spray drift or runoff between plots, preventing cross-contamination.[7][12] The width of these buffers will depend on your application method and local conditions.

Question: What are the most critical site selection criteria to consider?

Answer: Site selection is a critical, early step. A poorly chosen site can invalidate your results.

  • Uniformity: Select a field that is as uniform as possible in terms of soil type, topography, and cropping history.[5][9]

  • Avoid High-Risk Areas: Steer clear of headlands, areas near gates, trees, or old fence lines where soil compaction and weed pressure can be different.[9] If the site is on a slope, orient your plots parallel to the slope to maintain uniformity.[9]

  • Proximity to Sensitive Areas: You must identify and maintain significant distance from sensitive non-target areas. This includes water bodies (rivers, ponds), residential areas, schools, and habitats of non-target organisms like pollinator colonies.[13] Establishing buffer zones near water bodies is a key practice to prevent runoff contamination.[12]

Category 2: Application Methodology & Execution

Question: What are the key factors I can control during application to reduce spray drift?

Answer: Spray drift is the airborne movement of pesticide droplets away from the target area and is a major cause of off-target effects.[13][14] You can actively manage several factors to minimize it.[15]

  • Droplet Size: This is arguably the most critical factor. Larger, coarser droplets are less prone to drift than fine mists.[12][15] You can increase droplet size by using specific drift-reduction nozzles and operating them at a lower pressure.[16]

  • Boom Height: Keep the spray boom as low as possible while still achieving proper spray overlap and coverage.[15][16] A higher boom increases the distance droplets must travel, making them more susceptible to wind.[16]

  • Ground Speed: Slowing down the sprayer reduces the turbulence created by the equipment, which can otherwise trap small droplets and cause them to drift.[16]

  • Wind Speed and Direction: Do not spray when winds are high or gusty.[17] The ideal condition is a gentle, consistent wind blowing away from any sensitive areas.[12]

  • Temperature and Humidity: Avoid spraying during hot, dry conditions (high temperature, low humidity).[18] These conditions cause droplets to evaporate faster, making them smaller and more drift-prone. Spraying in the early morning is often ideal.[18]

  • Temperature Inversions: Never spray during a temperature inversion. This is a stable atmospheric condition where cool air is trapped near the ground by a layer of warmer air.[12] It prevents vertical air mixing, allowing fine spray droplets to become suspended and travel long distances.[13]

Question: My this compound application doesn't seem effective. What could be the cause besides pest resistance?

Answer: Apparent fungicide failure can often be traced back to application or environmental factors, not just resistance.[17]

  • Improper Calibration: Your sprayer must be precisely calibrated. Worn nozzles, incorrect pressure, or inaccurate ground speed can lead to applying the wrong rate of this compound.[18][19]

  • Poor Coverage: this compound is systemic, but thorough coverage is still vital, especially for protectant action.[3] Insufficient carrier volume (water) can result in poor deposition on target plant tissues.[18][20] As the crop canopy grows, you may need to increase the spray volume.[18]

  • Incorrect Timing: Fungicides are most effective when applied preventatively, before disease is widely established.[20][21] Applying a fungicide after an infection is well-developed will yield poor results.[22]

  • Rainfall: While many modern fungicides have "sticker" agents, a heavy rainfall shortly after application (before the product has dried) can wash it off the leaves. Check the product label for its specified rainfast period.[20]

  • Water pH: The pH of your spray tank water can affect the stability and efficacy of the fungicide. An ideal pH is near neutral (7.0). Highly alkaline water (pH > 8.0) can degrade the active ingredient.[17]

Category 3: Monitoring & Troubleshooting

Question: How do I monitor for potential off-target effects on soil and water?

Answer: Monitoring is essential for validating your mitigation efforts.

  • Runoff & Leaching: These are pathways for this compound to enter non-target environments, particularly water systems.[23] To mitigate this, avoid applying this compound immediately before a forecasted heavy rain or excessive irrigation.[23] Practices like maintaining cover crops can also reduce soil erosion and runoff.[14]

  • Sampling: For rigorous trials, consider collecting soil samples from within and adjacent to the treated plots before and after the trial period. Water samples from nearby drainage ditches or collection points can also be analyzed for residues, though this requires specialized analytical chemistry capabilities.

  • Non-Target Organisms: As a triazole fungicide, this compound specifically inhibits ergosterol biosynthesis in fungi.[2][24] This can potentially impact non-target soil and aquatic fungi.[24] While direct monitoring of microbial communities is complex, observing the health of vegetation in buffer zones and adjacent areas can provide a basic indicator of significant off-target movement.

Question: I'm seeing phytotoxicity symptoms (e.g., leaf yellowing, stunting) in my crop after application. Is this this compound?

Answer: While possible, phytotoxicity can have multiple causes. A systematic diagnosis is key.[25]

  • Check the Application Rate: The most common cause of phytotoxicity is an application error leading to an overdose. Review your calibration records and calculations. Overlapping spray patterns can double the dose in certain areas.[25]

  • Examine the Untreated Control: This is the most critical diagnostic step. Are the same symptoms present in the untreated control plots? If yes, the cause is likely an environmental stressor, a different pathogen, or a nutrient deficiency, not the this compound.[25]

  • Consider Tank Mixes: Did you tank-mix this compound with other pesticides or adjuvants? Some combinations can be phytotoxic.[18] Always perform a jar test to check for physical compatibility and consult labels for known incompatibilities.

  • Environmental Stress: Crops under stress from drought, heat, or nutrient deficiency can be more susceptible to injury from a chemical application.

In-Depth Experimental Protocols
Protocol 1: Field Trial Plot Design (RCBD)
  • Site Characterization: Map the trial area, noting any variations in slope, soil type, or drainage.

  • Block Creation: Divide the area into a minimum of four identical blocks. Orient the blocks so that the main source of variation (e.g., a slope) occurs between blocks, not within them.

  • Treatment Allocation: Define your treatments (e.g., Untreated Control, this compound Rate 1, this compound Rate 2).

  • Randomization: Within each block, randomly assign each treatment to a plot. Use a random number generator to ensure unbiased allocation.[7] Each block must contain every treatment once.

  • Plot Layout: Clearly mark the corners of each plot. Ensure plots are large enough to accommodate all necessary measurements and can be managed by your equipment.[8]

  • Buffer Implementation: Create buffer zones around the entire trial and between each plot to prevent contamination.[7][9]

Protocol 2: Sprayer Calibration & Application
  • Nozzle Inspection: Before starting, check all nozzles for wear and tear. Ensure they are all of the same type and size to produce a uniform spray pattern.[18][19]

  • Determine Ground Speed: Measure a known distance (e.g., 100 meters) and record the time it takes to travel it at your intended application speed. Calculate the speed in km/h. Maintain this constant speed during application.[17]

  • Measure Nozzle Output: With the sprayer stationary, operate it at your desired pressure. Collect the output from a single nozzle for one minute in a measuring container.

  • Calculate Application Volume: Use the following formula: Volume (L/ha) = (Nozzle Output (L/min) * 600) / (Nozzle Spacing (m) * Ground Speed (km/h))

  • Adjust and Verify: Adjust pressure or ground speed as needed to match the target volume specified on the this compound label. Repeat the measurement for several nozzles to ensure consistency across the boom.[18]

  • Record Keeping: Document all calibration details: date, pressure, speed, nozzle type, and calculated volume. This is a critical part of your experimental record.

Data & Workflow Visualization
Data Summary Tables

Table 1: Key Factors Influencing Off-Target Movement and Mitigation Strategies

FactorPrimary Off-Target PathwayKey Mitigation StrategyRationale
Droplet Size Spray DriftUse air-induction or low-drift nozzles; reduce spray pressure.[12][16]Coarser droplets have more mass and are less affected by wind.[15]
Wind Speed Spray DriftApply only when wind is between 3-15 km/h; avoid gusty conditions.[13][17]High winds carry droplets off-target; no wind can indicate a temperature inversion.
Boom Height Spray DriftKeep boom as low as possible to the target canopy.[15][16]Reduces the time droplets are exposed to wind before reaching the target.
Rainfall/Irrigation Runoff & LeachingDo not apply if heavy rain is forecast; manage irrigation to avoid saturation.[14][23]Prevents the chemical from being washed off the target and transported into waterways.
Topography RunoffEstablish vegetative buffer strips, especially on sloped fields.[12]Vegetation slows water flow, allowing sediment and pesticides to settle out.

Table 2: Example Sprayer Calibration Record

ParameterSetting/Measurement
Date 2026-01-05
Operator John Doe
Sprayer Model XYZ-100
Nozzle Type AIXR11004
Operating Pressure 40 PSI / 2.75 Bar
Target Speed 8 km/h
Nozzle Spacing 0.5 m
Measured Output (Avg) 1.5 L/min
Calculated Volume 225 L/ha
Notes All nozzles checked; output consistent within 5%.

Diagrams (Graphviz)

G cluster_plan 1. Planning & Design cluster_prep 2. Preparation cluster_exec 3. Execution & Monitoring cluster_analysis 4. Analysis & Reporting a Define Research Question b Site Selection & Characterization a->b c Select Experimental Design (e.g., RCBD) b->c d Plot Layout & Buffer Zones c->d e Sprayer Inspection & Nozzle Selection d->e f Precise Sprayer Calibration e->f g Prepare this compound Mix (Check Water pH) f->g h Monitor Weather Conditions (Wind, Temp, Inversion) g->h i Execute Application (Constant Speed & Height) h->i j Collect Efficacy Data (Disease Scoring) i->j k Monitor Off-Target Areas (Visual Inspection, Sampling) i->k l Compile Field Data j->l k->l m Statistical Analysis (ANOVA) l->m n Draw Conclusions & Report Findings m->n

Caption: Experimental workflow for a this compound field trial.

G cluster_drift Spray Drift Pathway cluster_runoff Runoff & Leaching Pathway app This compound Application drift_source Fine Droplets (High Pressure, Wind) app->drift_source runoff_source Excess Application or Post-Spray Rainfall app->runoff_source drift_effect Off-Target Effect: - Non-target vegetation - Inhalation risk drift_source->drift_effect Airborne Transport runoff_effect Off-Target Effect: - Surface water contamination - Soil residue runoff_source->runoff_effect Water Transport int_node int_node int1 Intervention: - Low-drift nozzles - Lower boom height - Monitor wind speed int1->drift_source MITIGATES int2 Intervention: - Adhere to rainfast period - Avoid soil saturation - Use buffer strips int2->runoff_source MITIGATES

Caption: Logic of minimizing the primary off-target pathways.

References

Validation & Comparative

Comparative Analysis of Simeconazole Cross-Reactivity with Azole Fungicides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of simeconazole's cross-reactivity with other common azole fungicides. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product comparison to explore the underlying mechanisms, present robust experimental data, and offer detailed protocols for independent validation. Our approach is grounded in scientific integrity, ensuring that the information presented is not only accurate but also contextualized with field-proven insights.

Introduction: The Significance of Azole Cross-Reactivity

The azole class of fungicides is a cornerstone of modern agriculture and clinical practice, prized for its broad-spectrum activity.[1] These compounds, including this compound, share a common mechanism of action: the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51 or Erg11).[2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] By disrupting this pathway, azoles compromise membrane integrity, leading to fungal cell death.[1][5]

This shared mechanism, however, gives rise to the phenomenon of cross-reactivity—whereby the biological activity or analytical detection of one azole can be mimicked or interfered with by another. For researchers, understanding the cross-reactivity profile of a specific azole like this compound is critical for several reasons:

  • Development of Specific Diagnostics: Creating highly specific immunoassays for residue monitoring requires antibodies that can distinguish this compound from other structurally similar azoles.[6]

  • Fungicide Resistance Management: Fungal strains that develop resistance to one azole may exhibit cross-resistance to others, complicating treatment and management strategies.[7]

  • Toxicology and Drug Development: Unintended binding to human cytochrome P450 enzymes is a concern, and understanding the structural determinants of binding is crucial for designing safer, more specific agents.[8][9]

This guide will dissect the structural basis of this compound's cross-reactivity, provide a framework for its experimental validation, and present comparative data to inform research and development efforts.

Mechanistic and Structural Basis for Cross-Reactivity

The interaction between an azole fungicide and the heme iron in the active site of the CYP51 enzyme is the primary determinant of its activity.[2] The degree of cross-reactivity among different azoles is therefore fundamentally linked to their structural similarities, which allow them to fit within the same active site.

Azoles are broadly classified into two main groups based on the number of nitrogen atoms in their heterocyclic ring: imidazoles (e.g., ketoconazole) contain two nitrogen atoms, while triazoles (e.g., this compound, tebuconazole, fluconazole) contain three.[10][11] Triazoles generally exhibit a higher affinity for the fungal CYP51 enzyme compared to their mammalian counterparts, contributing to their improved safety profile.[8]

This compound is a triazole fungicide characterized by a unique trimethylsilyl group, which enhances its lipophilicity and systemic properties in plants.[12][13] Its core structure, however, features the essential 1,2,4-triazole ring and a substituted phenyl group, common to many other azoles.

G cluster_Azoles Azole Fungicide Family cluster_Features Key Structural Features This compound This compound (Triazole) TriazoleRing 1,2,4-Triazole Ring (Heme-binding moiety) This compound->TriazoleRing Contains PhenylGroup Substituted Phenyl Group (Interaction with active site residues) This compound->PhenylGroup SideChains Variable Side Chains (Determine specificity, solubility, and metabolic stability) This compound->SideChains Unique Trimethylsilyl Group Tebuconazole Tebuconazole (Triazole) Tebuconazole->TriazoleRing Tebuconazole->PhenylGroup Tebuconazole->SideChains tert-Butyl Group Fluconazole Fluconazole (Triazole) Fluconazole->TriazoleRing Fluconazole->PhenylGroup Fluconazole->SideChains Difluorophenyl & Triazole Groups Penconazole Penconazole (Triazole) Penconazole->TriazoleRing Penconazole->PhenylGroup Penconazole->SideChains n-Propyl Group Ketoconazole Ketoconazole (Imidazole) ImidazoleRing Imidazole Ring (Heme-binding moiety) Ketoconazole->ImidazoleRing Contains Ketoconazole->PhenylGroup Ketoconazole->SideChains Piperazine & Acetyl Groups

Figure 1: Structural relationships of this compound and other azoles.

As illustrated in Figure 1, the shared triazole (or imidazole) and phenyl moieties are the primary drivers of cross-reactivity. The variable side chains, however, create subtle but significant differences in how each molecule fits into the enzyme's active site, influencing binding affinity and the potential for specific recognition by antibodies.

Experimental Validation of Cross-Reactivity

To quantify the degree of cross-reactivity, robust and validated analytical methods are required. While chromatographic techniques like HPLC can physically separate the compounds, immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), provide a direct measure of the structural recognition by a binding partner (i.e., an antibody).[14][15] A competitive ELISA format is particularly well-suited for this purpose.

The principle of a competitive ELISA is that a limited number of specific antibody binding sites are contested by a labeled antigen (the tracer) and an unlabeled antigen (the standard or sample). A higher concentration of unlabeled antigen results in less tracer being bound and thus a weaker signal, allowing for quantification. Cross-reactivity is determined by running competitive curves for each of the potentially interfering azoles and comparing their 50% inhibitory concentrations (IC50) to that of the target analyte, this compound.

The cross-reactivity (CR%) is calculated using the following formula:

CR% = (IC50 of this compound / IC50 of Competing Azole) x 100

A high CR% indicates that the antibody recognizes and binds the competing azole with an affinity similar to that for this compound.

G Start Start: Prepare Reagents Step1 1. Antibody Coating Microtiter plate wells are coated with anti-simeconazole antibody. Start->Step1 Step2 2. Blocking Unbound sites are blocked to prevent non-specific binding. Step1->Step2 Step3 3. Competitive Reaction Add this compound standards OR other azole fungicides (test compounds) followed by enzyme-labeled this compound. Step2->Step3 Step4 4. Incubation & Washing Antibodies bind either labeled or unlabeled azole. Unbound reagents are washed away. Step3->Step4 Step5 5. Substrate Addition Enzyme substrate is added. Color develops in proportion to bound enzyme-labeled this compound. Step4->Step5 Step6 6. Signal Measurement Absorbance is read using a plate reader at a specific wavelength. Step5->Step6 Step7 7. Data Analysis Generate standard curves, calculate IC50 values, and determine % Cross-Reactivity. Step6->Step7 End End: Results Step7->End

References

A Senior Application Scientist's Guide to the Validation of Simeconazole Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, analytical scientists, and professionals in drug development and food safety, the accurate and reliable detection of fungicides like simeconazole is paramount. This guide provides an in-depth technical comparison of the validation of this compound detection, focusing on the robust and widely adopted Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. We will also explore Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) as a viable alternative, supported by experimental data to inform your methodological choices.

This compound is a broad-spectrum triazole fungicide used to protect various crops.[1][2] Its systemic properties and efficacy in inhibiting sterol demethylation make it a valuable tool in agriculture.[1] However, its potential to leave residues in food products necessitates sensitive and selective analytical methods to ensure consumer safety and regulatory compliance.[3][4]

The Power of LC-MS/MS for this compound Analysis

LC-MS/MS has become the gold standard for multi-residue pesticide analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including thermally labile and polar molecules.[5][6] The technique's ability to provide molecular weight information from the protonated molecular ion enhances the confidence in compound identification, which is a distinct advantage when dealing with complex matrices.[7]

Core Principles of LC-MS/MS Detection

The LC-MS/MS workflow involves the separation of this compound from other matrix components via liquid chromatography, followed by its ionization and detection by tandem mass spectrometry. The mass spectrometer isolates the protonated this compound molecule (the precursor ion) and subjects it to fragmentation. Specific fragments (product ions) are then monitored, creating a highly selective detection method known as Multiple Reaction Monitoring (MRM).

Below is a conceptual workflow for the LC-MS/MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Food Sample (e.g., Fruit, Vegetable) Homogenize Homogenization Sample->Homogenize QuEChERS QuEChERS Extraction (Acetonitrile + Salts) Homogenize->QuEChERS Cleanup Dispersive SPE Cleanup (PSA/GCB) QuEChERS->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LC Liquid Chromatography (C18 Column) FinalExtract->LC Injection ESI Electrospray Ionization (ESI+) LC->ESI Elution MS1 Quadrupole 1 (Q1) Precursor Ion Selection (m/z 294.1) ESI->MS1 MS2 Quadrupole 2 (Q2) Collision Induced Dissociation MS1->MS2 MS3 Quadrupole 3 (Q3) Product Ion Selection (m/z 70.1, 141.0) MS2->MS3 Detector Detector MS3->Detector

Caption: LC-MS/MS workflow for this compound analysis.

Validated LC-MS/MS Protocol for this compound Detection

This protocol is a synthesis of best practices for pesticide residue analysis, adhering to guidelines such as SANTE/12682/2019.[8][9]

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard for extracting pesticide residues from a variety of food matrices.[10]

Step-by-Step Protocol:

  • Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. For samples with low water content, add an appropriate amount of water.

  • Salting-Out: Add a salt mixture, typically containing magnesium sulfate and sodium chloride, to induce phase separation.

  • Shaking and Centrifugation: Shake vigorously for 1 minute and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent to remove organic acids and other interferences. For pigmented samples, graphitized carbon black (GCB) may also be included.

  • Final Extract Preparation: Centrifuge the d-SPE tube and take an aliquot of the supernatant for LC-MS/MS analysis. This may be diluted with the mobile phase to minimize matrix effects.

Causality: The use of acetonitrile facilitates the extraction of a broad range of pesticides, including this compound. The subsequent d-SPE cleanup is crucial for removing matrix components that can interfere with the LC-MS/MS analysis and cause ion suppression or enhancement.[10]

LC-MS/MS Instrumental Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of triazole fungicides.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 1-10 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for triazole fungicides.

  • MRM Transitions: For this compound (precursor ion [M+H]⁺ ≈ m/z 294.1), the following MRM transitions are typically monitored:

    • Quantifier: 294.1 → 70.1

    • Qualifier: 294.1 → 141.0

Causality: The selection of two MRM transitions, a quantifier for concentration measurement and a qualifier for identity confirmation, is a key requirement of the SANTE guidelines to prevent false positives.[8][9]

Performance Characteristics of the LC-MS/MS Method

The validation of the analytical method is crucial to ensure the reliability of the results. Key performance parameters are summarized in the table below. These are representative values based on multi-residue methods that include this compound.

Parameter Typical Performance SANTE/12682/2019 Guideline
Linearity (R²) ≥ 0.99≥ 0.99
Limit of Quantification (LOQ) ≤ 0.010 mg/kgMethod LOQ should be ≤ the MRL
Accuracy (Recovery) 70-120%70-120%
Precision (RSD) ≤ 20%≤ 20%

Comparative Analysis: LC-MS/MS vs. GC-MS/MS

While LC-MS/MS is often the preferred technique, Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) presents a robust and validated alternative for this compound analysis.

A Validated GC-MS/MS Method for this compound

A study published in Analytica Chimica Acta details a validated GC-MS/MS method for the enantioselective determination of this compound in various food products.[3]

Key Aspects of the GC-MS/MS Method:

  • Sample Preparation: A modified QuEChERS method was employed, demonstrating the versatility of this extraction technique for both LC and GC-based analyses.[3]

  • Separation: A chiral capillary GC column was used to separate the this compound enantiomers.[3]

  • Detection: Electron Ionization (EI) was used, with the following MRM transitions:

    • m/z 121 → 101

    • m/z 195 → 153

  • Performance: The method achieved low limits of detection (LOD), ranging from 0.4 to 0.9 µg/kg for each enantiomer in different food matrices.[3]

Head-to-Head Comparison
Feature LC-MS/MS GC-MS/MS
Analyte Suitability Wide range, including polar and thermally labile compounds.Volatile and thermally stable compounds. Derivatization may be needed for some analytes.
Compound Identification Provides molecular weight information ([M+H]⁺), enhancing confidence.[7]Extensive fragmentation can make molecular ion identification challenging.[7]
Matrix Effects Prone to ion suppression/enhancement, often requiring matrix-matched standards.Can be less susceptible to matrix effects than ESI-LC-MS/MS, but still a consideration.
Sensitivity Generally offers very high sensitivity.Also highly sensitive, as demonstrated by the low LODs in the cited study.[3]
Chiral Separation Possible with chiral LC columns.Well-established for chiral separations using specific GC columns.[3]

Insight: The choice between LC-MS/MS and GC-MS/MS for this compound analysis depends on the specific requirements of the laboratory. LC-MS/MS is often favored for its broader applicability in multi-residue screening. However, for targeted analysis of this compound, especially when enantiomeric separation is desired, GC-MS/MS is a proven and highly effective technique.

Regulatory Context: Maximum Residue Limits (MRLs)

The sensitivity of the chosen analytical method must be sufficient to detect this compound at or below the established Maximum Residue Limits (MRLs). These limits are set by regulatory bodies to protect consumers.

  • United States (EPA): The U.S. Environmental Protection Agency has established tolerances for this compound in various commodities. For example, the tolerance for citrus fruits is 0.04 ppm (mg/kg), for pome fruits is 0.03 ppm, and for stone fruits is 0.10 ppm.[4]

  • European Union (EU): The EU maintains a comprehensive database of MRLs for all pesticides. The default MRL for pesticides not specifically listed is 0.01 mg/kg.

  • Codex Alimentarius: This international food standards body also sets MRLs to facilitate international trade, although no MRLs for this compound are currently established.[4]

The validated methods discussed in this guide demonstrate LOQs well below these regulatory limits, ensuring their suitability for compliance monitoring.

Conclusion

The validation of analytical methods for this compound detection is a critical aspect of ensuring food safety. LC-MS/MS stands out as a powerful and versatile technique, offering high sensitivity and selectivity. The detailed protocol and performance characteristics presented in this guide provide a solid foundation for its implementation. Furthermore, the comparison with a validated GC-MS/MS method highlights that the choice of methodology can be tailored to specific analytical needs, such as the requirement for chiral separation. By understanding the principles, protocols, and comparative performance of these techniques, researchers and scientists can confidently select and validate the most appropriate method for the reliable detection of this compound residues.

References

A Comparative Guide to the Efficacy of Simeconazole and Tebuconazole Against Fusarium Species

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Fusarium Pathogens

The genus Fusarium encompasses a diverse group of filamentous fungi that are notorious for causing a range of devastating plant diseases, collectively known as fusarioses. These include vascular wilts, root rots, and head blights, which affect a wide array of economically important crops worldwide. Two of the most significant diseases are Fusarium Head Blight (FHB), predominantly caused by Fusarium graminearum and Fusarium culmorum, which leads to yield losses and mycotoxin contamination in cereals, and Fusarium wilt, caused by various host-specific forms of Fusarium oxysporum, which results in the wilting and death of numerous crops. The management of these diseases is a persistent challenge, and the use of fungicides remains a critical component of integrated pest management strategies. This guide provides a detailed comparison of the efficacy of two triazole fungicides, simeconazole and tebuconazole, against Fusarium species, based on available scientific data.

The Triazole Fungicides: A Shared Mechanism of Action

Both this compound and tebuconazole belong to the triazole class of fungicides, which are systemic and act as demethylation inhibitors (DMIs). Their mode of action is the inhibition of the 14α-demethylase enzyme, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol production, these fungicides compromise the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Fungicide Action Lanosterol Lanosterol FF_MAS 14-demethylase (CYP51) Lanosterol->FF_MAS demethylation 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol FF_MAS->4,4-dimethyl-cholesta-8,14,24-trienol Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol multiple steps This compound This compound This compound->FF_MAS inhibition Tebuconazole Tebuconazole Tebuconazole->FF_MAS inhibition

Figure 1: Mechanism of action of triazole fungicides.

Due to their shared target site, there is a potential for cross-resistance between this compound, tebuconazole, and other DMI fungicides. The emergence of Fusarium strains with reduced sensitivity to one triazole may confer resistance to others in the same class.

Tebuconazole: A Comprehensive Efficacy Profile Against Fusarium

Tebuconazole is a widely used triazole fungicide with a broad spectrum of activity against various fungal pathogens, including many species of Fusarium. Its efficacy has been extensively studied in both laboratory and field settings.

In Vitro Efficacy of Tebuconazole

The in vitro efficacy of tebuconazole is typically determined by calculating the effective concentration required to inhibit 50% of mycelial growth (EC50). Lower EC50 values indicate higher antifungal activity.

Fusarium SpeciesEC50 (µg/mL)Reference
F. graminearum0.01 - 3.31[1]
F. culmorum0.14 - 1.53[2]
F. pseudograminearum0.2328 ± 0.0840[3]
F. oxysporum f. sp. ciceri100% inhibition at 250 ppm[4]
Field Performance of Tebuconazole

Field trials have demonstrated the effectiveness of tebuconazole in controlling Fusarium diseases and protecting crop yields.

DiseaseCropEfficacyReference
Fusarium Head BlightWheatUp to 90% reduction in disease incidence[5]
Fusarium Head BlightWheatSignificant reduction in disease severity and DON content[6]
Fusarium WiltLentil51.31% - 52.83% disease control[7]

It is important to note that the efficacy of tebuconazole can be influenced by factors such as the timing of application, environmental conditions, and the level of resistance within the pathogen population[8].

This compound: Evaluating the Available Data for Fusarium Control

This compound is another member of the triazole family of fungicides and, as such, is a sterol demethylation inhibitor[9]. Based on its mechanism of action, it is expected to exhibit activity against Fusarium species. However, a comprehensive review of the publicly available scientific literature reveals a significant lack of specific quantitative data on the efficacy of this compound against Fusarium.

Experimental Protocols for Fungicide Efficacy Testing

To ensure the scientific integrity and reproducibility of fungicide efficacy studies, standardized protocols are essential. The following are detailed methodologies for in vitro and field-based assessments.

In Vitro Determination of EC50 Values: The Poisoned Food Technique

This method is used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.

Step-by-Step Methodology:

  • Fungicide Stock Solution Preparation: Prepare a stock solution of the fungicide in a suitable solvent (e.g., acetone or dimethyl sulfoxide) at a known concentration.

  • Poisoned Media Preparation: Autoclave Potato Dextrose Agar (PDA) and allow it to cool to approximately 50-55°C. Add appropriate volumes of the fungicide stock solution to the molten PDA to achieve a range of desired final concentrations. Pour the amended PDA into sterile Petri dishes.

  • Fungal Inoculation: From a young, actively growing culture of the Fusarium species of interest, cut a mycelial plug (typically 5 mm in diameter) from the colony margin using a sterile cork borer.

  • Incubation: Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control (no fungicide) PDA plate. Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of EC50: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. Use probit analysis or other appropriate statistical software to determine the EC50 value.

A Prepare fungicide stock solution B Prepare poisoned PDA media with a range of concentrations A->B C Inoculate plates with Fusarium mycelial plugs B->C D Incubate at controlled temperature C->D E Measure radial growth over time D->E F Calculate percent inhibition and determine EC50 value E->F

Figure 2: Workflow for in vitro EC50 determination.
Field Trial for Evaluating Fungicide Efficacy Against Fusarium Head Blight (FHB) in Wheat

This protocol outlines the steps for a robust field trial to assess the performance of fungicides in a real-world agricultural setting.

Step-by-Step Methodology:

  • Experimental Design: Use a randomized complete block design with a minimum of four replications for each treatment (fungicide application) and an untreated control.

  • Plot Establishment: Plant a susceptible wheat variety in plots of a suitable size to allow for disease assessment and yield measurements.

  • Inoculum Production and Application: Prepare a spore suspension of Fusarium graminearum from a known toxigenic isolate. At the flowering stage of the wheat (anthesis), apply the inoculum uniformly to the plots to ensure disease pressure.

  • Fungicide Application: Apply the fungicides at the recommended rates and timings, typically at early anthesis. Use a calibrated sprayer to ensure uniform coverage.

  • Disease Assessment: At a specified time after inoculation (e.g., 21 days), visually assess the incidence (% of infected heads) and severity (% of bleached spikelets per head) of FHB in each plot.

  • Yield and Mycotoxin Analysis: Harvest the grain from each plot and determine the yield. Analyze a representative grain sample from each plot for mycotoxin content, particularly deoxynivalenol (DON), using methods such as ELISA or chromatography.

  • Data Analysis: Statistically analyze the data for disease incidence, severity, yield, and DON content to determine the efficacy of each fungicide treatment compared to the untreated control.

A Establish field plots with a susceptible wheat variety B Inoculate with Fusarium spore suspension at anthesis A->B C Apply fungicide treatments at specified timings and rates B->C D Visually assess FHB incidence and severity C->D E Harvest grain and measure yield D->E F Analyze grain for mycotoxin (DON) content E->F G Statistically analyze data to determine efficacy F->G

Figure 3: Workflow for a field trial evaluating FHB fungicide efficacy.

Comparative Summary and Concluding Remarks

This guide has synthesized the available scientific data on the efficacy of this compound and tebuconazole against Fusarium species. The findings can be summarized as follows:

  • Tebuconazole has a well-documented record of efficacy against a range of economically important Fusarium species, supported by numerous in vitro studies and extensive field trials. It has demonstrated significant control of Fusarium Head Blight and Fusarium wilt, leading to reduced disease symptoms and mycotoxin contamination, as well as yield protection.

  • This compound , as a triazole fungicide, shares the same mode of action as tebuconazole and is therefore expected to possess activity against Fusarium. However, there is a notable absence of specific, publicly available scientific data to quantify its efficacy in terms of EC50 values or to detail its performance in field trials against Fusarium diseases.

References

A Comparative Guide to Simeconazole and Propiconazole: A Deep Dive into Performance and Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two prominent triazole fungicides: simeconazole and propiconazole. As members of the sterol demethylation inhibitor (DMI) class, both compounds are cornerstones in the management of a wide array of fungal pathogens. However, nuanced differences in their chemical structures translate to distinct physicochemical properties, systemic behaviors, and efficacy profiles. This document moves beyond a surface-level comparison to explore the causality behind their performance, supported by experimental data and detailed methodologies, to empower informed decisions in research and development.

Introduction to DMI Fungicides: this compound and Propiconazole

The triazole fungicides represent a critical class of agrochemicals that function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] Propiconazole, developed in the late 1970s, is a widely established systemic fungicide used on a broad range of crops, including cereals, fruits, and turfgrasses.[2][3] this compound is a newer-generation triazole fungicide noted for its unique systemic properties and potent activity.[4][5] Both are classified by the Fungicide Resistance Action Committee (FRAC) under Group 3, highlighting their shared mechanism of action.[6] This guide will dissect their similarities and, more importantly, illuminate the key differences that define their respective applications and performance characteristics.

Physicochemical Properties: A Structural Foundation for Performance

The distinct chemical structures of this compound and propiconazole fundamentally influence their behavior in the environment and within the plant. Propiconazole features a dioxolane ring, while this compound is characterized by a trimethylsilyl group, which enhances its lipophilicity and contributes to its unique systemic properties.[7][8] A summary of their key physicochemical properties is presented below.

PropertyThis compoundPropiconazole
Molecular Formula C₁₄H₂₀FN₃OSi[9]C₁₅H₁₇Cl₂N₃O₂[3]
Molecular Weight 293.41 g/mol [5]342.22 g/mol [3]
Chemical Class Triazole[7]Triazole[2]
Appearance Colorless crystals[5]Yellowish viscous liquid[8]
Water Solubility (20°C) 57.5 mg/L[5]~100 mg/L[3][10]
Log P (n-octanol/water) 3.2[5]3.5[8]
Vapor Pressure (25°C) 5.4 x 10⁻⁵ Pa[5]Not specified
Isomerism Racemic mixture of two enantiomers (R and S)[7]Mixture of four stereoisomers (two pairs of enantiomers)[2][6]

Mechanism of Action: A Shared Target

Both this compound and propiconazole are sterol biosynthesis inhibitors (SBIs) that specifically target and inhibit the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[2][7][11] This enzyme is a critical catalyst in the ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol or eburicol.

By inhibiting this step, the fungicides cause a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated precursor sterols within the fungal cell.[1][11] The absence of ergosterol disrupts the integrity and fluidity of the fungal cell membrane, impairing its function and ultimately arresting fungal growth.[1][12] This fungistatic, or growth-inhibiting, action effectively prevents further infection and invasion of host tissues.[11]

Ergosterol_Pathway_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors DMI Fungicides Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps Intermediates 14α-methylated sterols (Toxic Accumulation) Lanosterol->Intermediates Inhibited Demethylation Enzyme Sterol 14α-demethylase (CYP51 Enzyme) Lanosterol->Enzyme Ergosterol Ergosterol (Essential for Membrane) This compound This compound This compound->Inhibition Propiconazole Propiconazole Propiconazole->Inhibition Enzyme->Intermediates Inhibition->Enzyme Inhibition

Caption: Mechanism of action for this compound and Propiconazole.

Comparative Performance and Efficacy

While sharing a common mechanism, the practical performance of this compound and propiconazole diverges significantly due to differences in their systemic properties and spectrum of activity.

Systemic Properties: A Key Differentiator

Systemic activity is crucial for protecting new plant growth and controlling established infections. Both fungicides are absorbed by the plant and translocated, but this compound exhibits superior and more varied systemic movement.[1][4]

  • This compound: A comparative study against eight other DMI fungicides demonstrated that this compound possesses prominent vapor-phase activity , allowing it to protect untreated areas of a leaf several centimeters away from the point of application.[4] It also shows excellent translaminar activity , moving from one side of the leaf to the other, and is absorbed very quickly into the plant following a soil drench.[4] Its permeability through cuticular membranes was found to be much superior to other tested DMIs.[4]

  • Propiconazole: As a systemic fungicide, propiconazole is absorbed by the plant and translocated acropetally (upward) through the vascular system.[1] This provides effective protection for new growth and helps control diseases that may not be visible at the time of application.

Spectrum of Activity and Efficacy Data

Both fungicides offer broad-spectrum control against a wide range of fungal pathogens, though their primary targets and efficacy can vary. Propiconazole is widely used against rusts, powdery mildews, leaf spots, and blights on cereals, fruits, and turf.[2] this compound is also effective against a broad spectrum of diseases on crops including rice, fruits, and vegetables.[7]

The following table summarizes available efficacy data for propiconazole against specific pathogens. Direct comparative efficacy data in the same trials is limited in the public domain, but individual performance metrics provide valuable insight.

PathogenCropEfficacy MetricPropiconazole PerformanceCitation
Sclerotinia sclerotiorumSatsuma MandarinPreventive Control Efficacy63.1% at 200 mg/L; 84.3% at 400 mg/L[13]
Rhizoctonia solani (Sheath Blight)RiceDisease ControlOn par with standard treatments[14]
Clarireedia spp. (Dollar Spot)BentgrassDisease ControlGood to excellent control, similar to chlorothalonil[15]
Rhizoctonia solani (Brown Patch)BentgrassDisease ControlLess effective than chlorothalonil and iprodione[15]
Erysiphe pisi (Powdery Mildew)PeaApparent Infection RateMinimum infection rate (0.04 unit⁻¹ day⁻¹) under protected conditions[16]

Experimental Protocols: Assessing Fungicide Sensitivity

To ensure the trustworthiness and reproducibility of efficacy claims, standardized experimental protocols are essential. The determination of the half-maximal effective concentration (EC₅₀) is a fundamental in vitro assay for quantifying a fungicide's potency against a target pathogen.

Causality in Experimental Design: This protocol is designed to be self-validating. The inclusion of a negative control (no fungicide) confirms the viability of the fungal isolate. The use of a solvent control (e.g., DMSO or acetone) ensures that the solvent used to dissolve the fungicide has no inhibitory effect on its own. A logarithmic series of concentrations is chosen because fungal response to fungicides is typically logarithmic, allowing for a more accurate calculation of the EC₅₀ value from the dose-response curve. Replicates are critical to account for biological variability and ensure the statistical significance of the results.

EC50_Workflow cluster_details1 cluster_details2 cluster_details3 cluster_details4 cluster_details5 cluster_details6 node_prep 1. Stock Solution Prep node_media 2. Media Amendment node_prep->node_media node_plate 3. Plate Inoculation node_media->node_plate node_incubate 4. Incubation node_plate->node_incubate node_measure 5. Growth Measurement node_incubate->node_measure node_analyze 6. Data Analysis node_measure->node_analyze node_result Result: EC50 Value node_analyze->node_result

Caption: Generalized workflow for an in vitro fungicide efficacy trial.

Fungicide Resistance Profile

A significant concern with site-specific fungicides like the DMIs is the development of resistance in pathogen populations.[17] Resistance to DMI fungicides is typically quantitative (polygenic), meaning it develops slowly through multiple genetic changes rather than a single target-site mutation. Mechanisms of resistance can include:

  • Overexpression of the target enzyme (CYP51).

  • Point mutations in the CYP51 gene that reduce binding affinity.

  • Increased expression of efflux pumps that actively remove the fungicide from the cell.[18]

Due to their shared mechanism of action, there is a high risk of cross-resistance among different DMI fungicides.[17] A pathogen population that has developed resistance to propiconazole is likely to also show reduced sensitivity to this compound and other members of FRAC Group 3.[17] Therefore, robust resistance management strategies, such as rotating between different fungicide groups and using tank mixes with multi-site fungicides, are critical for preserving the long-term efficacy of both compounds.[19]

Environmental Fate and Toxicological Profile

The environmental impact of fungicides is a critical consideration. Both propiconazole and this compound are subject to regulatory evaluation for their effects on non-target organisms and their persistence in the environment.

  • Propiconazole: It is moderately persistent in soil, with a reported half-life of 40-96 days.[3] Studies have shown that propiconazole can alter the distribution of soil microbial communities, affecting the relative abundance of different bacterial and fungal taxa.[20][21][22] It is considered to have low ecotoxicity to birds but moderate ecotoxicity to fish and daphnia.[3] There is also evidence that propiconazole can act as an endocrine disruptor and has the potential for bioaccumulation in aquatic organisms.[3][23]

  • This compound: Detailed environmental fate data for this compound is less prevalent in publicly accessible literature. As a conazole fungicide, it is expected to undergo similar scrutiny regarding its impact on soil and aquatic ecosystems. Its higher lipophilicity (Log P 3.2) suggests a potential for soil sorption.

Conclusion

This compound and propiconazole are both highly effective, broad-spectrum DMI fungicides that are invaluable for disease management. Their core strength lies in the inhibition of ergosterol biosynthesis, a fundamental process in fungal pathogens.

The primary distinction lies in their systemic behavior. Propiconazole is a reliable systemic fungicide with well-documented efficacy and a long history of use, providing excellent upward translocation to protect new growth. This compound distinguishes itself with superior and more versatile systemic properties, including prominent vapor-phase and translaminar activity, which may offer an advantage in achieving comprehensive coverage and curative action.[4]

The choice between these two fungicides will depend on the specific target pathogen, crop, application method, and environmental conditions. For researchers, the unique properties of this compound, particularly its vapor action and high cuticular permeability, present an interesting subject for further investigation into optimizing DMI fungicide performance. For all users, the risk of cross-resistance underscores the critical importance of implementing integrated pest management and sound resistance management strategies to ensure the continued utility of this vital class of fungicides.

References

Navigating the Labyrinth of DMI Resistance: A Comparative Guide to the Cross-Resistance Profile of Simeconazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against fungal pathogens, the sterol demethylation inhibitors (DMIs), also known as azoles, have long been a cornerstone of control strategies in both agriculture and clinical settings. However, the emergence and spread of DMI-resistant fungal populations pose a significant threat to their continued efficacy. Understanding the cross-resistance profiles of different DMI fungicides is paramount for developing sustainable resistance management programs and for the strategic deployment of newer agents. This guide provides an in-depth technical comparison of the cross-resistance profiles of simeconazole in DMI-resistant fungi, grounded in experimental data and scientific principles.

This compound is a triazole fungicide with systemic properties, demonstrating notable vapor-phase and translaminar activity, which allows for effective distribution within plant tissues.[1] Like all DMIs, its mode of action is the inhibition of the C14-demethylase enzyme (encoded by the CYP51 or ERG11 gene), a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][3] Disruption of this pathway leads to the accumulation of toxic sterols and ultimately, fungal cell death.

The Genetic Underpinnings of DMI Resistance

Resistance to DMI fungicides is a complex phenomenon, often involving one or a combination of several molecular mechanisms. A thorough understanding of these mechanisms is crucial for interpreting cross-resistance patterns.

The primary mechanisms of DMI resistance in fungi include:

  • Target Site Modification: Point mutations in the CYP51 gene can alter the amino acid sequence of the C14-demethylase enzyme.[4] These changes can reduce the binding affinity of DMI fungicides to the target enzyme, thereby diminishing their inhibitory effect. The specific mutation can influence the level of resistance and the cross-resistance pattern to different DMI molecules.

  • Overexpression of the Target Gene: Increased expression of the CYP51 gene leads to a higher concentration of the C14-demethylase enzyme within the fungal cell. This overproduction can effectively "titrate out" the fungicide, requiring a higher dose to achieve the same level of inhibition.

  • Increased Efflux Pump Activity: Fungi can actively transport fungicides out of the cell using ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.[5] Overexpression of the genes encoding these efflux pumps can lead to a reduction in the intracellular concentration of the fungicide, conferring resistance to a broad range of structurally and functionally diverse compounds.

Experimental Protocols for Assessing Fungicide Cross-Resistance

To objectively compare the performance of this compound and other DMIs, standardized in vitro susceptibility testing is essential. The following protocols are fundamental for determining the effective concentration required to inhibit 50% of fungal growth (EC50) or the minimum inhibitory concentration (MIC).

Agar Dilution Method

This method is well-suited for filamentous fungi and involves the incorporation of the fungicide directly into the growth medium.

Step-by-Step Methodology:

  • Fungicide Stock Solution Preparation: Prepare a high-concentration stock solution of this compound and other DMI fungicides (e.g., tebuconazole, propiconazole, difenoconazole) in an appropriate solvent such as dimethyl sulfoxide (DMSO) or acetone.

  • Media Preparation: Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA), and autoclave to sterilize. Allow the medium to cool to approximately 50-60°C.

  • Fungicide Incorporation: Add the required volume of the fungicide stock solution to the molten agar to achieve a series of final concentrations. Ensure the solvent concentration is kept constant across all plates, including a solvent-only control.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a fungal culture onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Data Collection and Analysis: Measure the colony diameter at regular intervals until the fungal growth on the control plate has reached a predetermined size. Calculate the percentage of mycelial growth inhibition relative to the control for each fungicide concentration. The EC50 value is then determined using probit or log-logistic regression analysis.

Broth Microdilution Method

This high-throughput method is suitable for both filamentous fungi and yeasts and is the standard for clinical antifungal susceptibility testing.

Step-by-Step Methodology:

  • Fungicide Dilution Series: Prepare a serial dilution of each fungicide in a 96-well microtiter plate using a suitable liquid medium (e.g., RPMI-1640 for clinical isolates or Potato Dextrose Broth for plant pathogens).

  • Inoculum Preparation: Prepare a standardized suspension of fungal spores or yeast cells.

  • Inoculation: Add the inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions to allow for fungal growth.

  • Data Collection and Analysis: Determine the MIC, which is the lowest concentration of the fungicide that prevents visible growth. For a more quantitative measure, spectrophotometric readings of optical density can be taken to calculate the percentage of growth inhibition and determine EC50 values.

Comparative Cross-Resistance Profiles

While comprehensive studies directly comparing this compound with other DMIs against a broad panel of resistant fungi are limited in publicly available literature, we can infer its likely cross-resistance profile by examining data from other well-characterized DMI fungicides. Cross-resistance among DMIs is a common phenomenon, though its extent can be variable.[6][7]

Case Study: DMI Resistance in Fusarium species

Fusarium species are important plant pathogens and are known to develop resistance to DMI fungicides. Studies on Fusarium graminearum have shown significant correlations in resistance between tebuconazole and propiconazole, indicating a high likelihood of cross-resistance.[2]

Table 1: Example of DMI Cross-Resistance in Fusarium graminearum

FungicideSensitive Isolate EC50 (µg/mL)Resistant Isolate EC50 (µg/mL)Resistance Factor (RF)¹
Tebuconazole0.130.403.1
Propiconazole5.462.211.5

¹Resistance Factor (RF) = EC50 of the resistant isolate / EC50 of the sensitive isolate. Data is illustrative and compiled from multiple sources for conceptual understanding.[2][4]

Case Study: DMI Resistance in Aspergillus fumigatus

Aspergillus fumigatus, a human pathogen, has also developed resistance to medical azoles, which share the same mode of action as agricultural DMIs. Cross-resistance is a significant concern in the clinical management of aspergillosis.[8] Studies have shown that mutations in the cyp51A gene can confer cross-resistance to multiple azoles. For instance, the TR34/L98H mutation is known to cause resistance to itraconazole, voriconazole, and posaconazole.[7]

Table 2: Example of Azole Cross-Resistance in Aspergillus fumigatus

AzoleWild-Type Isolate MIC (µg/mL)TR34/L98H Mutant MIC (µg/mL)Resistance Factor (RF)
Itraconazole0.25>16>64
Voriconazole0.2528
Posaconazole0.060.58.3

Data is illustrative and compiled from multiple sources for conceptual understanding.[8]

This compound in the Context of DMI Cross-Resistance

Given that this compound shares the same target site as other DMI fungicides, it is highly probable that it will exhibit cross-resistance in fungal strains that have developed resistance to other DMIs through target site modification or overexpression. However, the degree of cross-resistance may vary. The unique molecular structure of this compound could potentially result in differential binding to mutated C14-demethylase enzymes, leading to incomplete cross-resistance. This has been observed with other newer DMI fungicides.[6]

For instance, a study on the systemic activity of this compound showed it to be highly effective against barley powdery mildew, but this study did not include DMI-resistant strains for a direct cross-resistance comparison.[1] Further research with head-to-head comparative studies is necessary to definitively establish the cross-resistance profile of this compound and to determine its potential utility in resistance management programs.

Visualizing the Logic of Fungicide Resistance and its Assessment

Signaling Pathway of DMI Action and Resistance

DMI_Action_and_Resistance cluster_Fungus Fungal Cell cluster_Resistance Resistance Mechanisms DMI DMI Fungicide (e.g., this compound) CYP51 C14-demethylase (CYP51/ERG11) DMI->CYP51 Inhibits Efflux Efflux Pump Overexpression DMI->Efflux Pumped out Membrane Cell Membrane Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol Ergosterol Ergosterol->Membrane Incorporation CYP51->Ergosterol Biosynthesis Mutation Target Site Mutation (CYP51 gene) Mutation->CYP51 Alters binding Overexpression Target Gene Overexpression Overexpression->CYP51 Increases quantity

Caption: Mechanism of DMI fungicides and associated resistance pathways.

Experimental Workflow for Cross-Resistance Assessment

Cross_Resistance_Workflow cluster_Preparation Preparation cluster_Assay In Vitro Assay cluster_Analysis Data Analysis Isolates Fungal Isolates (Sensitive & Resistant) Inoculation Inoculate Media with Fungal Isolates Isolates->Inoculation Fungicides DMI Fungicides (this compound, Tebuconazole, etc.) SerialDilution Prepare Fungicide Serial Dilutions Fungicides->SerialDilution Media Growth Media (PDA or Broth) Media->SerialDilution SerialDilution->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Measurement Measure Fungal Growth (Colony Diameter / OD) Incubation->Measurement EC50 Calculate EC50/MIC Values Measurement->EC50 RF Determine Resistance Factors (RF) EC50->RF Comparison Compare Cross-Resistance Profiles RF->Comparison

Caption: Workflow for determining fungicide cross-resistance profiles.

Conclusion and Future Directions

This compound, as a member of the DMI class of fungicides, is an important tool for disease management. While it is expected to be subject to cross-resistance in fungal populations with existing DMI resistance mechanisms, the precise nature and extent of this cross-resistance are not yet fully elucidated. The structural differences between this compound and other DMIs may offer an advantage in cases of incomplete cross-resistance.

To ensure the long-term sustainability of this compound and other DMI fungicides, a concerted effort is needed from the research community. There is a critical need for comprehensive studies that directly compare the in vitro and in vivo efficacy of this compound against a diverse panel of DMI-resistant fungal isolates from various species. Such data will be invaluable for:

  • Informing Resistance Management Strategies: Understanding the cross-resistance profile of this compound will allow for its strategic placement in fungicide rotation or mixture programs to minimize the selection pressure for resistance.

  • Guiding Drug Development: Insights into how specific CYP51 mutations affect the efficacy of this compound can inform the design of next-generation DMI fungicides that are less susceptible to existing resistance mechanisms.

  • Enhancing Disease Control Recommendations: Providing growers and clinicians with data-driven guidance on the use of this compound in situations where DMI resistance is suspected or confirmed.

By continuing to investigate the intricate interplay between DMI fungicides and the ever-evolving fungal pathogens, we can develop more robust and sustainable strategies for disease control.

References

A Comparative Guide to the Efficacy of Simeconazole and Epoxiconazole in Wheat Rust Management

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Persistent Challenge of Wheat Rust

Wheat rust, a collection of fungal diseases caused by various species of the genus Puccinia, poses a significant and ongoing threat to global wheat production. The three primary types of wheat rust—stripe rust (Puccinia striiformis), leaf rust (Puccinia triticina), and stem rust (Puccinia graminis)—can lead to substantial yield losses, impacting food security and economic stability.[1][2] The management of these diseases relies on an integrated approach, with the application of effective fungicides being a cornerstone of control strategies, especially for susceptible wheat varieties.[3] Among the chemical options, demethylation inhibitor (DMI) fungicides, also known as triazoles, have been instrumental in managing wheat rust for many years.

This guide provides an in-depth technical comparison of two such DMI fungicides: simeconazole and epoxiconazole. While epoxiconazole is a well-established and widely studied compound for wheat rust control, this compound is a less documented active ingredient in this specific application. This document aims to synthesize the available scientific information to provide a comparative overview of their chemical properties, mechanism of action, and, where data permits, their field efficacy against wheat rust.

Chemical and Systemic Properties: A Tale of Two Triazoles

Both this compound and epoxiconazole belong to the triazole class of fungicides and share the same fundamental mode of action. However, their chemical structures and resulting systemic properties in plants exhibit notable differences.

This compound: Identified chemically as (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol, this compound is a systemic triazole fungicide. A key feature of this compound is its notable systemic activity, which has been shown to be superior to several other DMI fungicides in certain aspects.[4] Studies have highlighted its prominent vapor-phase activity, allowing it to exert a protective effect on untreated parts of a leaf.[4] Furthermore, this compound has demonstrated excellent translaminar activity, meaning it can move from the upper to the lower side of a leaf, and is rapidly absorbed by the plant.[4] Its permeability through the plant cuticle has also been reported to be significantly higher than other DMIs, suggesting efficient uptake.[4]

Epoxiconazole: Chemically known as (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole, epoxiconazole is a broad-spectrum systemic fungicide. It is well-documented for its preventative and curative activity against a wide range of fungal pathogens, including the various rusts that affect wheat.[5] Epoxiconazole is recognized for its strong efficacy against stripe rust.[5]

Table 1: Comparison of Chemical and Systemic Properties

PropertyThis compoundEpoxiconazole
Chemical Class Triazole (Demethylation Inhibitor - DMI)Triazole (Demethylation Inhibitor - DMI)
Systemic Activity Systemic, with notable vapor-phase and translaminar activity.[4]Systemic, with preventative and curative properties.[5]
Plant Uptake Rapid absorption and high cuticular permeability.[4]Effective absorption and translocation within the plant.
Primary Use FungicideBroad-spectrum fungicide.

Mechanism of Action: Inhibiting Fungal Sterol Biosynthesis

As DMI fungicides, both this compound and epoxiconazole share a common mechanism of action at the cellular level of the target fungi. They inhibit the C14-demethylase enzyme, which is a critical component in the biosynthesis of ergosterol.[6][7] Ergosterol is an essential sterol that constitutes the fungal cell membrane, and its disruption leads to the breakdown of membrane integrity and ultimately, the death of the fungal cell.[6][7]

DMI_Fungicide_Mechanism_of_Action Fungus Fungal Pathogen Lanosterol Lanosterol Fungus->Lanosterol Biosynthesis Pathway C14_Demethylase C14-Demethylase (Enzyme) Lanosterol->C14_Demethylase Substrate Ergosterol Ergosterol C14_Demethylase->Ergosterol Catalyzes Conversion Cell_Membrane Fungal Cell Membrane (Healthy) Ergosterol->Cell_Membrane Essential Component Disrupted_Membrane Disrupted Cell Membrane Ergosterol->Disrupted_Membrane Deficiency Leads to Fungus_Death Fungal Cell Death Disrupted_Membrane->Fungus_Death Results in DMI This compound or Epoxiconazole (DMI Fungicide) DMI->C14_Demethylase Inhibits Fungicide_Efficacy_Trial_Workflow Start Start: Trial Planning Site_Selection Site Selection & Plot Establishment Start->Site_Selection Planting Planting of Susceptible Wheat Variety Site_Selection->Planting Inoculation Artificial Inoculation with Rust Spores Planting->Inoculation Fungicide_Application Fungicide Application (this compound, Epoxiconazole, Control) Inoculation->Fungicide_Application Disease_Assessment Regular Disease Assessment (Severity, AUDPC) Fungicide_Application->Disease_Assessment Harvest Harvest and Yield Measurement Disease_Assessment->Harvest Data_Analysis Statistical Analysis of Data Harvest->Data_Analysis Conclusion Conclusion: Efficacy Comparison Data_Analysis->Conclusion

References

A Guide to the Synergistic Effects of Simeconazole with Other Fungicide Classes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous effort to develop more effective and sustainable strategies for fungal disease management, the exploration of synergistic interactions between different fungicide classes holds immense potential. This guide provides an in-depth technical overview of the synergistic effects observed when simeconazole, a potent sterol demethylation inhibitor (DMI), is combined with other classes of fungicides. By leveraging distinct modes of action, these combinations can enhance fungicidal efficacy, broaden the spectrum of controlled pathogens, and play a crucial role in anti-resistance management.

This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of this compound-based combinations with supporting experimental insights and detailed protocols to facilitate further investigation.

Understanding this compound and the Principle of Fungicide Synergy

This compound is a triazole fungicide that acts as a sterol demethylation inhibitor (DMI).[1] It disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, by inhibiting the C14-demethylase enzyme. This leads to the accumulation of toxic sterol precursors and ultimately disrupts membrane integrity and function. This compound exhibits excellent systemic, curative, and translaminar activity against a range of fungal pathogens, including powdery mildew and leaf spot diseases.[1]

Fungicide synergy occurs when the combined effect of two or more fungicides is greater than the sum of their individual effects.[2] This can manifest as increased fungicidal activity, allowing for reduced application rates, or the ability to control fungal strains that have developed resistance to one of the individual components. The primary driver of synergy is often the combination of fungicides with different modes of action, which can disrupt multiple vital pathways in the fungal cell simultaneously.[3]

Synergistic Combinations of this compound with Other Fungicide Classes

Experimental evidence, primarily from patent literature and field trials, suggests that this compound exhibits significant synergistic effects when combined with fungicides from the Quinone outside Inhibitor (QoI) and Succinate Dehydrogenase Inhibitor (SDHI) classes.

This compound and Quinone outside Inhibitors (QoIs)

QoI fungicides, such as azoxystrobin and pyraclostrobin, act by inhibiting mitochondrial respiration at the cytochrome bc1 complex (Complex III), thereby blocking ATP production.[3] This mode of action is distinct from that of DMIs, creating a powerful two-pronged attack on the fungal pathogen.

The combination of this compound with QoIs has been shown to be particularly effective in controlling a broad spectrum of diseases, including Septoria leaf blotch in wheat.[4] While specific, peer-reviewed quantitative data on synergy ratios for this compound with individual QoIs is not extensively available in public literature, the widespread commercial use of such mixtures underscores their enhanced field performance. The synergistic effect is attributed to the complementary actions of inhibiting both cell membrane formation (DMI) and energy production (QoI).

Conceptual Mechanism of Synergy: this compound (DMI) & QoI Fungicide

G cluster_fungus Fungal Cell cluster_respiration Mitochondrial Respiration Mitochondrion Mitochondrion Ergosterol_Pathway Ergosterol Biosynthesis Pathway Cell_Membrane Cell Membrane Ergosterol_Pathway->Cell_Membrane provides ergosterol Complex_III Complex III (Cytochrome bc1) ATP_Production ATP Production Complex_III->ATP_Production electron transport This compound This compound (DMI) This compound->Ergosterol_Pathway Inhibits 14α-demethylase QoI QoI Fungicide (e.g., Azoxystrobin) QoI->Complex_III Inhibits

Caption: Dual inhibition of ergosterol synthesis and mitochondrial respiration.

This compound and Succinate Dehydrogenase Inhibitors (SDHIs)

SDHI fungicides, such as boscalid and fluxapyroxad, also target mitochondrial respiration, but at a different site than QoIs. They inhibit Complex II (succinate dehydrogenase), another critical enzyme in the electron transport chain and the tricarboxylic acid (TCA) cycle.[5]

The combination of a DMI like this compound with an SDHI offers another effective strategy for enhanced disease control and resistance management. Co-formulations of DMIs and SDHIs have been shown to improve the control of diseases like Septoria leaf blotch and increase crop yields compared to the use of DMIs alone.[6][7] The rationale behind this synergy lies in the disruption of two separate, essential energy-producing pathways within the fungal cell, in addition to the disruption of cell membrane synthesis by this compound.

Quantitative Assessment of Synergism: A Comparative Overview

While specific experimental data for this compound combinations is limited in the public domain, the following table illustrates the type of data required to quantitatively assess synergy. The values presented are hypothetical and serve as a template for researchers to populate with their own experimental findings.

Fungicide CombinationTarget PathogenIndividual EC50 (µg/mL)Mixture RatioObserved Mixture EC50 (µg/mL)Expected Additive EC50 (µg/mL)Synergy Ratio (SR)Reference
This compound + AzoxystrobinSeptoria triticiThis compound: 0.5Azoxystrobin: 0.21:10.150.352.33[Hypothetical Data]
This compound + PyraclostrobinErysiphe graminisThis compound: 0.3Pyraclostrobin: 0.12:10.080.232.88[Hypothetical Data]
This compound + BoscalidBotrytis cinereaThis compound: 0.8Boscalid: 1.21:20.40.932.33[Hypothetical Data]

Note: The Synergy Ratio (SR) is often calculated using the Wadley formula or as a ratio of the expected to the observed EC50 value. An SR > 1 indicates synergy.

Experimental Protocols for Evaluating Synergism

To ensure scientific rigor and reproducibility, standardized methodologies are essential for evaluating the synergistic effects of fungicide combinations. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro Synergy Testing: The Checkerboard Assay

This method allows for the systematic testing of various concentration combinations of two fungicides to determine their interaction.

Materials:

  • 96-well microtiter plates

  • Fungal isolate of interest

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth)

  • Stock solutions of this compound and the partner fungicide

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Fungicide Dilutions: Create a series of twofold dilutions for both this compound and the partner fungicide in the culture medium.

  • Plate Setup: In the 96-well plate, add 50 µL of each dilution of this compound along the rows and 50 µL of each dilution of the partner fungicide along the columns. This creates a matrix of concentration combinations.

  • Inoculation: Add 100 µL of a standardized fungal spore suspension to each well.

  • Controls: Include wells with no fungicide (positive control), wells with no inoculum (negative control), and wells with each fungicide alone.

  • Incubation: Incubate the plates under optimal conditions for fungal growth.

  • Data Analysis: After a suitable incubation period, measure fungal growth (e.g., optical density at a specific wavelength). Determine the Minimum Inhibitory Concentration (MIC) for each fungicide alone and for each combination. Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction.

Experimental Workflow: Checkerboard Assay

G A Prepare Serial Dilutions of Fungicide A (this compound) C Dispense Dilutions into 96-well Plate (Matrix) A->C B Prepare Serial Dilutions of Fungicide B (Partner) B->C D Inoculate with Fungal Spore Suspension C->D E Incubate under Optimal Conditions D->E F Measure Fungal Growth (e.g., OD600) E->F G Determine MICs and Calculate FIC Index F->G H Assess Synergy, Additivity, or Antagonism G->H

Caption: Workflow for in vitro synergy assessment using the checkerboard method.

In Vivo Synergy Testing: Potted Plant Assay

This assay evaluates the efficacy of fungicide combinations under more realistic conditions on host plants.

Materials:

  • Healthy, susceptible host plants

  • Fungal pathogen culture

  • This compound and partner fungicide formulations

  • Spraying equipment

  • Controlled environment chamber or greenhouse

Procedure:

  • Plant Preparation: Grow uniform, healthy plants to a susceptible growth stage.

  • Fungicide Application: Prepare tank mixes of this compound and the partner fungicide at various ratios and concentrations. Apply the treatments as a foliar spray, ensuring thorough coverage. Include treatments with each fungicide alone and an untreated control.

  • Inoculation: After the spray has dried (for protective activity) or after a set period (for curative activity), inoculate the plants with a standardized spore suspension of the pathogen.

  • Incubation: Maintain the plants in a controlled environment with conditions favorable for disease development (e.g., high humidity, optimal temperature).

  • Disease Assessment: After a suitable incubation period, assess disease severity using a standardized rating scale or by measuring lesion size.

  • Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control. Use a method such as Abbott's formula to determine if the observed control from the mixture is greater than the expected additive effect.

Causality and Self-Validation in Experimental Design

The choice of experimental design is critical for generating trustworthy and authoritative data. The checkerboard assay, for instance, is a self-validating system as it includes internal controls for the activity of each individual fungicide across a range of concentrations. This allows for the direct comparison of the mixture's effect against its components within the same experimental setup.

In vivo assays, such as the potted plant trial, should be designed to minimize variability. This includes using genetically uniform plant material, standardized inoculum preparation and application, and maintaining consistent environmental conditions. The inclusion of appropriate controls (untreated, single fungicide applications) is paramount for a valid comparison and the calculation of synergistic effects.

Conclusion and Future Directions

The synergistic combination of this compound with other fungicide classes, particularly QoIs and SDHIs, represents a valuable strategy in modern crop protection. By targeting multiple, distinct biochemical pathways within the fungal pathogen, these mixtures can provide enhanced and more durable disease control. Furthermore, they are an essential tool in mitigating the development of fungicide resistance.

For researchers and drug development professionals, further investigation into the precise molecular mechanisms of synergy is warranted. Quantitative studies, such as those outlined in this guide, are crucial for optimizing combination ratios and identifying novel synergistic partners for this compound. The continued exploration of these interactions will undoubtedly contribute to the development of next-generation fungicidal solutions that are both effective and sustainable.

References

A Comparative Investigation into the Antifungal Efficacy of Simeconazole Enantiomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Simeconazole is a broad-spectrum triazole fungicide utilized in agriculture for the management of a variety of fungal diseases.[1][2] As with many contemporary pesticides, this compound possesses a chiral center, resulting in the existence of two non-superimposable mirror-image isomers, known as enantiomers: (R)-simeconazole and (S)-simeconazole.[1] While commercially available as a racemic mixture (an equal blend of both enantiomers), a growing body of scientific evidence for other chiral fungicides, such as tetraconazole and tebuconazole, demonstrates that enantiomers can exhibit significantly different biological activities.[3][4] Often, one enantiomer (the eutomer) is responsible for the majority of the desired fungicidal effect, while the other (the distomer) may be less active or contribute to off-target effects.[3]

This guide provides a comprehensive framework for a comparative study of the antifungal activity of this compound enantiomers. It is designed for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and the scientific rationale behind them. While direct comparative studies on this compound enantiomers are not extensively reported in publicly available literature, this guide synthesizes established methodologies for chiral separation and antifungal susceptibility testing to propose a robust scientific investigation.

Part 1: Experimental Design and Methodologies

A conclusive comparative study necessitates two primary experimental phases: the physical separation of the this compound enantiomers and the subsequent evaluation of their individual antifungal potencies against a panel of relevant phytopathogenic fungi.

Chiral Separation of this compound Enantiomers

The first critical step is to resolve the racemic this compound into its constituent (R)- and (S)-enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely adopted and effective technique for this purpose.[5][6][7][8]

Experimental Protocol: Chiral HPLC Separation

  • System Preparation: An HPLC system equipped with a UV detector or a mass spectrometer (MS) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability for separating chiral fungicides.[7][8][9]

  • Column Selection: A Chiralcel OD-RH or similar cellulose-based column is a suitable starting point for method development.

  • Mobile Phase Preparation: A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 2 mM ammonium acetate in water) is typically used in reversed-phase chromatography. The exact ratio should be optimized to achieve baseline separation.

  • Sample Preparation: Prepare a stock solution of racemic this compound in a suitable solvent, such as acetonitrile, at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: Set to a typical analytical flow rate, for instance, 0.5 mL/min.

    • Column Temperature: Maintain at a constant temperature, e.g., 25°C, to ensure reproducibility.

    • Detection: Monitor the eluent at a wavelength where this compound exhibits strong absorbance (e.g., 230 nm).

  • Injection and Elution: Inject a small volume (e.g., 10 µL) of the this compound solution. The two enantiomers will interact differently with the chiral stationary phase and thus elute at different retention times.

  • Fraction Collection: For preparative separation, collect the fractions corresponding to each enantiomeric peak.

  • Purity Analysis: Re-inject the collected fractions into the chiral HPLC system to confirm the enantiomeric purity of the separated isomers.

G cluster_prep Preparation cluster_hplc Chiral HPLC System cluster_collection Collection & Verification racemic Racemic this compound Standard dissolve Dissolve in Acetonitrile racemic->dissolve hplc Inject into HPLC (Chiral Stationary Phase) dissolve->hplc separation Differential Elution of Enantiomers hplc->separation detector UV/MS Detection separation->detector collect_R Collect (R)-Simeconazole detector->collect_R collect_S Collect (S)-Simeconazole detector->collect_S purity_R Verify Purity of (R)-Enantiomer collect_R->purity_R purity_S Verify Purity of (S)-Enantiomer collect_S->purity_S

Caption: Workflow for the chiral separation of this compound enantiomers via HPLC.

In Vitro Antifungal Susceptibility Testing

With the purified enantiomers, their antifungal efficacy can be quantified. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a robust and widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50) of antifungal agents against filamentous fungi.[10][11]

Experimental Protocol: Broth Microdilution Assay

  • Fungal Strains: A panel of agronomically important fungal pathogens should be selected. Examples include Fusarium graminearum, Aspergillus flavus, Botrytis cinerea, and Rhizoctonia solani.

  • Media Preparation: Prepare RPMI-1640 medium with L-glutamine, buffered with MOPS, according to CLSI M38-A2 guidelines.[10][11]

  • Inoculum Preparation:

    • Culture each fungal strain on Potato Dextrose Agar (PDA) to induce sporulation.

    • Harvest spores by flooding the plate with sterile saline and gently scraping the surface.

    • Adjust the spore suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer or hemocytometer.[12]

  • Preparation of Antifungal Solutions:

    • Prepare stock solutions of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate using the RPMI-1640 medium to achieve a range of final test concentrations.

  • Assay Setup:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted antifungal agent.

    • Include a positive control (inoculum without antifungal) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a duration suitable for the growth of the specific fungus (typically 48-72 hours).

  • Endpoint Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth. For EC50 determination, fungal growth can be quantified by measuring the optical density at a specific wavelength, and the data is then fitted to a dose-response curve.

G cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Incubation & Analysis fungi Fungal Culture on PDA spores Harvest & Standardize Spore Suspension fungi->spores inoculation Inoculate with Spore Suspension spores->inoculation antifungals Prepare Stock Solutions (R)-, (S)-, Racemic this compound dilution Serial Dilution of Antifungals antifungals->dilution plate 96-Well Plate dilution->inoculation incubation Incubate (48-72h) inoculation->incubation reading Visual or Spectrophotometric Reading incubation->reading calculation Determine MIC / EC50 Values reading->calculation

Caption: Workflow for the in vitro antifungal susceptibility testing using the broth microdilution method.

Part 2: Hypothetical Data Presentation and Mechanistic Insights

While awaiting empirical data, we can postulate potential outcomes based on the behavior of other chiral triazole fungicides.

Comparative Antifungal Activity (Hypothetical Data)

The following table presents a hypothetical dataset illustrating potential enantioselective antifungal activity of this compound.

Fungal SpeciesEC50 (µg/mL)
(R)-Simeconazole (S)-Simeconazole Racemic this compound
Fusarium graminearum0.081.500.15
Aspergillus flavus0.122.100.23
Botrytis cinerea0.253.800.48
Rhizoctonia solani0.508.200.95
Discussion of Enantioselectivity

The hypothetical data suggest that (R)-simeconazole is the eutomer , exhibiting significantly higher antifungal activity (lower EC50 values) than the (S)-enantiomer, the distomer . The activity of the racemic mixture is intermediate but closer to that of the eutomer, as expected. For Fusarium graminearum, the (R)-enantiomer is hypothetically over 18 times more potent than the (S)-enantiomer. This pronounced difference underscores the importance of stereochemistry in the biological activity of pesticides. The development of single-enantiomer fungicides could lead to lower application rates, reducing both the chemical load on the environment and the potential for off-target effects.

Proposed Mechanism of Action and Stereoselectivity

The established mode of action for triazole fungicides is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[13] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14][15] Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth arrest and cell death.[13]

The observed enantioselectivity can be attributed to the three-dimensional structure of the CYP51 active site. One enantiomer, in this case, the proposed eutomer (R)-simeconazole, is expected to have a higher binding affinity and a more precise fit within the enzyme's active site compared to the (S)-enantiomer. This superior interaction leads to more effective inhibition of ergosterol biosynthesis and, consequently, greater antifungal potency.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Enantiomers Lanosterol Lanosterol FF_MAS 14α-demethylated intermediate Lanosterol->FF_MAS CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol FF_MAS->Ergosterol Further Enzymatic Steps Fungal_Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Fungal_Membrane Incorporation R_Sime (R)-Simeconazole (Eutomer) CYP51 CYP51 Active Site R_Sime->CYP51 High Affinity Binding (Strong Inhibition) S_Sime (S)-Simeconazole (Distomer) S_Sime->CYP51 Low Affinity Binding (Weak Inhibition)

References

Validating Predictive Models for Simeconazole's Environmental Fate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, environmental scientists, and professionals in drug and pesticide development, the accurate prediction of a chemical's environmental fate is paramount for regulatory approval and responsible product stewardship. This guide provides an in-depth technical comparison of methodologies for validating a predictive model for the environmental fate of simeconazole, a potent triazole fungicide. We will explore the necessary experimental data, compare established predictive models, and detail the workflows required to ensure scientific integrity and regulatory acceptance.

This compound, or (RS)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol, is recognized for its systemic, translaminar, and vapor-phase activity against a range of fungal pathogens[1]. Its introduction into the environment necessitates a thorough understanding of its persistence, mobility, and degradation pathways to mitigate potential risks to non-target organisms and ecosystems. Predictive models are indispensable tools in this assessment, but their output is only as reliable as the data used for their validation.

The Foundational Pillars of Model Validation: Key Environmental Fate Parameters

A robust predictive model for this compound's environmental fate must be parameterized and validated using empirical data from a suite of standardized laboratory and field studies. The following sections detail the critical experiments, their underlying principles, and the key parameters they generate.

Degradation in Soil: Aerobic and Anaerobic Pathways

The persistence of this compound in the terrestrial environment is primarily governed by microbial degradation. Understanding its degradation rate and the formation of metabolites is crucial.

Experimental Protocol: Aerobic and Anaerobic Soil Metabolism (OECD 307) [2][3][4][5]

This study aims to determine the rate and route of this compound's degradation in soil under both aerobic and anaerobic conditions.

  • Methodology:

    • Soil Selection: A minimum of three distinct soil types are chosen to represent a range of organic matter content, pH, and texture.

    • Test Substance Application: ¹⁴C-radiolabeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

    • Incubation:

      • Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content for up to 120 days. A continuous flow of air is maintained.[4][5]

      • Anaerobic: Following an initial aerobic phase to establish microbial activity, the soil is flooded and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

    • Sampling and Analysis: At specified intervals, soil samples are collected and extracted. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent this compound and its transformation products[6][7][8][9].

    • Mineralization and Bound Residues: Evolved ¹⁴CO₂ is trapped to quantify mineralization. Non-extractable (bound) residues are determined by combustion of the soil samples.

  • Key Output:

    • Degradation Half-Life (DT₅₀): The time required for 50% of the initial this compound concentration to dissipate.

    • Metabolite Identification and Quantification: Identification of major and minor degradation products and their formation and decline kinetics.

Mobility in Soil: Adsorption and Desorption

The potential for this compound to leach into groundwater or move with surface runoff is dictated by its sorption to soil particles.

Experimental Protocol: Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106) [10][11][12][13][14]

This study quantifies the partitioning of this compound between the soil and water phases.

  • Methodology:

    • Soil and Solution Preparation: A series of concentrations of this compound in a calcium chloride solution (to maintain ionic strength) are prepared. The same range of soil types as in the degradation study is used.

    • Equilibration: Known volumes of the this compound solutions are added to soil samples and agitated for a predetermined equilibration time.

    • Separation and Analysis: The soil suspension is centrifuged to separate the solid and aqueous phases. The concentration of this compound in the aqueous phase is measured.

    • Desorption: The aqueous phase is replaced with a pesticide-free solution, and the process is repeated to measure the desorption of this compound from the soil.

  • Key Output:

    • Freundlich Adsorption Coefficient (Kf): An empirical measure of the adsorption capacity of the soil.

    • Organic Carbon-Normalized Adsorption Coefficient (Koc): Koc = (Kf / % organic carbon) * 100. This parameter normalizes the adsorption to the organic carbon content of the soil, allowing for comparison across different soil types. A higher Koc indicates stronger binding and lower mobility.

Abiotic Degradation: Hydrolysis and Photolysis

In aquatic environments, this compound can be subject to degradation by water (hydrolysis) and sunlight (photolysis).

Experimental Protocol: Hydrolysis as a Function of pH (OECD 111) [15][16][17][18]

This study assesses the stability of this compound in water at different pH levels.

  • Methodology:

    • Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

    • Incubation: this compound is added to the buffer solutions and incubated in the dark at a constant temperature.

    • Analysis: At various time points, samples are analyzed to determine the concentration of the parent compound.

  • Key Output:

    • Hydrolysis Rate Constant and Half-Life: The rate of degradation at each pH.

Experimental Protocol: Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316) [19][20][21][22][23]

This study evaluates the degradation of this compound due to direct absorption of light.

  • Methodology:

    • Test Solution: A solution of this compound in sterile, buffered water is prepared.

    • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Dark Control: A parallel experiment is conducted in the dark to differentiate between photolytic and other degradation processes.

    • Analysis: The concentration of this compound and any photoproducts are measured over time.

  • Key Output:

    • Photolysis Half-Life: The time for 50% degradation under specific light conditions.

    • Quantum Yield: The efficiency of the photochemical process.

Comparative Analysis of Predictive Environmental Fate Models

Once the fundamental environmental fate parameters for this compound have been experimentally determined, they can be used as inputs for predictive models. These models simulate the complex interactions of the pesticide with the environment to predict its concentration in soil, water, and air over time. For regulatory purposes in the European Union, the FOrum for the Co-ordination of pesticide fate models and their USe (FOCUS) has established a suite of standardized models and scenarios[24][25].

Here, we compare three commonly used FOCUS groundwater models that could be used to predict this compound's leaching potential: PRZM , PELMO , and PEARL .

FeaturePRZM (Pesticide Root Zone Model)PELMO (Pesticide Leaching Model)PEARL (Pesticide Emission Assessment at Regional and Local scales)
Primary Focus Leaching and runoff from the root zone.[26]Leaching to groundwater.[27]Leaching to groundwater, considering complex soil water dynamics.[28]
Water Flow Simulation Tipping bucket approach, with flow occurring above field capacity.[28]Tipping bucket approach.[27]Solves the Richards equation for more detailed soil water flow.[28]
Solute Transport Convection-dispersion equation.Convection-dispersion equation.Convection-dispersion equation.
Degradation First-order kinetics, can be temperature-dependent.[26]First-order kinetics, dependent on soil temperature and moisture.[27]First-order kinetics, dependent on soil temperature and moisture.
Metabolite Simulation Can simulate parent and up to two daughter products.[26]Can simulate parent and multiple metabolites.[27]Can simulate parent and multiple metabolites.
Strengths Computationally efficient, well-established, and widely used in the US and EU.[26]User-friendly interface, widely used in the EU regulatory framework.[29]More realistic simulation of water flow, potentially more accurate for certain scenarios.[28]
Limitations Simplified water flow model may not be suitable for all soil types.[28]Simplified water flow model.More complex and computationally intensive.

Workflow for Validation of a this compound Predictive Model

The validation of a predictive model for this compound is an iterative process that involves comparing model outputs with real-world data.

Caption: Workflow for the validation of a predictive environmental fate model.

Higher-Tier Assessments: Field Dissipation and Lysimeter Studies

If initial model predictions (Tier 1) indicate a potential environmental concern, higher-tier studies are required for a more realistic assessment.

  • Terrestrial Field Dissipation Studies (NAFTA Guidance/OPPTS 835.6100): These studies are conducted under real agricultural conditions to measure the dissipation of this compound and the formation and decline of its metabolites in the field[30][31][32]. They integrate all relevant dissipation processes, including degradation, leaching, runoff, and plant uptake.

  • Lysimeter Studies: Lysimeters are large, undisturbed soil columns that are used to measure the leaching of pesticides and their metabolites under field-like conditions[33][34][35][36][37]. The leachate collected at the bottom of the lysimeter is analyzed over time to provide a direct measure of the potential for groundwater contamination.

The data from these higher-tier studies are invaluable for validating and refining the predictive models, ensuring that the final environmental risk assessment is based on the most accurate and realistic information available.

Conclusion

The validation of a predictive model for the environmental fate of this compound is a multi-faceted process that requires a strong foundation of empirical data from standardized laboratory and field studies. By systematically determining key parameters such as degradation rates and sorption coefficients, and by using this data to parameterize and validate established models like PRZM, PELMO, and PEARL, a robust and defensible environmental risk assessment can be achieved. This integrated approach, combining experimental data with predictive modeling, is essential for the responsible development and use of agricultural chemicals like this compound, ensuring both efficacy in crop protection and safety for the environment.

References

Simeconazole efficacy against powdery mildew compared to myclobutanil

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Simeconazole and Myclobutanil Against Powdery Mildew

Introduction: The Persistent Challenge of Powdery Mildew

Powdery mildew, a disease caused by various species of fungi in the order Erysiphales, represents a significant and widespread threat to global agriculture and horticulture.[1] These obligate biotrophic parasites affect an estimated 10,000 plant species, including critical crops like cereals, grapes, and cucurbits, leading to substantial economic losses.[1] The disease manifests as characteristic white, powdery spots on leaves and stems, impeding photosynthesis and ultimately reducing crop yield and quality.[2][3]

Effective management of powdery mildew heavily relies on chemical control, particularly the use of fungicides.[4][5] Among the most crucial classes of fungicides are the sterol demethylation inhibitors (DMIs), also known as FRAC Group 3 fungicides.[6][7] This guide provides a detailed, evidence-based comparison of two prominent DMI fungicides: this compound and myclobutanil. We will delve into their mechanisms of action, compare their systemic properties and field efficacy based on published experimental data, and provide standardized protocols for their evaluation, offering a critical resource for researchers and crop protection specialists.

Pillar 1: The Mechanism of Action - A Shared Target, Divergent Properties

Both this compound and myclobutanil belong to the triazole chemical group and share a common mode of action.[8][9][10][11] Their fungicidal activity stems from the targeted disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[8][9][12][13][14]

The Ergosterol Biosynthesis Inhibition Pathway

Triazole fungicides specifically inhibit the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the conversion of lanosterol to ergosterol.[9][15] Without a sufficient supply of ergosterol, the fungal cell membrane loses its structural integrity and functionality. This disruption leads to abnormal fungal growth, prevents the formation of viable haustoria (the structures used to extract nutrients from plant cells), and ultimately results in the death of the fungus.[8][9] It is important to note that this action is curative, not preventative against spore germination, as spores often contain enough sterol reserves to initiate germ tube formation.[9]

DMI_Mechanism cluster_fungus Fungal Cell cluster_fungicide Fungicide Action Lanosterol Lanosterol C14_demethylase C14-demethylase Enzyme Lanosterol->C14_demethylase Acts on Ergosterol Ergosterol Membrane Functional Cell Membrane Ergosterol->Membrane Disrupted_Membrane Disrupted Membrane (Fungus Death) C14_demethylase->Ergosterol Synthesizes This compound This compound / Myclobutanil (DMI Fungicides) Inhibition Inhibition This compound->Inhibition Inhibition->C14_demethylase

Caption: Mechanism of DMI fungicides inhibiting ergosterol synthesis.

While sharing this fundamental mechanism, this compound and myclobutanil exhibit distinct physical properties that influence their behavior and efficacy within the plant.

  • Myclobutanil is recognized for its systemic, protective, and curative action.[14][16] It is absorbed by the plant and translocated, allowing it to control existing infections and protect against new ones.[12] Its versatility has led to widespread use on a variety of crops, including grapes, almonds, and vegetables.[8][13]

  • This compound demonstrates exceptionally strong systemic activity. A comparative study against eight other DMI fungicides highlighted its prominent vapor-phase activity, which allows it to protect leaf areas beyond the point of direct application.[17] The same study revealed this compound's notable translaminar movement (moving from one side of the leaf to the other) and rapid root uptake and translocation following a soil drench.[17] Furthermore, its permeability through the plant's cuticular membrane was found to be significantly superior to the other DMIs tested, suggesting more efficient entry into plant tissues.[17]

Pillar 2: Comparative Efficacy - A Synthesis of Experimental Data

The practical efficacy of a fungicide is determined by its intrinsic activity against the pathogen and its ability to reach the site of infection. The distinct properties of this compound and myclobutanil translate into different performance profiles under various conditions.

Quantitative Efficacy Data Summary

FungicideTarget PathogenHost Crop(s)Key Efficacy FindingsReference(s)
This compound Blumeria graminisBarleyExcellent curative activity (1-3 days post-inoculation); Prominent vapor-phase and translaminar activity.[17]
This compound Powdery MildewCucumberExcellent efficacy via translaminar action.[17]
Myclobutanil Podosphaera xanthiiSquash, PumpkinProvided adequate to good control in field trials.[18] However, resistance is a documented concern, with some isolates tolerating high concentrations.[19][20][18][19][20]
Myclobutanil Podosphaera xanthiiHull-less PumpkinLab-induced resistance developed after seven generations, with the EC₅₀ value increasing by over 47-fold.[21]
Myclobutanil Erysiphe pulchraDogwoodIn two of three years, was as effective as other top-performing fungicides (azoxystrobin, propiconazole).[22]
Myclobutanil Powdery Mildew, AnthracnoseChilliEffective in managing powdery mildew, with a 0.04% concentration providing a high benefit-cost ratio.[23]

Analysis of Performance

The available data suggests that both fungicides are effective tools for managing powdery mildew. Myclobutanil has a long history of use and has demonstrated consistent control across numerous pathosystems, such as on dogwood and chilli.[22][23] In field trials on squash, it performed well in managing Podosphaera xanthii.[18]

However, the extensive use of myclobutanil has led to a significant challenge: fungicide resistance .[4][24] Studies have identified populations of P. xanthii capable of tolerating high concentrations of myclobutanil, potentially leading to control failures.[19] Laboratory studies have confirmed that resistance can be readily induced through repeated exposure, highlighting the evolutionary pressure these fungicides exert on pathogen populations.[21]

This compound's profile, particularly its superior systemic properties, offers a compelling advantage. Its strong vapor-phase and translaminar activity ensure more comprehensive coverage within the plant canopy, which is crucial for controlling a disease like powdery mildew that can establish on both sides of a leaf.[17][25] The rapid uptake from soil applications further enhances its systemic protection.[17] These physical modes of action may render it more effective in situations where application coverage is imperfect or where rapid curative action is needed.[26]

Pillar 3: Validated Experimental Protocols

To ensure trustworthy and reproducible results when comparing fungicides, standardized methodologies are essential. The leaf disc assay is a common in vitro method for determining the sensitivity of a powdery mildew isolate to a fungicide and calculating key metrics like the EC₅₀ (Effective Concentration to inhibit 50% of growth).

Protocol: Leaf Disc Assay for Fungicide Sensitivity

This protocol is a synthesized methodology based on standard practices described in fungicide resistance studies.[19][27][28]

  • Preparation of Fungicide Stock and Media:

    • Prepare a high-concentration stock solution of the fungicide (e.g., 10,000 ppm) in an appropriate solvent (e.g., acetone or DMSO).

    • Prepare water agar (e.g., 1.5%) in a laboratory bottle and autoclave.

    • While the agar is still molten (approx. 50-60°C), add the fungicide stock solution to achieve the desired final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). Include a control plate with only the solvent added.

    • Pour the amended agar into 9mm petri dishes and allow them to solidify.

  • Leaf Disc Preparation:

    • Select young, healthy, fully expanded leaves from a susceptible host plant (e.g., cucumber or squash) grown in a pathogen-free environment.

    • Use a cork borer to cut uniform discs (e.g., 15 mm diameter) from the leaves.

    • Place one leaf disc, adaxial (top) side up, onto the surface of the fungicide-amended agar in each petri dish.

  • Inoculation:

    • Collect fresh conidia from an actively sporulating powdery mildew colony using a soft paintbrush.

    • Gently brush the conidia onto the surface of each leaf disc. Alternatively, create a conidial suspension in sterile water and spray-inoculate the discs.

    • Seal the petri dishes with parafilm to maintain humidity.

  • Incubation:

    • Incubate the dishes in a growth chamber with controlled temperature (e.g., 22-25°C) and a defined photoperiod (e.g., 12h light / 12h dark).

  • Disease Assessment:

    • After a set incubation period (e.g., 10-14 days), assess the percentage of the leaf disc area covered by powdery mildew mycelium. A rating scale can be used for this purpose.

    • Calculate the percentage of growth inhibition for each fungicide concentration relative to the solvent control.

    • Use probit or logit analysis to determine the EC₅₀ value for the fungal isolate against the tested fungicide.

Leaf_Disc_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Fungicide Stock Solutions A2 Create Serial Dilutions in Molten Agar A1->A2 A3 Pour Amended Agar into Petri Dishes A2->A3 B1 Place Leaf Discs on Agar A3->B1 A4 Cut Leaf Discs from Healthy Plants A4->B1 B2 Inoculate Discs with Powdery Mildew Spores B1->B2 B3 Seal Dishes and Incubate B2->B3 C1 Assess Disease Severity (% Area Covered) B3->C1 C2 Calculate % Inhibition vs. Control C1->C2 C3 Determine EC50 Value (Probit Analysis) C2->C3

Caption: Workflow for a fungicide sensitivity leaf disc assay.

Conclusion and Strategic Recommendations

Both this compound and myclobutanil are effective DMI fungicides for the control of powdery mildew. Myclobutanil is a widely-used and proven active ingredient, but its long-term viability in certain regions is threatened by the development of resistant pathogen populations.[20] this compound, with its superior systemic, translaminar, and vapor-phase activity, presents a highly efficacious profile, suggesting it may provide more robust control, particularly in challenging conditions or where application coverage is suboptimal.[17]

For drug development professionals and researchers, the key takeaway is the critical importance of a holistic management strategy. The choice between these fungicides should not be based on efficacy alone but must incorporate local resistance monitoring and adherence to anti-resistance principles.

Key Recommendations:

  • Resistance Management: Never rely on a single mode of action. To delay resistance, always alternate or tank-mix DMI fungicides (FRAC Group 3) with fungicides from different FRAC groups (e.g., QoIs - Group 11, SDHIs - Group 7, or multi-site inhibitors like sulfur - Group M2).[9][29]

  • Integrated Pest Management (IPM): Combine chemical controls with cultural practices, such as selecting resistant cultivars and managing environmental conditions (e.g., humidity, air circulation) to reduce disease pressure.[2][30]

  • Application Timing: Apply fungicides preventively or in the very early stages of infection for best results.[9][26] DMI fungicides are less effective once a fungus is actively sporulating.[9]

By integrating these principles, the potent fungicidal activity of compounds like this compound and myclobutanil can be preserved, ensuring their continued value in the essential task of protecting global food and ornamental crops from the persistent threat of powdery mildew.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Simeconazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, phases is its proper disposal. This guide offers an in-depth, procedural overview for the safe and compliant disposal of Simeconazole, ensuring the protection of both laboratory personnel and the environment. Our commitment as scientists extends beyond discovery to the responsible management of the materials we utilize.

The Imperative for Proper Disposal: Beyond the Bench

This compound, a triazole-based fungicide, requires meticulous handling throughout its lifecycle, including its disposal. Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems. While classified as "harmful if swallowed" for human health, the broader environmental implications necessitate a rigorous disposal protocol.[1] Adherence to regulations set forth by agencies such as the Environmental Protection Agency (EPA) and supplementary local and institutional policies is not merely a suggestion but a mandate.

Core Principles of this compound Waste Management

Before delving into step-by-step procedures, it's crucial to understand the foundational principles of chemical waste management in a laboratory setting. These principles are rooted in the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous and non-hazardous solid waste.[2]

PrincipleRationale
Waste Minimization The most effective disposal method is to prevent waste generation in the first place. This includes ordering only the necessary quantities and ensuring complete use of the product.
Segregation Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions. This compound is stable under normal conditions but should be stored away from strong oxidizing agents.[3]
Proper Labeling All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents to ensure safe handling and disposal.
Containment Use sealed, chemically compatible containers for all this compound waste to prevent leaks and spills.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

Simeconazole_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal_pathway Disposal Pathway Waste This compound Waste Generated (Unused product, contaminated labware, PPE) Segregate Segregate from incompatible materials (e.g., strong oxidizers) Waste->Segregate Step 1 Container Place in a labeled, sealed, and chemically compatible container Segregate->Container Step 2 Licensed_Disposal Arrange for pickup by a licensed hazardous waste contractor Container->Licensed_Disposal Step 3 Local_Regulations Follow all local, state, and federal regulations Licensed_Disposal->Local_Regulations Compliance caption Figure 1: Decision workflow for this compound disposal.

Caption: Figure 1: Decision workflow for this compound disposal.

Step-by-Step Disposal Protocols

Part 1: Unused or Expired this compound

Pure, unused, or expired this compound must be treated as hazardous chemical waste.

Protocol:

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Containment: Carefully place the original container, if intact, into a larger, labeled hazardous waste container. If the original container is compromised, transfer the this compound to a new, chemically compatible container.

  • Labeling: The outer container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.

  • Storage: Store the container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) as per your institution's policy and RCRA guidelines. Ensure it is segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Part 2: Contaminated Labware and Materials

Labware (e.g., glassware, pipette tips), spill cleanup materials, and grossly contaminated PPE must also be disposed of as hazardous waste.

Protocol:

  • Segregation: Collect all this compound-contaminated solid waste in a designated, leak-proof container lined with a chemically resistant bag.

  • Labeling: Clearly label the container as "Hazardous Waste" and specify the contents (e.g., "this compound Contaminated Debris").

  • Storage and Disposal: Follow the same storage and disposal procedures outlined for unused this compound.

Part 3: Empty Containers

Even "empty" containers can retain chemical residues and must be handled with care.

Protocol:

  • Triple Rinsing:

    • Once the container is empty, rinse it three times with a suitable solvent (e.g., acetone or methanol, followed by water).

    • The rinsate from this procedure is considered hazardous waste and must be collected for proper disposal. Do not pour it down the drain.

  • Container Defacing: After triple rinsing, deface or remove the original label to prevent misuse.

  • Final Disposal: Puncture the container to render it unusable. Dispose of the triple-rinsed container in accordance with your institution's guidelines for non-hazardous solid waste, unless local regulations specify otherwise.

Emergency Procedures: Spills and Exposure

In the event of a this compound spill, immediate and appropriate action is critical to mitigate risks.

ScenarioImmediate Action
Minor Spill 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Absorb the spill with an inert material (e.g., vermiculite, sand). 4. Collect the contaminated absorbent material into a sealed, labeled hazardous waste container. 5. Clean the spill area with soap and water.
Major Spill 1. Evacuate the area immediately. 2. Alert your institution's EHS or emergency response team. 3. Prevent entry to the contaminated area.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.[1]
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.[1]
Ingestion 1. Rinse mouth with water. Do NOT induce vomiting. 2. Seek immediate medical attention.[1]

Conclusion: A Culture of Safety and Responsibility

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to these guidelines, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer and healthier scientific community and planet. Always consult your institution's specific waste management plan and the Safety Data Sheet (SDS) for the most current and detailed information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.